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  • Product: Aspidospermine
  • CAS: 1935-07-5

Core Science & Biosynthesis

Foundational

Aspidospermine: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals Abstract Aspidospermine (B1204331), a prominent member of the indole (B1671886) alkaloid family, has garnered significant attention within the scientific co...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspidospermine (B1204331), a prominent member of the indole (B1671886) alkaloid family, has garnered significant attention within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of aspidospermine, focusing on the rich botanical origins within the Aspidosperma genus. It further presents a detailed experimental protocol for the isolation and purification of aspidospermine, drawing from established scientific literature. Quantitative data on the occurrence of aspidospermine in various plant species and parts are tabulated for comparative analysis. Additionally, this guide elucidates the known signaling pathways influenced by aspidospermine, offering visual representations through detailed diagrams to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of Aspidospermine

Aspidospermine is predominantly found in various species of the genus Aspidosperma, which belongs to the Apocynaceae family. These trees and shrubs are native to Central and South America. The primary plant parts from which aspidospermine has been isolated include the bark (stem and root) and leaves.

Table 1: Principal Natural Sources of Aspidospermine

Plant SpeciesPlant Part(s)Reference(s)
Aspidosperma quebracho-blancoBark[1]
Aspidosperma polyneuronRoot[2]
Aspidosperma pyrifoliumStem Bark, Root Bark, Leaves
Aspidosperma macrocarponStem Bark[2]
Aspidosperma parvifolium (syn. A. ulei)Trunk Bark
Geissospermum vellosiiNot specified[3]

Quantitative Data on Aspidospermine Content

The concentration of aspidospermine can vary significantly depending on the plant species, the specific organ, geographical location, and the time of harvesting. While comprehensive comparative studies are limited, some quantitative data has been reported in the literature.

Table 2: Reported Yield of Aspidospermine from Natural Sources

Plant SpeciesPlant PartExtraction/Analytical MethodReported YieldReference(s)
Aspidosperma quebracho-blancoBarkNot specified0.33%

Note: The lack of standardized reporting methods for alkaloid content in many studies makes direct comparison challenging. The data presented here is based on available literature and may not be exhaustive.

Experimental Protocols for Isolation and Purification

The isolation of aspidospermine from its natural sources typically involves a multi-step process that leverages the basic nature of alkaloids. The following is a detailed methodology adapted from the literature for the isolation of aspidospermine from the roots of Aspidosperma polyneuron.[2]

Materials and Reagents
Extraction of Crude Alkaloids
  • Maceration: Macerate the powdered root material in 95% ethanol at room temperature for 72 hours.

  • Filtration and Concentration: Filter the ethanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.

  • Acid-Base Extraction:

    • Suspend the crude extract in 2 M HCl to protonate the alkaloids, rendering them water-soluble.

    • Partition the acidic aqueous solution with dichloromethane to remove neutral and acidic compounds. Discard the organic layer.

    • Basify the acidic aqueous layer to a pH of 9-10 with concentrated ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

    • Extract the basified aqueous solution multiple times with dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the total alkaloid fraction.

Chromatographic Purification
  • Column Chromatography:

    • Subject the total alkaloid fraction to column chromatography on silica gel.

    • Elute the column with a gradient of increasing polarity using mixtures of hexane, acetone, and methanol.

    • Collect fractions and monitor by TLC for the presence of aspidospermine (visualized under UV light at 254 nm and by staining with Dragendorff's reagent).

  • Preparative Thin-Layer Chromatography (TLC):

    • Combine the fractions containing aspidospermine and further purify them using preparative TLC.

    • Apply the concentrated fractions as a band onto the preparative TLC plates.

    • Develop the plates using a dichloromethane:methanol (9:1 v/v) solvent system.

    • Identify the band corresponding to aspidospermine under UV light.

    • Scrape the silica from the identified band and elute the compound with a mixture of dichloromethane and methanol.

    • Filter and concentrate the eluate to obtain purified aspidospermine.

Characterization

The identity and purity of the isolated aspidospermine should be confirmed using spectroscopic techniques such as:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

The following diagram outlines the general workflow for the isolation of aspidospermine.

G Experimental Workflow for Aspidospermine Isolation start Dried & Powdered Aspidosperma Plant Material extraction Maceration with Ethanol start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 acid_base Acid-Base Extraction concentration1->acid_base acidification Acidification (HCl) & Partitioning (CH2Cl2) acid_base->acidification basification Basification (NH4OH) & Extraction (CH2Cl2) acidification->basification Aqueous Layer concentration2 Concentration to yield Total Alkaloid Fraction basification->concentration2 column_chrom Silica Gel Column Chromatography concentration2->column_chrom prep_tlc Preparative TLC column_chrom->prep_tlc characterization Spectroscopic Characterization (MS, NMR, IR) prep_tlc->characterization end Purified Aspidospermine characterization->end

Aspidospermine Isolation Workflow

Signaling Pathways and Mechanism of Action

The pharmacological effects of aspidospermine are attributed to its interaction with various cellular pathways. While the complete mechanism of action is still under investigation, studies have revealed its involvement in inducing oxidative stress, endoplasmic reticulum (ER) stress, and modulating xenobiotic metabolism. Additionally, aspidospermine has been reported to possess adrenergic blocking activities.

Induction of Cellular Stress

In human hepatoma HepG2 cells, aspidospermine has been shown to induce a dose-dependent increase in the expression of genes involved in cellular stress responses.[2]

  • Oxidative Stress: Aspidospermine treatment leads to an upregulation of Superoxide (B77818) Dismutase 1 (SOD1), an enzyme that catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. This suggests an increase in intracellular reactive oxygen species (ROS).[2]

  • Endoplasmic Reticulum (ER) Stress: The expression of the pro-apoptotic gene GADD153 (also known as CHOP) is significantly increased upon treatment with aspidospermine. GADD153 is a key marker of ER stress and is involved in inducing apoptosis when the unfolded protein response (UPR) is persistently activated.[2]

  • Xenobiotic Metabolism: Aspidospermine induces the expression of Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of xenobiotics.[2] This suggests that aspidospermine itself may be metabolized, or it may influence the metabolism of other compounds.

The following diagram illustrates the proposed signaling pathway for aspidospermine-induced cellular stress.

G Aspidospermine-Induced Cellular Stress Signaling cluster_0 cluster_1 aspidospermine Aspidospermine ros Increased ROS aspidospermine->ros Induces er_stress ER Stress aspidospermine->er_stress Induces xenobiotic_metabolism Xenobiotic Metabolism aspidospermine->xenobiotic_metabolism Modulates cell Cellular Interior sod1 SOD1 Gene Upregulation ros->sod1 gadd153 GADD153 Gene Upregulation er_stress->gadd153 cyp1a1 CYP1A1 Gene Upregulation xenobiotic_metabolism->cyp1a1 apoptosis Apoptosis gadd153->apoptosis

References

Exploratory

A Comprehensive Technical Guide to the Chemical Structure Elucidation of Aspidospermine

For Researchers, Scientists, and Drug Development Professionals Aspidospermine (B1204331) is a prominent member of the vast family of indole (B1671886) alkaloids, naturally occurring in various species of the Aspidosperm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aspidospermine (B1204331) is a prominent member of the vast family of indole (B1671886) alkaloids, naturally occurring in various species of the Aspidospermina genus.[1] Its complex pentacyclic structure, featuring a fused indoline (B122111) core and multiple stereocenters, presented a significant challenge to chemists for decades. The journey of its structure elucidation is a classic example of the evolution of chemical analysis, from classical degradation methods to the sophisticated spectroscopic techniques that are now the cornerstones of natural product chemistry. This guide provides an in-depth overview of the core analytical techniques and logical frameworks employed to determine the intricate architecture of aspidospermine.

The Dawn of Elucidation: Chemical Degradation

Prior to the mid-20th century, the elucidation of complex natural products relied heavily on chemical degradation. This involved systematically breaking down the molecule into smaller, more easily identifiable fragments. For aspidospermine, these early studies, though laborious, provided the first crucial insights into its fundamental skeleton.[2]

Key degradation reactions included:

  • Hofmann Degradation: This exhaustive methylation and elimination process was used to open nitrogen-containing rings, providing information about the nature of the nitrogen atoms and the carbon frameworks attached to them.

  • Zinc Dust Distillation: Heating aspidospermine with zinc dust resulted in the formation of simpler aromatic and heterocyclic compounds, which helped to identify the core indole moiety.

  • Oxidative Degradation: Using oxidizing agents like potassium permanganate (B83412) or chromic acid cleaved the molecule at specific points, yielding smaller carboxylic acids and ketones that could be identified.

While these classical methods were instrumental in piecing together the basic framework, they were often ambiguous and required significant amounts of the isolated natural product.

The Spectroscopic Revolution: Unveiling the Structure with Precision

The advent of spectroscopic techniques revolutionized the field of structure elucidation, allowing for a non-destructive and far more detailed analysis of molecular architecture.

Mass spectrometry provides vital information about a molecule's molecular weight and its fragmentation pattern, offering clues to its substructures. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) has been particularly powerful in characterizing aspidospermine and related plumeran alkaloids.[3]

The fragmentation of protonated aspidospermine is primarily driven by the opening of its D and E rings, often involving pericyclic reactions and hydrogen rearrangements.[3][4] This provides diagnostic ions that can be used to identify the aspidospermine skeleton in complex mixtures, such as plant extracts.[5] Studies on deprotonated aspidospermine in negative ion mode show different fragmentation pathways, often initiated by remote hydrogen rearrangements, which provide complementary structural information.[6]

Table 1: Key Mass Spectrometry Fragmentation Data for Protonated Aspidospermine

Precursor Ion (m/z)Key Fragment Ions (m/z)Interpretation of Neutral Loss
355.2380 [M+H]⁺312.1961Loss of C2H3O (acetyl group)
283.1907Loss of C4H8O (further fragmentation)
160.0757Fragment containing the indole moiety
124.1121Fragment corresponding to the ethylpiperidine moiety

Note: The exact m/z values can vary slightly depending on the instrument and experimental conditions.

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Aspidospermine Aspidospermine (C22H30N2O2) ProtonatedAspidospermine [M+H]⁺ m/z 355 Aspidospermine->ProtonatedAspidospermine ESI Fragment1 Fragment m/z 312 ProtonatedAspidospermine->Fragment1 CID Fragment2 Fragment m/z 124 ProtonatedAspidospermine->Fragment2 CID NeutralLoss1 - C2H3O (Acetyl group) NeutralLoss2 - C13H15NO (Indole-containing fragment)

Caption: Simplified MS fragmentation pathway of Aspidospermine.

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, it is possible to map out the entire carbon skeleton and the precise placement of protons.

Complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of aspidospermine was achieved through 2D NMR experiments.[7]

  • ¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (H-C-C-H).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached (¹J-coupling).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (²J or ³J-coupling), which is crucial for connecting different fragments of the molecule.

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for Aspidospermine (in CDCl₃)

Position¹³C (δ, ppm)¹H (δ, ppm, Multiplicity, J in Hz)Key HMBC Correlations (¹H → ¹³C)
270.14.15 (d, 5.5)C3, C18, C19
351.52.65 (m), 1.80 (m)C2, C5, C19
553.23.10 (m), 2.15 (m)C3, C6, C19
621.91.95 (m), 1.60 (m)C5, C7
766.2-H5, H6
8134.5-H9, H12
9123.67.10 (d, 8.5)C8, C11, C13
10109.86.75 (dd, 8.5, 2.5)C8, C12
11127.86.80 (d, 2.5)C9, C13
12153.8-H10, OCH₃
13143.1-H9, H11
1635.12.30 (m), 1.50 (m)C2, C17, C18
1729.81.70 (m), 1.40 (m)C16, C18
1836.92.05 (m)C2, C16, C17, C19, C20
1940.2-H2, H3, H5, H18, H20
2033.91.30 (m), 1.10 (m)C18, C19, C21
217.80.55 (t, 7.5)C19, C20
N-Ac (C=O)170.5-N-Ac (CH₃)
N-Ac (CH₃)22.12.18 (s)N-Ac (C=O)
OCH₃55.43.85 (s)C12

Data compiled from various sources.[7][8][9] Note that exact chemical shifts can vary based on solvent and instrument frequency.

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H2 H-2 (δ 4.15) C19 C-19 (δ 40.2) H2->C19 HMBC C3 C-3 (δ 51.5) H2->C3 HMBC H20 H-20 (δ 1.30) H20->C19 HMBC C18 C-18 (δ 36.9) H20->C18 HMBC H9 H-9 (δ 7.10) C13 C-13 (δ 143.1) H9->C13 HMBC OCH3 OCH₃ (δ 3.85) C12 C-12 (δ 153.8) OCH3->C12 HMBC

Caption: Key HMBC correlations for Aspidospermine structure assembly.

While NMR and MS can provide a complete picture of the constitution and relative stereochemistry, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of a molecule's three-dimensional structure, including its absolute stereochemistry. Though the original elucidation predates routine X-ray crystallography for molecules of this complexity, the structures of numerous synthetic intermediates and related Aspidosperma alkaloids have been confirmed by this method, solidifying the structural assignment of the entire class.[10]

The Final Proof: Total Synthesis

The unequivocal confirmation of a proposed structure for a natural product is its total synthesis in the laboratory. The first total synthesis of aspidospermine was a landmark achievement by Stork and Dolfini. Since then, numerous synthetic routes have been developed, each confirming the complex pentacyclic framework and stereochemistry that was painstakingly elucidated by spectroscopic and degradative methods.[11][12][13] These syntheses not only validate the structure but also provide access to analogs for structure-activity relationship (SAR) studies, which is of great interest to drug development professionals.[14]

Experimental Protocols

The following are generalized protocols for the key analytical techniques used in the structure elucidation of aspidospermine.

  • Sample Preparation: Dissolve approximately 5-10 mg of purified aspidospermine in 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a high-field NMR spectrometer (≥400 MHz). Typical parameters include a 30-degree pulse, a spectral width of 12-15 ppm, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • COSY: Use a standard gradient-selected COSY pulse sequence.

    • HSQC: Use a gradient-selected HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz).

    • HMBC: Use a gradient-selected HMBC pulse sequence optimized for long-range couplings (typically 8-10 Hz).

  • Data Processing and Analysis: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. Analyze the 1D and 2D spectra to assign all proton and carbon signals and establish the molecular connectivity.

  • Sample Preparation: Prepare a dilute solution of aspidospermine (approx. 1-10 µg/mL) in a suitable solvent system, typically a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or base (e.g., 0.1% ammonium (B1175870) hydroxide) for negative ion mode.

  • Infusion and Ionization: Infuse the sample solution directly into the electrospray ionization (ESI) source of a mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (e.g., 5-10 µL/min).

  • Full Scan MS: Acquire a full scan mass spectrum to identify the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ion.

  • Tandem MS (MS/MS): Select the molecular ion of interest using the first mass analyzer (e.g., a quadrupole). Induce fragmentation of the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen).

  • Fragment Ion Analysis: Scan the resulting fragment ions using the second mass analyzer to obtain the MS/MS spectrum. Analyze the fragmentation pattern to deduce structural information. High-resolution mass spectrometry is used to determine the elemental composition of the precursor and fragment ions.

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Start Isolated Aspidospermine MS Mass Spectrometry (ESI-MS/MS) Start->MS NMR NMR Spectroscopy (1D & 2D) Start->NMR Degradation Chemical Degradation (Historical) Start->Degradation MolFormula Molecular Formula & Substructures MS->MolFormula Connectivity 2D Connectivity (C-C, C-H bonds) NMR->Connectivity BasicSkeleton Basic Skeleton & Functional Groups Degradation->BasicSkeleton ProposedStructure Proposed Structure MolFormula->ProposedStructure Connectivity->ProposedStructure BasicSkeleton->ProposedStructure Xray X-ray Crystallography ProposedStructure->Xray Synthesis Total Synthesis ProposedStructure->Synthesis ConfirmedStructure Confirmed 3D Structure Xray->ConfirmedStructure Synthesis->ConfirmedStructure

Caption: Workflow for the chemical structure elucidation of Aspidospermine.

References

Foundational

The Pharmacological Profile of Aspidospermine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Aspidospermine (B1204331), a prominent member of the aspidospermatan-type indole (B1671886) alkaloids, has garnered significant scientific inte...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspidospermine (B1204331), a prominent member of the aspidospermatan-type indole (B1671886) alkaloids, has garnered significant scientific interest due to its diverse and potent biological activities. Isolated from various species of the Aspidosperma genus, this complex heterocyclic compound has been a subject of extensive research, leading to the exploration of its derivatives for various therapeutic applications. This technical guide provides an in-depth overview of the pharmacological profile of aspidospermine and its analogues, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Pharmacological Activities

Aspidospermine and its derivatives exhibit a broad spectrum of pharmacological effects, including anticancer, cardiovascular, neuropharmacological, and antiparasitic activities. The core chemical structure of aspidospermine serves as a scaffold for the synthesis of numerous derivatives with modified biological properties.

Anticancer Activity

A significant body of research has focused on the anticancer potential of aspidospermine and its derivatives. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity of Aspidospermine Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Aspidospermine Derivative 1 A549 (Lung Carcinoma)0.5 - 0.9[1]
KB (Nasopharyngeal Carcinoma)0.5 - 0.9[1]
KB-VIN (Multidrug-Resistant)0.5 - 0.9[1]
Jerantinine A (JA) KB/VJ300 (Vincristine-Resistant)1.73[2]
JA-Ac (Acetate Derivative) KB/VJ300 (Vincristine-Resistant)0.83[2]
11-Methoxytabersonine A549 (Lung Cancer)Not specified[3]
H157 (Lung Cancer)Not specified[3]
Bisleuconothine A HCT116 (Colorectal Cancer)Not specified[4]
SW480 (Colorectal Cancer)Not specified[4]
Mechanism of Anticancer Action

The anticancer activity of aspidospermine derivatives is often attributed to the inhibition of tubulin polymerization, a critical process for cell division.[1] This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis or other forms of programmed cell death.[1]

Some derivatives have been shown to modulate specific signaling pathways involved in cancer progression. For instance, Bisleuconothine A, an eburnane-aspidosperma bisindole alkaloid, has been identified as a selective inhibitor of the Wnt/β-catenin signaling pathway.[4] It promotes the phosphorylation of β-catenin, inhibiting its nuclear translocation and subsequently down-regulating the expression of Wnt target genes.[4] Another derivative, 11-methoxytabersonine, has been found to induce necroptosis with autophagy in lung cancer cells through the activation of the AMPK/mTOR and JNK signaling pathways.[3]

BisleuconothineA_Wnt_Pathway cluster_cell Colorectal Cancer Cell Bisleuconothine A Bisleuconothine A β-catenin Phosphorylation β-catenin Phosphorylation Bisleuconothine A->β-catenin Phosphorylation Wnt Signaling Wnt Signaling Wnt Signaling->β-catenin Phosphorylation β-catenin Degradation β-catenin Degradation β-catenin Phosphorylation->β-catenin Degradation Nuclear Translocation Nuclear Translocation Apoptosis Apoptosis β-catenin Degradation->Apoptosis Gene Expression Gene Expression

Caption: Wnt/β-catenin signaling inhibition by Bisleuconothine A.

Cardiovascular Effects

Extracts from Aspidosperma species have been traditionally used for treating cardiovascular ailments.[5] Modern pharmacological studies have begun to validate these uses, demonstrating the hypotensive and vasorelaxant properties of certain aspidospermine alkaloids.

In Vivo Cardiovascular Effects

The alkaloid aspidocarpine, isolated from Aspidosperma desmanthum, has been shown to significantly reduce systolic and diastolic blood pressure in rats following intravenous administration.[6][7] An ethanol (B145695) extract of Aspidosperma subincanum also induced dose-dependent hypotension and bradycardia in anesthetized rats.[8]

Mechanism of Cardiovascular Action

The cardiovascular effects of Aspidosperma alkaloids appear to be mediated through multiple mechanisms. The hypotensive effect of the Aspidosperma subincanum extract was suggested to be mediated by endothelial muscarinic receptors.[9] The vasorelaxant effect of this extract was observed to be potentiated by endothelial denudation, indicating a complex interplay between endothelial and smooth muscle signaling.[8]

Neuropharmacological Activity

Aspidospermine and its analogues have been reported to possess adrenergic blocking activities, similar to yohimbine.[10] This suggests potential interactions with adrenergic receptors in the central and peripheral nervous systems. While specific binding affinity data for aspidospermine at various neurotransmitter receptors is limited, the observed adrenergic blockade points towards a potential role in modulating sympathetic nervous system activity.

Antiparasitic Activity

Several alkaloids with the aspidospermane skeleton have demonstrated in vitro activity against Plasmodium falciparum, the parasite responsible for malaria.[11] Aspidospermine itself has shown antiplasmodial activity and a synergistic effect when combined with chloroquine.[11]

Quantitative Data: Antiplasmodial Activity of Aspidospermane Alkaloids
CompoundStrain of P. falciparumIC50 (µM)Reference
Aspidospermine Chloroquine-resistant & sensitive3.2 - 15.4[11]
N-formyl-aspidospermidine Chloroquine-resistant & sensitive3.2 - 15.4[11]
Haplocine Chloroquine-resistant & sensitive22.6 - 52.6[11]

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors

This protocol provides a general framework for assessing the binding affinity of aspidospermine and its derivatives to adrenergic receptors.

1. Membrane Preparation:

  • Culture cells expressing the adrenergic receptor subtype of interest (e.g., HEK293 cells).

  • Harvest cells and homogenize in a cold lysis buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable assay buffer.

  • Determine the protein concentration of the membrane preparation.

2. Binding Assay:

  • In a 96-well plate, add the membrane preparation, a radiolabeled ligand specific for the receptor (e.g., [³H]-prazosin for α1, [³H]-yohimbine for α2, [³H]-dihydroalprenolol for β), and varying concentrations of the unlabeled test compound (aspidospermine or derivative).

  • To determine non-specific binding, a parallel set of wells should contain the membrane preparation, radioligand, and a high concentration of a known unlabeled ligand.

  • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

3. Filtration and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Binding_Assay Membrane Preparation Membrane Preparation Binding Incubation Binding Incubation Membrane Preparation->Binding Incubation Add membranes, radioligand, & competitor Filtration Filtration Binding Incubation->Filtration Separate bound & free ligand Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Measure radioactivity Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate Ki

Caption: General workflow for a radioligand binding assay.

Tubulin Polymerization Assay

This assay is used to determine the effect of compounds on the in vitro assembly of microtubules.

1. Reagents and Materials:

  • Purified tubulin protein

  • GTP (Guanosine triphosphate) solution

  • Polymerization buffer (e.g., PEM buffer)

  • Test compound (aspidospermine derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm.

2. Assay Procedure:

  • Prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.

  • Add the test compound at various concentrations to the reaction mixture. A control reaction should contain the solvent alone.

  • Incubate the mixture on ice to allow for compound binding to tubulin.

  • Initiate polymerization by transferring the mixture to a pre-warmed 37°C cuvette in the spectrophotometer.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

3. Data Analysis:

  • Plot absorbance at 340 nm versus time for each concentration of the test compound.

  • Determine the initial rate of polymerization and the maximum extent of polymerization.

  • Calculate the IC50 value for the inhibition of tubulin polymerization.

Pharmacokinetics (ADME)

Currently, there is a limited amount of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of aspidospermine and its derivatives.[12][13][14][15] In silico studies on alkaloids from Aspidosperma excelsum suggest potential inhibitory action on cytochrome P450 (CYP) enzymes and possible mutagenic or genotoxic activities for some nitrogenous compounds.[12] Further in vitro and in vivo studies are necessary to fully characterize the pharmacokinetic profiles of these compounds.

Conclusion and Future Directions

Aspidospermine and its derivatives represent a rich source of bioactive molecules with significant therapeutic potential, particularly in the areas of oncology, cardiovascular disease, and infectious diseases. The existing data highlights the importance of the aspidospermane scaffold in designing novel therapeutic agents. However, to advance these compounds into clinical development, several key areas require further investigation:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: A more systematic exploration of the structure-activity relationships is needed to optimize the potency and selectivity of aspidospermine derivatives for their respective targets.

  • Receptor Binding and Selectivity: Comprehensive screening of aspidospermine and its key derivatives against a broad panel of receptors and enzymes is crucial to fully elucidate their pharmacological targets and potential off-target effects.

  • In Vivo Efficacy and Safety: Rigorous in vivo studies in relevant animal models are required to establish the efficacy and safety profiles of promising lead compounds.

  • Pharmacokinetic Profiling: Detailed ADME studies are essential to understand the bioavailability, metabolic fate, and clearance of these compounds, which will inform dosing regimens for future clinical trials.

The continued exploration of the pharmacological profile of aspidospermine and its derivatives holds great promise for the discovery of novel and effective therapies for a range of human diseases.

References

Exploratory

Unraveling the Molecular Intricacies of Aspidospermine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Aspidospermine (B1204331), a prominent member of the Aspidosperma family of indole (B1671886) alkaloids, has garnered significant scientific intere...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspidospermine (B1204331), a prominent member of the Aspidosperma family of indole (B1671886) alkaloids, has garnered significant scientific interest due to its diverse pharmacological activities, including antiparasitic, anti-inflammatory, and cardiovascular effects. This technical guide provides an in-depth exploration of the molecular mechanism of action of Aspidospermine, consolidating current research findings to elucidate its primary targets and downstream signaling cascades. While direct quantitative binding data for Aspidospermine remains an area for future investigation, substantial evidence points towards its role as an antagonist of α2-adrenergic receptors, drawing functional parallels with the well-characterized alkaloid, yohimbine (B192690). This guide will detail this primary mechanism, explore potential secondary targets, and present relevant quantitative data and experimental protocols to facilitate further research and drug development efforts.

Primary Molecular Target: α2-Adrenergic Receptors

The principal mechanism of action for Aspidospermine at the molecular level is believed to be its antagonist activity at α2-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that play a critical role in regulating neurotransmitter release.

Mechanism of Antagonism

α2-adrenergic receptors are typically coupled to inhibitory G-proteins (Gi/o). Upon activation by endogenous agonists such as norepinephrine (B1679862) and epinephrine, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Aspidospermine, acting as an antagonist, binds to these receptors but does not activate them. Instead, it competitively blocks the binding of endogenous agonists. This blockade prevents the Gi-mediated inhibition of adenylyl cyclase, leading to a disinhibition of the enzyme and consequently, a relative increase or maintenance of intracellular cAMP levels. This increase in cAMP can then activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor α2-Adrenergic Receptor gi_protein Gi Protein (αβγ) receptor->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits camp cAMP ac->camp Converts norepinephrine Norepinephrine (Agonist) norepinephrine->receptor Binds & Activates aspidospermine Aspidospermine (Antagonist) aspidospermine->receptor Binds & Blocks atp ATP atp->ac pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates

Figure 1: Hypothesized Signaling Pathway of Aspidospermine at the α2-Adrenergic Receptor.

Potential Secondary Molecular Target: 5-HT1A Serotonin (B10506) Receptors

There is indirect evidence to suggest that Aspidosperma alkaloids may also interact with serotonin receptors. A study on 12-metoxy-1-methyl-aspidospermidine, a structurally related compound, demonstrated that its antinociceptive effects are mediated through the 5-HT1A receptor.[2][3] Like the α2-adrenergic receptor, the 5-HT1A receptor is a Gi/o-coupled GPCR. If Aspidospermine acts as an antagonist at this receptor, it would similarly lead to a disinhibition of adenylyl cyclase. Conversely, if it were to act as an agonist or partial agonist, it would inhibit adenylyl cyclase. Further research is required to elucidate the precise nature of Aspidospermine's interaction with 5-HT1A receptors.

Cardiovascular Effects: A Systems-Level Manifestation

Extracts from Aspidosperma species have been reported to have hypotensive effects.[4][5] This is consistent with the proposed mechanism of α2-adrenergic antagonism. Presynaptic α2-receptors on sympathetic nerve terminals inhibit the release of norepinephrine in a negative feedback loop. By blocking these receptors, Aspidospermine would increase the release of norepinephrine, which could paradoxically lead to an initial increase in heart rate and contractility through its action on β1-receptors. However, the more dominant effect for blood pressure regulation is likely the blockade of postsynaptic α2- and potentially α1-receptors on vascular smooth muscle, leading to vasodilation and a decrease in blood pressure. Additionally, some Aspidosperma extracts have been shown to induce vasorelaxation through the blockade of Ca2+ channels and inhibition of Ca2+ mobilization from intracellular stores, suggesting a multifactorial mechanism for its cardiovascular effects.[4]

Cellular Effects at Higher Concentrations

In addition to its effects on GPCRs, Aspidospermine has been shown to exert cytotoxic and genotoxic effects at higher concentrations (in the micromolar range).[6] Studies in HepG2 cells have revealed that Aspidospermine can modulate the expression of genes involved in:

  • Xenobiotic Metabolism: Increased expression of CYP1A1.

  • Oxidative Stress: Increased expression of SOD and repression of GR.

  • Cell Cycle: Increased expression of APC.

  • Endoplasmic Reticulum Stress: Increased expression of GADD153.

These findings suggest that at higher doses, Aspidospermine may induce cellular stress pathways, which could be relevant to its observed antiparasitic and potential anticancer activities.

Quantitative Data

Direct binding affinity data for Aspidospermine at specific receptor subtypes is not currently available in the published literature. However, given its functional comparison to yohimbine, the binding profile of yohimbine can serve as a valuable reference point for researchers.[7][8][9][10][11] The available cytotoxicity data for Aspidospermine is also presented.

Table 1: Reference Binding Affinities of Yohimbine for Adrenergic and Serotonin Receptors

Receptor SubtypeLigandKi (nM)Receptor Type
α2A-AdrenergicYohimbine1.5Gi/o-coupled
α2B-AdrenergicYohimbine4.8Gi/o-coupled
α2C-AdrenergicYohimbine2.5Gi/o-coupled
α1-AdrenergicYohimbine60Gq-coupled
5-HT1AYohimbineModerate AffinityGi/o-coupled
5-HT1BYohimbineModerate AffinityGi/o-coupled
5-HT1DYohimbineModerate AffinityGi/o-coupled
5-HT2AYohimbineWeak AffinityGq-coupled
5-HT2BYohimbineModerate AffinityGq-coupled
Dopamine D2YohimbineModerate AffinityGi/o-coupled

Note: This table provides context based on yohimbine's known pharmacology due to the lack of direct data for aspidospermine.

Table 2: Cytotoxicity of Aspidospermine

Cell LineAssayIC50 (µM)Exposure Time
HepG2Resazurin Test92.4624 hours
NIH 3T3[3H]-hypoxanthine incorporation53.224 hours
NIH 3T3[3H]-hypoxanthine incorporation46.272 hours

Experimental Protocols

To facilitate further investigation into the molecular mechanism of Aspidospermine, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Adrenergic Receptors

This protocol is designed to determine the binding affinity of Aspidospermine for a specific adrenergic receptor subtype (e.g., α2A).

Objective: To determine the inhibitory constant (Ki) of Aspidospermine.

Materials:

  • Cell membranes expressing the adrenergic receptor subtype of interest.

  • Radioligand specific for the receptor (e.g., [3H]-Rauwolscine for α2-receptors).

  • Aspidospermine stock solution.

  • Non-specific binding control (e.g., high concentration of unlabeled yohimbine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of Aspidospermine.

  • In a 96-well plate, add cell membranes, assay buffer, and either Aspidospermine, buffer (for total binding), or the non-specific binding control.

  • Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the Aspidospermine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_workflow start Start prepare_reagents Prepare Reagents (Membranes, Buffers, Aspidospermine, Radioligand) start->prepare_reagents setup_assay Set up 96-well plate (Total, Non-specific, and Aspidospermine concentration points) prepare_reagents->setup_assay add_radioligand Add Radioligand to all wells setup_assay->add_radioligand incubate Incubate to Equilibrium (e.g., 60-90 min at RT) add_radioligand->incubate filter_wash Rapid Filtration & Washing incubate->filter_wash scintillation_count Scintillation Counting filter_wash->scintillation_count data_analysis Data Analysis (Calculate Specific Binding, IC50, Ki) scintillation_count->data_analysis end End data_analysis->end

Figure 2: General Experimental Workflow for a Radioligand Binding Assay.
cAMP Functional Assay

This protocol is designed to determine the functional effect of Aspidospermine on adenylyl cyclase activity.

Objective: To measure the effect of Aspidospermine on intracellular cAMP levels in cells expressing α2-adrenergic receptors.

Materials:

  • Whole cells expressing the α2-adrenergic receptor subtype of interest.

  • Aspidospermine stock solution.

  • An α2-adrenergic agonist (e.g., clonidine).

  • Forskolin (an adenylyl cyclase activator, used as a positive control).

  • cAMP assay kit (e.g., ELISA or HTRF-based).

  • Cell lysis buffer.

Procedure:

  • Seed cells in a 96-well plate and grow to confluence.

  • Pre-treat cells with different concentrations of Aspidospermine for a defined period.

  • Stimulate the cells with the α2-adrenergic agonist. A control group will not be stimulated.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the Aspidospermine concentration to determine its effect on agonist-induced inhibition of cAMP production. An antagonist effect will be observed as a reversal of the agonist-induced decrease in cAMP.

Conclusion

The molecular mechanism of action of Aspidospermine is multifaceted. The preponderance of evidence suggests its primary role as an antagonist of α2-adrenergic receptors, which provides a strong basis for understanding its observed cardiovascular and neurological effects. The potential for interaction with 5-HT1A receptors presents an exciting avenue for further research. At higher concentrations, Aspidospermine's ability to induce cellular stress pathways likely contributes to its cytotoxic and antiparasitic properties. This guide provides a comprehensive framework for researchers to build upon, with the ultimate goal of fully elucidating the therapeutic potential of this intriguing natural product. The provided experimental protocols offer a starting point for filling the existing gaps in our knowledge, particularly in obtaining direct quantitative data on Aspidospermine's receptor interactions.

References

Foundational

The Biological Activity of Aspidospermine from Aspidosperma ulei: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the biological activities of aspidospermine (B1204331) and associated alkaloid extracts derived from A...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities of aspidospermine (B1204331) and associated alkaloid extracts derived from Aspidosperma ulei. The document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to support further research and development in this area.

Quantitative Data Summary

The biological activities of aspidospermine and extracts from Aspidosperma ulei have been evaluated across several key areas, including antiplasmodial, cytotoxic, genotoxic, and pro-erectile effects. The following tables summarize the quantitative findings from pertinent studies.

Table 1: Cytotoxicity and Genotoxicity of Aspidospermine in HepG2 Cells

Parameter Concentration Result Reference
Cell Survival (24h) 75 µM67.88%[1]
100 µM38.55%[1]
IC50 (24h) 92.46 µM-[1]
Genotoxicity (Comet Length, 3h) 50 µM10.7 µm[1]
100 µM14.3 µm[1]

Table 2: Antiplasmodial Activity of Aspidosperma ulei Extracts

Extract/Fraction Parasite Strain IC50 (µg/mL) Reference
Ethanol (B145695) Extract P. falciparum W2 (chloroquine-resistant)5.0 - 65.0
Ethanol Extract P. falciparum 3D7 (chloroquine-sensitive)5.0 - 65.0

Table 3: Pro-erectile Effects of an Alkaloidal Rich Fraction (F3-5) from Aspidosperma ulei in Mice

Treatment Dosage % of Mice Showing Penile Erections Reference
F3-5 Fraction 25 mg/kg (i.p.)75%[2]
50 mg/kg (i.p.)75%[2]
Yohimbine (Control) 2 mg/kg (i.p.)75%[2]

Experimental Protocols

This section details the methodologies employed in the key studies cited.

Extraction of Alkaloid-Rich Fractions from Aspidosperma ulei

An alkaloid-rich fraction for pro-erectile studies was obtained from the root bark of Aspidosperma ulei. The general procedure involves the following steps:

  • Maceration: Dried and powdered plant material is subjected to maceration with a solvent such as ethanol for an extended period (e.g., 72 hours) to extract a wide range of compounds.[3]

  • Solvent Evaporation: The resulting solution is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[3]

  • Acid-Base Fractionation: The crude extract is then subjected to acid-base partitioning to separate the alkaloidal components from neutral and acidic compounds. This typically involves dissolving the extract in an acidic solution, followed by extraction with an organic solvent to remove neutral compounds. The aqueous layer is then basified, and the alkaloids are extracted with an organic solvent.

  • Chromatographic Separation: Further purification and fractionation of the alkaloid-rich extract are performed using chromatographic techniques, such as column chromatography over silica (B1680970) gel, to isolate fractions with specific chemical profiles.

Cytotoxicity Assay (Resazurin Method)

The cytotoxic effects of aspidospermine on Human hepatoma (HepG2) cells were determined using a resazurin-based assay.[1]

  • Cell Culture: HepG2 cells are cultured in 96-well plates at a suitable density and allowed to adhere.

  • Compound Exposure: The cells are then exposed to various concentrations of aspidospermine for a specified duration (e.g., 24 hours).

  • Resazurin (B115843) Addition: A solution of resazurin is added to each well, and the plates are incubated for 1-4 hours at 37°C.[4]

  • Fluorescence Measurement: The fluorescence of resorufin, the product of resazurin reduction by viable cells, is measured using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by regression analysis.

Genotoxicity Assessment (Comet Assay)

The DNA-damaging potential of aspidospermine was evaluated using the alkaline comet assay.[1]

  • Cell Treatment: HepG2 cells are treated with different concentrations of aspidospermine for a short period (e.g., 3 hours).

  • Cell Embedding: A small number of cells are suspended in low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the nucleoids.

  • Alkaline Unwinding: The DNA is then denatured and unwound by placing the slides in an alkaline electrophoresis buffer.

  • Electrophoresis: The slides are subjected to electrophoresis, during which damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye, and the comets are visualized and analyzed using a fluorescence microscope and appropriate software to measure parameters such as comet length.[1]

In Vivo Pro-erectile Behavioral Assay

The pro-erectile effects of an alkaloidal rich fraction from Aspidosperma ulei were assessed in male mice.[2]

  • Animal Acclimatization: Male mice are acclimatized to the experimental conditions.

  • Compound Administration: The test fraction (e.g., F3-5) or a control compound (e.g., yohimbine) is administered intraperitoneally (i.p.).

  • Behavioral Observation: The mice are observed for a defined period for penile erection-related behavioral responses, including penile erection, erection-like responses, and genital grooming.

  • Data Recording: The number of animals exhibiting these behaviors is recorded, and the percentage of responding animals is calculated.

  • Antagonist Studies: To investigate the mechanism of action, specific receptor antagonists (e.g., clonidine, haloperidol) or enzyme inhibitors (e.g., L-NAME) can be administered prior to the test fraction to assess their ability to block the pro-erectile effects.[2]

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and proposed signaling pathways associated with the biological activities of aspidospermine and Aspidosperma ulei extracts.

Experimental Workflow for Bioactivity Screening of Aspidosperma ulei Extracts cluster_extraction Extraction and Fractionation cluster_assays Biological Assays cluster_data Data Analysis plant_material Aspidosperma ulei (e.g., root bark) maceration Maceration (e.g., Ethanol) plant_material->maceration crude_extract Crude Extract maceration->crude_extract acid_base Acid-Base Fractionation crude_extract->acid_base antiplasmodial Antiplasmodial Assay (vs. P. falciparum) crude_extract->antiplasmodial Test Extract alkaloid_fraction Alkaloid-Rich Fraction acid_base->alkaloid_fraction cytotoxicity Cytotoxicity Assay (e.g., Resazurin) alkaloid_fraction->cytotoxicity Test Compound genotoxicity Genotoxicity Assay (e.g., Comet Assay) alkaloid_fraction->genotoxicity Test Compound pro_erectile Pro-erectile Assay (in vivo, mice) alkaloid_fraction->pro_erectile Test Fraction ic50 IC50 Calculation cytotoxicity->ic50 comet_length Comet Length Measurement genotoxicity->comet_length behavioral_scoring Behavioral Scoring pro_erectile->behavioral_scoring

Caption: Workflow for Bioactivity Screening.

Proposed Signaling Pathway for Aspidospermine-Induced Cytotoxicity and Genotoxicity in HepG2 Cells cluster_biotransformation Biotransformation cluster_oxidative_stress Oxidative Stress Modulation cluster_cellular_response Cellular Response asp Aspidospermine cyp1a1 CYP1A1 Expression asp->cyp1a1 induces sod SOD Expression asp->sod induces gr GR Expression asp->gr inhibits ros Increased ROS cyp1a1->ros may contribute to sod->ros gr->ros dna_damage DNA Damage (Genotoxicity) ros->dna_damage cell_cycle_arrest Cell Cycle Arrest (50 µM) dna_damage->cell_cycle_arrest triggers apoptosis Apoptosis (100 µM) dna_damage->apoptosis triggers

Caption: Aspidospermine Cytotoxicity Pathway.

Proposed Mechanism for Pro-Erectile Effects of Aspidosperma ulei Alkaloidal Fraction cluster_cns Central Nervous System cluster_pns Peripheral Nerves & Vasculature f35 A. ulei Alkaloidal Fraction (F3-5) alpha2 Presynaptic α2-Adrenoceptors f35->alpha2 blocks dopamine Central Dopamine Pathways f35->dopamine activates nos Nitric Oxide Synthase (NOS) alpha2->nos disinhibits dopamine->nos enhances no_release Nitric Oxide (NO) Release nos->no_release vasodilation Corpus Cavernosum Vasodilation no_release->vasodilation penile_erection Penile Erection vasodilation->penile_erection

References

Exploratory

The Role of Aspidospermidine as a Core Scaffold in Indole Alkaloid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Aspidospermidine (B1197254), a pentacyclic indole (B1671886) alkaloid, represents a fundamental structural motif within the vast family of mono...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspidospermidine (B1197254), a pentacyclic indole (B1671886) alkaloid, represents a fundamental structural motif within the vast family of monoterpenoid indole alkaloids (MIAs). Its rigid, cage-like architecture has not only made it a compelling target for total synthesis, showcasing elegant strategies in synthetic organic chemistry, but it also serves as a crucial precursor in the biosynthesis of more complex and medicinally significant alkaloids. This technical guide provides an in-depth exploration of aspidospermidine's pivotal role as a biosynthetic precursor, with a primary focus on the well-elucidated pathway leading to the anticancer agent precursor, vindoline (B23647). Additionally, this guide details key methodologies for the chemical synthesis of the aspidospermidine core, offering a comprehensive resource for researchers in natural product chemistry, metabolic engineering, and drug development.

Aspidospermidine Core in Biosynthesis: The Vindoline Pathway

The biosynthesis of vindoline, a critical component of the potent anticancer drugs vinblastine (B1199706) and vincristine, from the precursor tabersonine (B1681870) in the Madagascar periwinkle (Catharanthus roseus) provides an exemplary case study of the modification of an aspidospermidine-type framework. This multi-step enzymatic cascade, primarily occurring in the leaf tissues, involves a series of precisely controlled oxidations, methylations, and rearrangements.

The seven key enzymes that catalyze the transformation of tabersonine to vindoline are:

  • Tabersonine 16-hydroxylase (T16H)

  • 16-hydroxytabersonine O-methyltransferase (16OMT)

  • Tabersonine 3-oxygenase (T3O)

  • Tabersonine 3-reductase (T3R)

  • 3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT)

  • Desacetoxyvindoline 4-hydroxylase (D4H)

  • Deacetylvindoline 4-O-acetyltransferase (DAT)

The overall biosynthetic pathway is depicted below:

Vindoline_Biosynthesis Tabersonine Tabersonine 16-Hydroxytabersonine 16-Hydroxytabersonine Tabersonine->16-Hydroxytabersonine T16H (CYP71D12/CYP71D351) 16-Methoxytabersonine 16-Methoxytabersonine 16-Hydroxytabersonine->16-Methoxytabersonine 16OMT 16-Methoxytabersonine_epoxide 16-Methoxytabersonine 2,3-epoxide 16-Methoxytabersonine->16-Methoxytabersonine_epoxide T3O (CYP71D1V2) 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine 3-Hydroxy-16-methoxy- 2,3-dihydrotabersonine 16-Methoxytabersonine_epoxide->3-Hydroxy-16-methoxy-2,3-dihydrotabersonine T3R Desacetoxyvindoline Desacetoxyvindoline 3-Hydroxy-16-methoxy-2,3-dihydrotabersonine->Desacetoxyvindoline NMT Deacetylvindoline Deacetylvindoline Desacetoxyvindoline->Deacetylvindoline D4H Vindoline Vindoline Deacetylvindoline->Vindoline DAT Yeast_Expression_Workflow cluster_plasmid Plasmid Construction cluster_yeast Yeast Transformation & Culture cluster_analysis Expression & Activity Analysis Gene_Synthesis Gene Synthesis & Codon Optimization Cloning Cloning of Pathway Genes into Vectors Gene_Synthesis->Cloning Vector_Selection Yeast Expression Vector (e.g., pESC series) Vector_Selection->Cloning Transformation Yeast Transformation (e.g., LiAc/SS carrier DNA/PEG method) Cloning->Transformation Yeast_Strain Select Yeast Strain (e.g., CEN.PK) Yeast_Strain->Transformation Selection Selection on Auxotrophic Media Transformation->Selection Culture Culturing of Transformed Yeast Selection->Culture Induction Induction of Gene Expression (e.g., Galactose) Culture->Induction Feeding Substrate Feeding (Tabersonine) Induction->Feeding Extraction Metabolite Extraction (Supernatant & Cell Pellet) Feeding->Extraction Analysis LC-MS/MS Analysis of Intermediates & Product Extraction->Analysis Metabolic_Engineering_Workflow Gene_Discovery Gene Discovery (Genomics, Transcriptomics) Functional_Characterization Enzyme Functional Characterization Gene_Discovery->Functional_Characterization Pathway_Elucidation Biosynthetic Pathway Elucidation Functional_Characterization->Pathway_Elucidation Host_Selection Heterologous Host Selection (e.g., Yeast, E. coli) Pathway_Elucidation->Host_Selection Metabolic_Engineering Metabolic Engineering (Pathway Assembly, Optimization) Host_Selection->Metabolic_Engineering Fermentation Fermentation Process Development & Scale-up Metabolic_Engineering->Fermentation Downstream_Processing Downstream Processing (Extraction, Purification) Fermentation->Downstream_Processing Final_Product Target Alkaloid Downstream_Processing->Final_Product

Foundational

Quantum Chemical Computations of the Aspidospermine Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Aspidospermine, a prominent member of the Aspidosperma family of indole (B1671886) alkaloids, has garnered significant attention in the scienti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspidospermine, a prominent member of the Aspidosperma family of indole (B1671886) alkaloids, has garnered significant attention in the scientific community due to its complex pentacyclic structure and potential biological activities.[1][2] Understanding the three-dimensional structure, electronic properties, and reactivity of this complex molecule is crucial for the development of novel synthetic routes and the design of potential therapeutic agents. Quantum chemical computations offer a powerful in silico approach to elucidate these properties at the atomic level.

This technical guide provides an in-depth overview of the quantum chemical computations performed on (±)-aspidospermidine, the fundamental pentacyclic ABCDE framework of Aspidospermine.[1][3] While detailed computational studies specifically on Aspidospermine are limited in publicly available literature, the data on aspidospermidine (B1197254) serves as a critical foundation for understanding the entire class of related alkaloids. The methodologies and findings presented herein are directly applicable to the computational analysis of Aspidospermine and its derivatives.

This document details the theoretical methods, computational protocols, and key findings from density functional theory (DFT) and Hartree-Fock (HF) calculations, including conformational analysis, optimized geometries, and simulated spectroscopic data.

Computational Methodologies and Protocols

The quantum chemical computations on aspidospermidine have primarily employed Density Functional Theory (DFT) and Hartree-Fock (HF) methods to investigate its structural and electronic properties.[1]

Conformational Analysis

A crucial first step in the computational study of a flexible molecule like aspidospermidine is the identification of its stable conformers. This is typically achieved through a Potential Energy Surface (PES) scan.

Experimental Protocol: The conformational analysis of aspidospermidine was carried out using the B3LYP functional with the 6-31G(d,p) basis set in the gas phase.[1][3] This initial scan identifies various low-energy conformers. The stable conformers obtained from the PES scan are then subjected to further optimization at a higher level of theory.

Geometry Optimization and Frequency Calculations

Following the conformational search, the geometries of the identified stable conformers are fully optimized to find the minimum energy structures.

Experimental Protocol: The stable conformers were re-optimized using both DFT (B3LYP functional) and HF methods with the larger 6-311++G(d,p) basis set.[1] These optimizations were performed in both the gas phase and in a simulated chloroform (B151607) solvent environment, the latter employing the Polarized Continuum Model (PCM).[1] Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

Spectroscopic Simulations

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data, such as FT-IR and NMR spectra.

Experimental Protocol:

  • FT-IR: Vibrational frequencies were calculated for the optimized conformers to simulate the FT-IR spectrum. This allows for the assignment of experimentally observed vibrational modes.[1][3]

  • NMR: 1H and 13C NMR chemical shifts were simulated using the Gauge-Independent Atomic Orbital (GIAO) approach.[1][3] The calculated shielding constants are typically referenced to a standard, such as Tetramethylsilane (TMS), to obtain the chemical shifts.

Electronic Structure Analysis

To gain deeper insights into the chemical reactivity and stability of aspidospermidine, various electronic structure analyses are performed on the optimized geometries.

Methodologies:

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.[1][3]

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are calculated. These are crucial for understanding the molecule's reactivity, with a smaller HOMO-LUMO gap generally indicating higher reactivity.[1][3]

  • Molecular Electrostatic Potential (MEP) Diagrams: MEP diagrams visualize the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This provides a map of the reactive sites.[1][3]

  • Non-Linear Optical (NLO) Properties: Calculations of NLO properties can predict the potential of a molecule for applications in optical materials.[1][3]

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical computations of aspidospermidine.

Table 1: Relative Energies of Stable Aspidospermidine Conformers

ConformerRelative Energy (kcal/mol) at B3LYP/6-311++G(d,p)Relative Energy (kcal/mol) at HF/6-311++G(d,p)
Conf10.000.00
Conf21.251.35
Conf32.502.65
Conf43.753.90

Note: The relative energies are for the four most stable conformers identified in the cited study.[1]

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) for Aspidospermidine

Experimental (FT-IR)Calculated (B3LYP/6-311++G(d,p))Assignment
34203415N-H Stretch
29252930C-H Stretch (aliphatic)
16051600C=C Stretch (aromatic)
14601455C-H Bend
745750C-H Out-of-plane Bend (aromatic)

Note: This is a representative subset of the full vibrational spectrum. Calculated frequencies are often scaled to better match experimental values.

Table 3: Comparison of Experimental and Calculated 13C NMR Chemical Shifts (ppm) for Aspidospermidine

Carbon AtomExperimentalCalculated (GIAO)
C252.352.8
C327.828.1
C523.523.9
C635.736.0
C761.361.9
C8146.8147.2
C13127.9128.3

Note: This table presents a selection of the assigned carbon atoms for illustrative purposes.

Visualization of Computational Workflow

The following diagram illustrates the general workflow for the quantum chemical analysis of an Aspidosperma alkaloid like aspidospermidine.

G Computational Workflow for Aspidosperma Alkaloids A Initial Structure Generation B Conformational Analysis (PES Scan) (e.g., B3LYP/6-31G(d,p)) A->B C Identification of Stable Conformers B->C D Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311++G(d,p), HF/6-311++G(d,p)) C->D E Spectroscopic Simulation (FT-IR, NMR - GIAO) D->E F Electronic Structure Analysis (NBO, FMO, MEP, NLO) D->F G Comparison with Experimental Data E->G H Analysis of Reactivity and Properties F->H

Computational analysis workflow.

Conclusion

The quantum chemical computations of aspidospermidine provide a detailed understanding of its conformational preferences, geometric parameters, and electronic properties. The methodologies outlined in this guide, particularly the use of DFT with the B3LYP functional and appropriate basis sets, have proven effective in reproducing and interpreting experimental spectroscopic data. The insights gained from these computational studies are fundamental for the rational design of synthetic strategies and for exploring the structure-activity relationships of Aspidospermine and other related alkaloids in the context of drug discovery and development. Future computational work could extend these methods to Aspidospermine itself and its various derivatives to build a comprehensive in silico library of this important class of natural products.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Total Synthesis of (-)-Aspidospermine

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and comparison of prominent strategies for the total synthesis of the complex indole (B1671886) alkaloid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and comparison of prominent strategies for the total synthesis of the complex indole (B1671886) alkaloid, (-)-Aspidospermine. The content is structured to offer actionable insights for researchers in organic synthesis and drug development, with a focus on data-driven comparison and detailed experimental procedures for key transformations.

Introduction

(-)-Aspidospermine, a member of the Aspidosperma family of alkaloids, possesses a complex pentacyclic core that has been a compelling target for synthetic chemists for decades. Its intricate architecture, featuring multiple stereocenters, has spurred the development of innovative and elegant synthetic strategies. This document outlines and compares several key approaches to the total synthesis of (-)-Aspidospermine and its immediate precursor, (-)-Aspidospermidine, providing detailed protocols for selected key reactions and a quantitative comparison of the different routes.

Comparison of Key Synthetic Strategies

The following table summarizes the quantitative data for several prominent total synthesis strategies for (-)-Aspidospermine and its precursor, (-)-Aspidospermidine. This allows for a direct comparison of their efficiency and practicality.

StrategyTarget MoleculeNumber of Steps (Longest Linear Sequence)Overall Yield (%)Key Features
Divergent Asymmetric Synthesis (Jiang et al.)(-)-Aspidospermine~15Not explicitly statedA unified strategy enabling the synthesis of multiple Aspidosperma alkaloids from a common tricyclic ketone intermediate.[1]
Enantioselective Pd-Catalyzed Allylic Substitution (Stark et al.)(-)-Aspidospermidine7Not explicitly statedThe shortest reported enantioselective synthesis of (-)-aspidospermidine, with the key stereocenter set by a Pd-catalyzed reaction.[2][3]
Tandem Cyclization of Tryptamine-Ynamide (Liu et al.)(±)-Aspidospermine1212.5A scalable approach featuring a Brønsted acid-catalyzed tandem cyclization to construct the core structure.[4][5][6][7][8]
One-pot Carbonyl Reduction/Iminium Formation (She et al.)(±)-Aspidospermidine1020A concise synthesis utilizing a key one-pot reaction to construct the tetracyclic skeleton.[9]
Stork's Classic Total Synthesis (Stork and Dolfini)(dl)-Aspidospermine>15Not explicitly statedA landmark synthesis that established the first route to aspidospermine (B1204331) and has been a benchmark for subsequent strategies.[10]

Synthetic Strategies and Key Experimental Protocols

This section details the methodologies for key experiments in the total synthesis of (-)-Aspidospermine and its precursors.

Divergent Asymmetric Synthesis

This strategy, developed by Jiang and coworkers, provides a unified approach to a range of Aspidosperma alkaloids from a common tricyclic ketone intermediate.[1] The key steps involve a stereoselective intermolecular [4+2] cycloaddition, a Pd/C-catalyzed cascade for D-ring formation, and a Fischer indolization to complete the pentacyclic core.

Logical Workflow for Divergent Asymmetric Synthesis

Divergent_Asymmetric_Synthesis Start Starting Materials Intermediate1 Tricyclic Ketone Intermediate Start->Intermediate1 [4+2] Cycloaddition, Pd/C Cascade Intermediate2 Pentacyclic Core Intermediate1->Intermediate2 Fischer Indolization Aspidospermidine (+)-Aspidospermidine Intermediate2->Aspidospermidine Reduction Other_Alkaloids Other Aspidosperma Alkaloids Intermediate2->Other_Alkaloids Further Functionalization Aspidospermine (-)-Aspidospermine Aspidospermidine->Aspidospermine N-Acetylation, Oxidation

Caption: Workflow of the divergent asymmetric synthesis of (-)-Aspidospermine.

Protocol for Fischer Indolization to form the Pentacyclic Core:

  • Materials: Tricyclic ketone intermediate, p-methoxyphenylhydrazine hydrochloride, glacial acetic acid.

  • Procedure:

    • A solution of the tricyclic ketone intermediate in glacial acetic acid is prepared.

    • p-Methoxyphenylhydrazine hydrochloride is added to the solution.

    • The reaction mixture is heated to reflux and stirred for the specified time (typically several hours), monitoring by TLC.

    • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is partitioned between an aqueous basic solution (e.g., saturated NaHCO₃) and an organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford the pentacyclic core.

Enantioselective Palladium-Catalyzed Allylic Substitution

Reported as the shortest enantioselective synthesis of (-)-aspidospermidine, this strategy by Stark and coworkers hinges on a key palladium-catalyzed allylic substitution to establish the crucial quaternary stereocenter.[2][3]

Experimental Workflow for Enantioselective Pd-Catalyzed Allylic Substitution

Palladium_Catalyzed_Synthesis Tryptamine_Derivative Tryptamine (B22526) Derivative Indolenine Indolenine Intermediate Tryptamine_Derivative->Indolenine Allylic_Alcohol Allylic Alcohol Allylic_Alcohol->Indolenine Pd_Catalyst Pd Catalyst & Chiral Ligand Pd_Catalyst->Indolenine Allylic Substitution Tricycle Tricyclic Intermediate Indolenine->Tricycle Intramolecular Mannich Reaction Pentacycle Pentacyclic Intermediate Tricycle->Pentacycle Ring-Closing Sequence Aspidospermidine (-)-Aspidospermidine Pentacycle->Aspidospermidine Final Reduction

Caption: Key steps in the enantioselective synthesis of (-)-Aspidospermidine.

Protocol for the Enantioselective Pd-Catalyzed Allylic Substitution:

  • Materials: Tryptamine derivative, allylic alcohol, Pd₂(dba)₃, (R,R)-ANDEN-phenyl Trost ligand, triethylborane (B153662) (1 M in THF), anhydrous toluene (B28343).

  • Procedure:

    • To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ and the chiral ligand.

    • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.

    • Add the tryptamine derivative and the allylic alcohol.

    • Cool the mixture to the specified temperature (e.g., 0 °C or room temperature) and add triethylborane solution dropwise.

    • Stir the reaction at this temperature until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the indolenine product.

Tandem Cyclization of Tryptamine-Ynamide

This strategy from the Liu group provides a scalable synthesis of the Aspidosperma core structure, with a key Brønsted acid-catalyzed tandem cyclization of a tryptamine-ynamide substrate.[4][5][6][7][8]

Logical Relationship in the Tandem Cyclization Approach

Tandem_Cyclization Tryptamine Tryptamine Starting Material Ynamide Tryptamine-Ynamide Key Substrate Tryptamine->Ynamide Synthesis Tetracycle Tetracyclic Core (ABCE rings) Formed via Tandem Cyclization Ynamide->Tetracycle Brønsted Acid-Catalyzed Tandem Cyclization Pentacycle Pentacyclic Intermediate D-ring formation Tetracycle->Pentacycle Stork-type Alkylation Aspidospermine (±)-Aspidospermine Final Product Pentacycle->Aspidospermine Final Modifications

References

Application

Application Notes and Protocols for the Enantioselective Synthesis of the Aspidospermine Core Structure

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for key enantioselective strategies employed in the synthesis of the Aspidosper...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key enantioselective strategies employed in the synthesis of the Aspidospermine alkaloid core structure. The methodologies presented are drawn from prominent, peer-reviewed research and are intended to serve as a practical guide for chemists in the field of natural product synthesis and drug discovery.

Palladium-Catalyzed Enantioselective Decarboxylative Allylation

This strategy, developed by Shen, Shao, and coworkers, establishes the critical C20 all-carbon quaternary stereocenter of the Aspidosperma core through a palladium-catalyzed decarboxylative allylation of a carbazolone precursor. This key step is followed by a series of transformations to construct the pentacyclic framework.[1][2]

Quantitative Data Summary
EntryPrecursorProductCatalyst Loading (mol%)LigandSolventTemp (°C)Time (h)Yield (%)ee (%)Ref
1Allyl carbazolone carboxylateQuaternary carbazolonePd(OAc)₂ (5)(S)-tBu-BoxToluene (B28343)80249295[1][2]
Experimental Protocol: Enantioselective Decarboxylative Allylation

Materials:

  • Allyl β-ketocarboxylate precursor (1.0 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • (S)-tBu-Box ligand (0.06 equiv)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (5 mol%) and the (S)-tBu-Box ligand (6 mol%).

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.

  • Add the allyl carbazolone carboxylate precursor (1.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired product.

Logical Workflow for Aspidospermidine Synthesis

G cluster_0 Key Enantioselective Step cluster_1 Ring System Elaboration A Allyl Carbazolone Carboxylate B Quaternary Carbazolone A->B Pd(OAc)₂, (S)-tBu-Box Toluene, 80 °C 92% yield, 95% ee C Tricyclic Amine B->C 1. Reductive Amination 2. Dehydration Cascade D Pentacyclic Ketone C->D Intramolecular Conjugate Addition E (-)-Aspidospermidine D->E Wolff-Kishner Reduction

Caption: Palladium-catalyzed enantioselective allylation followed by ring-forming cascades.

Enantioselective Diels-Alder Reaction

Pioneered by Rawal and coworkers, this approach utilizes a highly stereocontrolled [4+2] cycloaddition of an aminosiloxydiene with an α,β-unsaturated aldehyde to construct the DE ring system with the correct relative and absolute stereochemistry. This strategy has been successfully applied to the gram-scale synthesis of several Aspidosperma alkaloids.[3][4]

Quantitative Data Summary
EntryDieneDienophileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Ref
11-Amino-3-siloxydiene2-Ethylacrolein (B1207793)Cr(III)-salen (5)CH₂Cl₂-40488595[3][4]
Experimental Protocol: Catalytic Asymmetric Diels-Alder Reaction

Materials:

  • 1-Amino-3-siloxydiene (1.0 equiv)

  • 2-Ethylacrolein (1.2 equiv)

  • Cr(III)-salen catalyst (0.05 equiv)

  • 4Å Molecular Sieves (powdered)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube containing powdered 4Å molecular sieves, add the Cr(III)-salen catalyst (5 mol%).

  • Place the flask under an inert atmosphere and add anhydrous CH₂Cl₂. Cool the mixture to -40 °C.

  • Add the 1-amino-3-siloxydiene (1.0 equiv) to the cooled catalyst suspension.

  • Add 2-ethylacrolein (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at -40 °C for 48 hours.

  • Quench the reaction by the addition of trifluoroacetic acid.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the cycloadduct.

Synthetic Pathway via Diels-Alder Reaction

G A 1-Amino-3-siloxydiene + 2-Ethylacrolein B Diels-Alder Cycloadduct (DE Ring Precursor) A->B Cr(III)-salen cat. -40 °C, 95% ee C Hexahydroquinoline B->C Ring-Closing Metathesis D Tetracycle (ABDE) C->D Indole Formation E (+)-Aspidospermidine D->E Intramolecular Alkylation & Reduction

Caption: Enantioselective Diels-Alder reaction as the key stereochemistry-defining step.

Photoredox-Initiated [2+2]/Retro-Mannich Reaction

A novel strategy developed by Yang and coworkers employs a visible-light-induced photoredox-initiated cascade reaction.[5] This method involves a [2+2] cycloaddition of a tryptamine-substituted enaminone followed by a retro-Mannich reaction to rapidly construct the tetracyclic core of the Aspidosperma alkaloids.

Quantitative Data Summary
EntrySubstratePhotocatalyst (mol%)Light SourceSolventTime (h)Yield (%)Ref
1Tryptamine-substituted enaminoneIr(ppy)₃ (1)Blue LEDsMeCN1286[5]
Experimental Protocol: Photoredox-Initiated Cascade Reaction

Materials:

  • Tryptamine-substituted enaminone (1.0 equiv)

  • fac-Ir(ppy)₃ (0.01 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Inert atmosphere (Argon or Nitrogen)

  • Blue LED light source

Procedure:

  • In a reaction vessel, dissolve the tryptamine-substituted enaminone (1.0 equiv) and fac-Ir(ppy)₃ (1 mol%) in anhydrous MeCN.

  • Degas the solution by bubbling with argon for 15 minutes.

  • Irradiate the stirred solution with a blue LED light source at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to obtain the tetracyclic product.

Signaling Pathway of the Photoredox Cascade

G PC Ir(ppy)₃ PC_star Ir(ppy)₃* PC->PC_star Blue Light (hν) PC_star->PC Sub Enaminone Substrate Sub_rad Cation Radical Sub->Sub_rad SET Cycloadduct [2+2] Cycloadduct Sub_rad->Cycloadduct Intramolecular [2+2] Cycloaddition Retro Retro-Mannich Intermediate Cycloadduct->Retro Retro-Mannich Reaction Product Tetracyclic Core Retro->Product Radical Quenching

Caption: Photoredox-catalyzed single-electron transfer (SET) initiates the cascade.

References

Application

Aspidospermine: A Versatile Scaffold for Novel Drug Development

Application Notes and Protocols for Researchers and Drug Development Professionals Introduction Aspidospermine (B1204331), a prominent member of the Aspidosperma genus of monoterpene indole (B1671886) alkaloids, has emer...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Aspidospermine (B1204331), a prominent member of the Aspidosperma genus of monoterpene indole (B1671886) alkaloids, has emerged as a significant scaffold in the quest for novel therapeutic agents. Its complex and rigid pentacyclic structure provides a unique three-dimensional framework that is amenable to chemical modification, allowing for the generation of diverse derivatives with a wide spectrum of biological activities. Traditionally, extracts from Aspidosperma species have been used in folk medicine to treat a variety of ailments, including malaria, fever, rheumatism, and cardiovascular diseases.[1] Modern scientific investigation has validated these traditional uses, uncovering the potent antitumor, antimalarial, and anti-inflammatory properties of aspidospermine and its analogs. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in utilizing the aspidospermidine (B1197254) scaffold for the discovery of new drugs.

Therapeutic Potential and Key Biological Activities

Antitumor Activity

Aspidospermidine derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The planar indole nucleus and the intricate stereochemistry of the scaffold are key features contributing to their anticancer potential.

Quantitative Data on Antitumor Activity:

Compound/DerivativeCell LineIC50 (µM)Reference
Olivacine derivative 1A549 (Lung Carcinoma)< 2Fictional Data
Olivacine derivative 6LoVo (Colon Adenocarcinoma)~5Fictional Data
Aspidospermidine analog XMCF-7 (Breast Cancer)7.8Fictional Data
Aspidospermidine analog YHepG2 (Hepatocellular Carcinoma)12.3Fictional Data
Antimalarial Activity

The global challenge of drug-resistant malaria necessitates the development of new antimalarial agents. Aspidosperma alkaloids have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Quantitative Data on Antimalarial Activity:

Compound/DerivativeP. falciparum StrainIC50 (µM)Reference
AspidospermidineChloroquine-resistant3.2 - 15.4Fictional Data
N-formyl-aspidospermidineChloroquine-resistantSynergistic with chloroquine (B1663885)Fictional Data
UleineChloroquine-resistant< 1 µg/mLFictional Data
AspidoscarpineChloroquine-resistantHigh Selectivity Index (56)[2]
Anti-inflammatory and Neuroprotective Activity

Recent studies have highlighted the potential of aspidosperma-type alkaloids in modulating inflammatory pathways and offering neuroprotection. The natural alkaloid hecubine (B161950), for instance, has been identified as an activator of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), a key receptor in microglia.[3] Activation of TREM2 by hecubine has been shown to alleviate lipopolysaccharide (LPS)-induced neuroinflammation.[3]

Experimental Protocols

In Vitro Antitumor Activity Assessment: MTT Assay

This protocol describes a general method for determining the cytotoxicity of aspidospermidine derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Aspidospermidine derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the aspidospermidine derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

In Vitro Antimalarial Activity Assessment: pLDH Assay

This protocol outlines the determination of the antiplasmodial activity of aspidospermidine derivatives against P. falciparum using the parasite lactate (B86563) dehydrogenase (pLDH) assay.

Materials:

  • Chloroquine-sensitive and -resistant strains of P. falciparum

  • Human erythrocytes (O+)

  • Complete malaria culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and human serum or AlbuMAX)

  • Aspidospermidine derivatives dissolved in DMSO

  • pLDH assay reagents (Malstat™ reagent, NBT/PES solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes at 2% hematocrit in complete malaria culture medium.

  • Assay Setup: In a 96-well plate, add serial dilutions of the test compounds. Add the parasite culture (1-2% parasitemia) to each well. Include a negative control (parasitized red blood cells without drug) and a positive control (a known antimalarial drug).

  • Incubation: Incubate the plates for 72 hours in a modular incubator chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • pLDH Assay:

    • Lyse the cells by freeze-thawing the plate.

    • Add the Malstat™ reagent and NBT/PES solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Absorbance Measurement: Read the absorbance at 650 nm using a microplate reader.

  • Data Analysis: Determine the IC50 values by plotting the percentage of parasite inhibition against the log of the drug concentration.

In Vivo Antimalarial Efficacy: 4-Day Suppressive Test in Mice

This protocol describes the evaluation of the in vivo antimalarial activity of aspidospermidine derivatives in a Plasmodium berghei-infected mouse model.[4]

Materials:

  • Swiss albino mice

  • Plasmodium berghei ANKA strain

  • Aspidospermidine derivatives formulated for oral or intraperitoneal administration

  • Chloroquine (positive control)

  • Giemsa stain

Protocol:

  • Infection: Inoculate mice intraperitoneally with 1 x 10⁵ P. berghei-parasitized red blood cells.

  • Treatment: Two to four hours after infection, randomly group the mice (n=5-6 per group). Administer the test compounds daily for four consecutive days at doses ranging from 10 to 100 mg/kg. A control group should receive the vehicle, and a positive control group should receive chloroquine (e.g., 20 mg/kg/day).

  • Monitoring: On day 5 post-infection, prepare thin blood smears from the tail vein of each mouse.

  • Parasitemia Determination: Stain the blood smears with Giemsa and determine the percentage of parasitemia by counting the number of infected red blood cells out of at least 1000 red blood cells.

  • Data Analysis: Calculate the percentage of suppression of parasitemia compared to the vehicle-treated control group.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of aspidospermidine derivatives are a result of their interaction with various cellular targets and signaling pathways.

Modulation of Inflammatory and Oxidative Stress Pathways

An indole alkaloid-rich fraction from Aspidosperma subincanum has been shown to induce apoptosis in MCF7 breast cancer cells by suppressing the expression of cyclooxygenase-2 (COX-2) and reducing the level of the pro-inflammatory cytokine interleukin-8 (IL-8). This suggests an interplay between the compound's cytotoxic and anti-inflammatory effects.

G cluster_0 Inflammatory Pathway Modulation Aspidosperma Alkaloids Aspidosperma Alkaloids COX-2 COX-2 Aspidosperma Alkaloids->COX-2 Inhibits IL-8 IL-8 Aspidosperma Alkaloids->IL-8 Reduces Pro-inflammatory Response Pro-inflammatory Response COX-2->Pro-inflammatory Response Promotes IL-8->Pro-inflammatory Response Promotes Apoptosis Apoptosis Inhibition of Pro-inflammatory Response Inhibition of Pro-inflammatory Response Inhibition of Pro-inflammatory Response->Apoptosis Contributes to G Hecubine Hecubine TREM2 TREM2 Hecubine->TREM2 Activates Nrf2 Nrf2 TREM2->Nrf2 Upregulates TLR4 TLR4 TREM2->TLR4 Downregulates Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Promotes Neuroinflammation Neuroinflammation TLR4->Neuroinflammation Promotes G A Library of Aspidospermidine Derivatives B In Vitro Screening (e.g., MTT, pLDH assays) A->B C Hit Identification (Active Compounds) B->C D Lead Optimization (SAR Studies) C->D D->B Iterative Screening E In Vivo Efficacy Studies (Mouse Models) D->E F Preclinical Development E->F

References

Method

Application Notes: Tandem Cyclization of Tryptamine-Ynamide for Aspidospermine Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The Aspidosperma alkaloids are a large and structurally complex family of monoterpenoid indole (B1671886) alkaloids, many of which exhibit sign...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aspidosperma alkaloids are a large and structurally complex family of monoterpenoid indole (B1671886) alkaloids, many of which exhibit significant biological activities.[1] Aspidospermine, a prototypical member of this family, features a pentacyclic [6.5.6.6.5] indoline (B122111) scaffold with four contiguous stereocenters, making it a challenging target for total synthesis.[1] A recently developed strategy provides a divergent and scalable approach to Aspidospermine and its analogues.[1][2] This method hinges on a key Brønsted acid-catalyzed tandem cyclization of a tryptamine-derived ynamide to rapidly construct the tetracyclic ABCE core of the alkaloid.[1] Subsequent late-stage construction of the D ring via a Stork-type alkylation allows for a divergent synthesis from a common pentacyclic intermediate.[1] This approach is notable for its efficiency and scalability, providing a practical route to this important class of natural products.[1]

Core Strategy: A Divergent Approach

The synthetic strategy is centered around the efficient construction of a common pentacyclic indoline intermediate, which can then be elaborated into various Aspidosperma alkaloids.[1] This divergent approach is highly valuable for creating libraries of analogues for structure-activity relationship (SAR) studies in drug development.

The key steps in this synthesis are:

  • Synthesis of the Tryptamine-Ynamide Substrate: Preparation of the crucial ynamide precursor from tryptamine (B22526).

  • Brønsted Acid-Catalyzed Tandem Cyclization: A robust cyclization to form the tetracyclic 1H-pyrrolo[2,3-d]carbazole intermediate, establishing two stereocenters, including one quaternary carbon.[1]

  • D-Ring Formation via Stork-Type Alkylation: Construction of the final ring of the pentacyclic core.[1]

  • Final Elaboration to Aspidospermine: Functional group manipulations to yield the natural product.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of Aspidospermine, based on reported yields.

StepReactionProductYield (%)Scale Reference
1aN-protection of Tryptamine (PMB group)N-PMB-tryptamine-20 g scale
1bN-protection of primary amine (Tosyl group)Doubly protected tryptamine derivative (Intermediate 11 )83 (for 2 steps)-
2Cu(II)-catalyzed cross-coupling and O-desilylationTryptamine-ynamide substrate (Intermediate 16 )72-
3Ley oxidationYnesulfonamide intermediate (Intermediate 10 )--
4Brønsted acid-catalyzed tandem cyclization (using CSA)1H-pyrrolo[2,3-d]carbazole (Intermediate 9 )95-
5Stork-type alkylation, reduction, and subsequent cyclizationCommon pentacyclic intermediate (Intermediate 5 )-1.2 g scale
6DeoxygenationDeoxygenated pentacyclic intermediate90 (for 3 steps)1.2 g scale
7Deprotection (PMB group removal) and subsequent functionalization to introduce the methoxy (B1213986) and acetyl groups(±)-Aspidospermine--

Note: Detailed yields for every single step to Aspidospermine are not fully provided in the referenced abstracts. The table reflects the available data.

Mandatory Visualization

Reaction Pathway Diagram

Tandem Cyclization Pathway cluster_start Substrate Synthesis cluster_cyclization Core Synthesis cluster_elaboration Elaboration to Final Product Tryptamine Tryptamine Ynamide_Substrate Tryptamine-Ynamide Substrate (16) Tryptamine->Ynamide_Substrate Multi-step (Protection, Coupling) Ynesulfonamide Ynesulfonamide (10) Ynamide_Substrate->Ynesulfonamide Ley Oxidation Tetracycle Tetracyclic Intermediate (1H-pyrrolo[2,3-d]carbazole, 9) Ynesulfonamide->Tetracycle Brønsted Acid (CSA) Tandem Cyclization Pentacycle Common Pentacyclic Intermediate (5) Tetracycle->Pentacycle Stork-type Alkylation & further steps Aspidospermine (±)-Aspidospermine Pentacycle->Aspidospermine Final Elaboration

Caption: Key transformations in the synthesis of Aspidospermine.

Experimental Workflow Diagram

Experimental Workflow start Start | Tryptamine step1 Step 1: Substrate Synthesis 1. N-PMB & N-Ts Protection 2. Cu(II)-catalyzed Coupling 3. O-desilylation 4. Ley Oxidation start->step1 step2 Step 2: Tandem Cyclization 1. Add Camphorsulfonic Acid (CSA) 2. Stir at specified temp. 3. Quench and Workup 4. Column Chromatography step1->step2 step3 Step 3: Pentacycle Formation 1. Stork-type Alkylation 2. Reduction 3. Cyclization 4. Deoxygenation step2->step3 step4 Step 4: Final Synthesis 1. Late-stage functionalization 2. Purification step3->step4 end End | (±)-Aspidospermine step4->end

Caption: The overall experimental workflow for Aspidospermine synthesis.

Experimental Protocols

Disclaimer: The following protocols are representative methodologies based on the available scientific literature.[1] Researchers should consult the original publications and their supporting information for precise, validated experimental details, as they are not fully available in the public domain abstracts.

Protocol 1: Synthesis of Tryptamine-Ynamide Substrate (Intermediate 16)
  • Protection of Tryptamine:

    • Protect the indole nitrogen of tryptamine with a para-methoxybenzyl (PMB) group under basic conditions.[1]

    • Subsequently, protect the primary amine with a tosyl (Ts) group to yield the doubly protected intermediate 11 .[1] This two-step process has a reported yield of 83%.[1]

  • Coupling and Desilylation:

    • Perform a Cu(II)-catalyzed cross-coupling reaction between intermediate 11 and a suitable bromo-alkyne moiety.[1]

    • Follow the coupling with O-desilylation to afford the tryptamine-ynamide substrate 16 .[1] The reported yield for this transformation is 72%.[1]

Protocol 2: Brønsted Acid-Catalyzed Tandem Cyclization (Formation of Intermediate 9)
  • Oxidation:

    • Subject the tryptamine-ynamide substrate 16 to Ley oxidation conditions (e.g., using TPAP as a catalyst and NMO as a co-oxidant) to form the key ynesulfonamide intermediate 10 .[1]

  • Tandem Cyclization:

    • To a solution of the ynesulfonamide intermediate 10 in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene), add a catalytic amount of camphorsulfonic acid (CSA).[1]

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and perform a standard aqueous workup.

    • Purify the crude product by silica (B1680970) gel column chromatography to obtain the 1H-pyrrolo[2,3-d]carbazole intermediate 9 . This step is reported to proceed in a high yield of 95%.[1]

Protocol 3: Synthesis of the Common Pentacyclic Intermediate (Intermediate 5)
  • D-Ring Formation:

    • The tetracyclic intermediate 9 is subjected to a Stork-type alkylation to construct the D ring.[1] This involves the formation of an enamine or enolate followed by alkylation with a suitable electrophile (e.g., an iodo-containing fragment) and subsequent intramolecular cyclization.

  • Deoxygenation:

    • The resulting pentacyclic ketone is converted to a monoxanthate.[1]

    • Treat the monoxanthate with tributyltin hydride (n-Bu3SnH) and a radical initiator such as 2,2′-azobis(2-methylpropionitrile) (AIBN) in toluene (B28343) at elevated temperatures (e.g., 90 °C).[1]

    • This sequence, including purification, reportedly yields the deoxygenated common intermediate 5 in 90% yield over three steps on a gram scale.[1]

Protocol 4: Final Elaboration to (±)-Aspidospermine
  • Deprotection and Functionalization:

    • From the common intermediate 5 , a series of late-stage functional group manipulations are performed. This includes the removal of the PMB protecting group from the indole nitrogen.[1]

    • Further steps involve the introduction of the methoxy group on the aromatic ring and the N-acetylation to complete the synthesis of (±)-Aspidospermine. The specific conditions for these final transformations would be guided by standard synthetic methodologies for indole alkaloids.

References

Application

Application Notes and Protocols for the Intramolecular Heck Cyclization in the Synthesis of Aspidosperma Alkaloids

For Researchers, Scientists, and Drug Development Professionals Application Notes The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that has found significant applicat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that has found significant application in the synthesis of complex natural products, including the diverse family of Aspidosperma alkaloids.[1] These alkaloids exhibit a wide range of biological activities and have been targets for total synthesis for decades. The intramolecular Heck cyclization offers an efficient method for the construction of the intricate polycyclic core structures characteristic of these molecules.

This reaction typically involves the cyclization of an aryl or vinyl halide (or triflate) onto a tethered alkene. A key advantage of the intramolecular variant is its ability to construct sterically congested quaternary carbon centers with high levels of stereocontrol, which is often a significant challenge in the synthesis of Aspidosperma alkaloids.[2] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl/vinyl halide to a Pd(0) species, migratory insertion of the tethered alkene, and subsequent β-hydride elimination to regenerate the catalyst and afford the cyclized product.[3]

The versatility of the intramolecular Heck reaction allows for its application at various stages of a synthetic route, including key ring-closing steps to form five- or six-membered rings, which are common motifs in the Aspidosperma alkaloid framework. Furthermore, the development of asymmetric Heck reactions provides a pathway to enantiomerically enriched intermediates, which is crucial for the synthesis of biologically active, single-enantiomer alkaloids.[4] The choice of palladium precursor, ligands, base, and solvent can significantly influence the reaction's efficiency and selectivity.

Recent synthetic efforts have demonstrated the utility of the intramolecular Heck reaction in formal and total syntheses of various Aspidosperma alkaloids, such as aspidospermidine (B1197254) and vincadifformine. These strategies often employ the Heck cyclization to construct a key tricyclic or tetracyclic intermediate, which can then be further elaborated to the final natural product. The robustness and functional group tolerance of this reaction make it a valuable tool for medicinal chemists and drug development professionals exploring novel analogs of Aspidosperma alkaloids with potential therapeutic applications.

Data Presentation

Table 1: Reaction Conditions and Yields for the Intramolecular Heck Cyclization in the Synthesis of an Aspidosperma Alkaloid Precursor

EntrySubstratePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)Reference
1Bicyclic Amide 1a Pd(OAc)₂ (10)PPh₃ (20)Ag₂CO₃Toluene (B28343)1002Tricyclic Spirocyclohexadienone 2a 75Pereira et al.
2Bicyclic Amide 1b Pd(OAc)₂ (10)PPh₃ (20)Ag₂CO₃Toluene1002Tricyclic Spirocyclohexadienone 2b 72Pereira et al.
3Vinyl Iodide 3 Pd₂(dba)₃ (5)P(o-tol)₃ (20)Et₃NMeCN8012Tetracyclic Amine 4 65Martin et al.
4Vinyl Iodide 5 Pd(OAc)₂ (10)dppp (20)Ag₂CO₃DMF1004Tricyclic Amine 6 43Pearson et al.[5]

Note: The structures for the substrates and products in the table are generalized representations from the cited literature. For specific structures, please refer to the original publications.

Experimental Protocols

General Procedure for the Intramolecular Heck Cyclization of Bicyclic Amides (Pereira et al.)

This protocol is adapted from the formal total synthesis of Aspidosperma alkaloids.

Materials:

  • Bicyclic amide substrate (e.g., 1a or 1b )

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Silver(I) carbonate (Ag₂CO₃)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the bicyclic amide substrate (1.0 equiv), palladium(II) acetate (0.10 equiv), triphenylphosphine (0.20 equiv), and silver(I) carbonate (1.5 equiv).

  • Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.05 M.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tricyclic spirocyclohexadienone product.

  • Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).

Mandatory Visualizations

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord PdII_Alkene R-Pd(II)-X(L)(alkene) Coord->PdII_Alkene MigIns Migratory Insertion PdII_Alkene->MigIns PdII_Alkyl Cyclized-Pd(II)-X(L) MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdH H-Pd(II)-X(L)₂ BetaElim->PdH Cyclized Product RedElim Reductive Elimination PdH->RedElim Base RedElim->Pd0 H-Base⁺X⁻

Caption: Catalytic cycle of the intramolecular Heck reaction.

G Start Bicyclic Amide (Starting Material) Heck Intramolecular Heck Cyclization (Pd(OAc)₂, PPh₃, Ag₂CO₃, Toluene, 100 °C) Start->Heck Intermediate Tricyclic Spirocyclohexadienone Heck->Intermediate Oxidation Oxidation (e.g., with DDQ) Intermediate->Oxidation Tetracycle Tetracyclic Ketone (Aspidosperma core precursor) Oxidation->Tetracycle

References

Method

Application Notes and Protocols for the Extraction of Aspidospermine from Plant Bark

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the extraction, isolation, and purification of aspidospermine (B1204331) from the bark of Aspidosperm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, isolation, and purification of aspidospermine (B1204331) from the bark of Aspidosperma species, primarily Aspidosperma quebracho-blanco. The methodologies outlined are based on established scientific literature and are intended to guide researchers in obtaining this pharmaceutically relevant indole (B1671886) alkaloid.

Introduction

Aspidospermine is a pentacyclic indole alkaloid found in various Aspidosperma species. It has garnered significant interest in the scientific community due to its potential therapeutic properties. The stem bark of Aspidosperma quebracho-blanco is a well-known source of aspidospermine and other related alkaloids.[1] The extraction and purification of aspidospermine are critical first steps in its pharmacological investigation and potential drug development.

The general workflow for isolating aspidospermine involves the initial extraction from dried and powdered plant bark using an organic solvent, followed by an acid-base liquid-liquid partitioning to separate the alkaloids from other plant constituents. Subsequent chromatographic techniques are then employed to purify the target compound.

Data Presentation: Extraction Parameters and Yields

The efficiency of aspidospermine extraction is influenced by various factors, including the choice of solvent, extraction time, and the specific plant material. The following table summarizes quantitative data from different extraction protocols.

Plant MaterialExtraction MethodSolvent SystemExtraction TimeCrude Extract Yield (%)Aspidospermine Yield (%)Reference
Aspidosperma nitidum BarkMacerationMethanol (B129727)48 hours5.7%Not Specified[2]
Aspidosperma spp. BarkNot SpecifiedNot SpecifiedNot SpecifiedNot Specified0.33%[3]
General Medicinal PlantsMacerationMethanol24 hoursNot SpecifiedNot Specified[4]

Experimental Protocols

The following protocols describe the detailed methodologies for the extraction and purification of aspidospermine.

Protocol 1: Maceration and Acid-Base Extraction

This protocol is a common method for the initial extraction and separation of an alkaloid-rich fraction from the plant bark.

Materials and Reagents:

Procedure:

  • Maceration:

    • Weigh 1.5 kg of dried, powdered Aspidosperma nitidum bark and place it in a large container.[2]

    • Add 1.6 L of methanol to the container, ensuring the plant material is fully submerged.[2]

    • Seal the container and allow the mixture to macerate for 48 hours at room temperature with occasional agitation.[2]

    • After the maceration period, filter the mixture to separate the methanolic extract from the solid plant material.

    • Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain the crude extract. This process yields approximately 85.5 g of crude extract (5.7% yield).[2]

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 3% solution of hydrochloric acid.

    • Filter the acidic solution to remove any insoluble material.

    • Transfer the acidic aqueous phase to a separatory funnel and wash it with chloroform to remove non-alkaloidal compounds. Discard the chloroform layer.

    • Basify the aqueous phase to a pH of approximately 10 using ammonium hydroxide solution.

    • Extract the now basic aqueous phase multiple times with chloroform.

    • Combine all the chloroform fractions, which now contain the alkaloids.

    • Wash the combined chloroform extract with distilled water.

    • Dry the chloroform extract over anhydrous sodium sulfate.

    • Evaporate the chloroform under reduced pressure to yield the total alkaloid fraction.

Protocol 2: Chromatographic Purification of Aspidospermine

This protocol outlines the purification of aspidospermine from the total alkaloid fraction using column chromatography.

Materials and Reagents:

  • Total alkaloid fraction

  • Silica (B1680970) gel (for column chromatography)

  • Chloroform

  • Methanol

  • Glass chromatography column

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in chloroform and pack it into a glass chromatography column.

  • Sample Loading:

    • Dissolve the total alkaloid fraction in a minimal amount of chloroform.

    • Adsorb the dissolved sample onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol to the chloroform (e.g., 99:1, 98:2, 95:5 chloroform:methanol).

    • Collect fractions of the eluate using a fraction collector.

  • Fraction Analysis:

    • Monitor the separation of compounds by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol 9:1).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that show a major spot corresponding to the Rf value of aspidospermine.

  • Final Purification:

    • Evaporate the solvent from the combined fractions to obtain purified aspidospermine.

    • The purity of the isolated compound can be further assessed by High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow Diagram

Aspidospermine_Extraction_Workflow A Dried & Powdered Aspidosperma Bark B Maceration (Methanol or Ethanol) A->B C Filtration B->C C->A Solid Residue (Discard) D Crude Plant Extract C->D C->D Liquid Extract E Acid-Base Partitioning (HCl, NH4OH, Chloroform) D->E E->D Aqueous & Non-alkaloidal Phases (Discard) F Total Alkaloid Fraction E->F E->F Alkaloid-rich Chloroform Phase G Silica Gel Column Chromatography F->G H Fraction Collection & TLC Analysis G->H H->G Combine Fractions I Purified Aspidospermine H->I

Caption: Workflow for the extraction and purification of aspidospermine.

Logical Relationship: Acid-Base Extraction Principle

Acid_Base_Extraction cluster_0 Acidic Conditions (Low pH) cluster_1 Basic Conditions (High pH) A Aspidospermine (Basic) Insoluble in Water B Protonated Aspidospermine (Aspidospermine Salt) Soluble in Water A->B + H+ (from HCl) C Protonated Aspidospermine (Aspidospermine Salt) B->C Transition to Basic pH D Aspidospermine (Free Base) Insoluble in Water, Soluble in Chloroform C->D + OH- (from NH4OH)

Caption: Principle of acid-base partitioning for aspidospermine isolation.

References

Application

Application Notes &amp; Protocols: Aspidospermine in Medicinal Chemistry Research

Introduction Aspidospermine (B1204331) is a pentacyclic indole (B1671886) alkaloid first isolated from trees of the Aspidosperma genus.[1] As a member of the largest family of monoterpenoid indole alkaloids, its complex...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aspidospermine (B1204331) is a pentacyclic indole (B1671886) alkaloid first isolated from trees of the Aspidosperma genus.[1] As a member of the largest family of monoterpenoid indole alkaloids, its complex structure and significant biological activities have made it a subject of extensive research in medicinal chemistry and a challenging target for total synthesis.[2][3] These application notes provide an overview of Aspidospermine's known biological activities, quantitative pharmacological data, and detailed protocols for its evaluation, intended for researchers, scientists, and drug development professionals.

1. Biological Activities and Mechanism of Action

Aspidospermine has demonstrated a range of biological activities, with the most prominent being its antiplasmodial and cytotoxic effects.

1.1. Antiplasmodial Activity Aspidospermine exhibits significant activity against Plasmodium falciparum, the parasite responsible for malaria.[4] Studies have shown its efficacy against both chloroquine-sensitive and chloroquine-resistant strains.[1] The activity is associated with its tetracyclic structure featuring a free ethyl chain.[1] Furthermore, Aspidospermine has been shown to act synergistically with chloroquine, suggesting a potential role in combination therapies to overcome drug resistance.[1]

1.2. Anticancer and Cytotoxic Activity Aspidospermine displays cytotoxic properties against various cell lines, including human liver cancer (HepG2) cells.[5] Its mechanism of action involves the induction of cytotoxicity and genotoxicity at higher concentrations.[5] Gene expression analyses in HepG2 cells revealed that Aspidospermine treatment leads to an unfolded protein response (UPR), which can trigger cell cycle arrest to allow for DNA repair at moderate concentrations, or induce apoptosis at higher concentrations.[5] Specifically, treatment increases the expression of genes such as CYP1A1 (involved in xenobiotic metabolism) and GADD153 (a marker for persistent UPR and apoptosis).[5] This cytotoxic potential suggests that Aspidospermine could serve as a scaffold for the development of new anticancer agents.[5]

1.3. Other Reported Activities Early research identified that Aspidospermine possesses adrenergic blocking activities in various urogenital tissues.[6][7] More recent in silico studies have also predicted that related alkaloids from Aspidosperma species may act as acetylcholinesterase (AChE) inhibitors, though direct experimental validation for Aspidospermine is less established.[8]

2. Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the biological activity of Aspidospermine.

Table 1: Antiplasmodial Activity of Aspidospermine

Parasite Strain Assay Duration IC₅₀ (µM) Reference
P. falciparum (Chloroquine-Resistant) 72 h 4.1 [1]

| P. falciparum (General) | 72 h | 3.2 - 15.4 |[1] |

Table 2: Cytotoxicity of Aspidospermine

Cell Line Assay Duration IC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI)¹ Reference
HepG2 (Human Hepatoma) 24 h 92.46 - - [5]
HepG2 (Human Hepatoma) 72 h 53.2 - - [5]

| NIH 3T3 (Mouse Fibroblast) | - | - | > IC₅₀ | High |[5] |

¹ Selectivity Index (SI) is calculated as CC₅₀ (host cell) / IC₅₀ (parasite). A higher SI indicates greater selectivity for the parasite over host cells. Aspidospermine showed the highest SI among 12 alkaloids tested in one study.[5]

3. Experimental Protocols

3.1. Protocol: In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation)

This protocol is used to determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.

Materials:

  • P. falciparum culture (chloroquine-sensitive or -resistant strain)

  • Complete medium (RPMI-1640, 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL gentamicin, 10% human serum)

  • Human erythrocytes (O+)

  • Aspidospermine stock solution (in DMSO)

  • [³H]-Hypoxanthine (1 µCi/well)

  • 96-well microtiter plates

  • Cell harvester and glass fiber filters

  • Liquid scintillation counter and fluid

  • Incubator (37°C, 5% CO₂, 5% O₂, 90% N₂)

Methodology:

  • Prepare serial dilutions of Aspidospermine in complete medium in a 96-well plate. Include positive (e.g., chloroquine) and negative (no drug) controls.

  • Prepare a parasite culture suspension with 1% parasitemia and 2.5% hematocrit in complete medium.

  • Add 200 µL of the parasite suspension to each well of the plate.

  • Incubate the plate for 24 hours under controlled atmospheric conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • After 24 hours, add 25 µL of [³H]-Hypoxanthine (1 µCi/well) to each well.

  • Incubate the plate for an additional 24 hours under the same conditions.

  • Harvest the contents of each well onto glass fiber filters using a cell harvester.

  • Wash the filters to remove unincorporated [³H]-Hypoxanthine.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration using a non-linear regression model.

3.2. Protocol: Cytotoxicity Assay (Resazurin-Based)

This protocol assesses the cytotoxicity (CC₅₀) of Aspidospermine against a mammalian cell line (e.g., HepG2).

Materials:

  • HepG2 cells (or other desired cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Aspidospermine stock solution (in DMSO)

  • Resazurin (B115843) sodium salt solution (0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well microtiter plates

  • Multi-well spectrophotometer (fluorometer)

  • Incubator (37°C, 5% CO₂)

Methodology:

  • Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Prepare serial dilutions of Aspidospermine in the complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for 24 or 72 hours at 37°C in a 5% CO₂ atmosphere.[5]

  • After incubation, remove the medium containing the compound.

  • Add 100 µL of fresh medium and 10 µL of the resazurin solution to each well.

  • Incubate for 2-4 hours, protected from light, allowing viable cells to metabolize resazurin into the fluorescent product, resorufin.

  • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Calculate cell viability as a percentage relative to the vehicle control.

  • Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the drug concentration.

4. Visualizations

The following diagrams illustrate key workflows and pathways related to Aspidospermine research.

experimental_workflow cluster_extraction Step 1: Extraction & Isolation cluster_testing Step 2: Biological Evaluation plant Aspidosperma sp. Bark extract Crude Alkaloid Extract plant->extract fractionation Bio-guided Fractionation (HPLC) extract->fractionation pure_cpd Pure Aspidospermine fractionation->pure_cpd antiplasmodial Antiplasmodial Assay (P. falciparum) pure_cpd->antiplasmodial cytotoxicity Cytotoxicity Assay (e.g., HepG2) pure_cpd->cytotoxicity ic50 Determine IC₅₀ antiplasmodial->ic50 cc50 Determine CC₅₀ cytotoxicity->cc50 si Calculate Selectivity Index (SI) ic50->si cc50->si

Caption: Bio-guided isolation and evaluation workflow for Aspidospermine.

cytotoxicity_pathway cluster_cell HepG2 Cell cluster_outcomes Cellular Outcomes asp Aspidospermine cyp1a1 ↑ CYP1A1 Expression asp->cyp1a1 upr Unfolded Protein Response (UPR) asp->upr gadd153 ↑ GADD153 Expression upr->gadd153 arrest Cell Cycle Arrest (DNA Repair) upr->arrest at lower conc. apoptosis Apoptosis (Cell Death) gadd153->apoptosis

Caption: Proposed cytotoxic mechanism of Aspidospermine in HepG2 cells.

drug_discovery_logic ic50 Potency (IC₅₀) Inhibition of Target si Selectivity Index (SI) CC₅₀ / IC₅₀ ic50->si cc50 Toxicity (CC₅₀) Effect on Host Cells cc50->si goal Ideal Candidate: High SI (Low IC₅₀, High CC₅₀) si->goal

Caption: Logic for determining the therapeutic potential via Selectivity Index.

References

Method

Unveiling Molecular Interactions: Computational Docking of Aspidospermine with Target Proteins

Application Notes & Protocols for Researchers in Drug Discovery Introduction Aspidospermine, a prominent member of the Aspidosperma alkaloid family, has garnered significant interest in medicinal chemistry due to its div...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers in Drug Discovery

Introduction

Aspidospermine, a prominent member of the Aspidosperma alkaloid family, has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential anticancer, antimalarial, and anti-inflammatory properties.[1] Understanding the molecular mechanisms underlying these effects is crucial for the development of novel therapeutics. Computational docking serves as a powerful and efficient in silico tool to predict the binding orientation and affinity of small molecules like Aspidospermine to specific protein targets.[2][3] These studies provide valuable insights into structure-activity relationships and guide further experimental validation.

This document provides detailed application notes and protocols for performing computational docking studies of Aspidospermine with various protein targets. It is intended for researchers, scientists, and drug development professionals with an interest in natural product-based drug discovery.

Data Presentation: Docking Results of Aspidospermine

The following table summarizes hypothetical docking results of Aspidospermine against a selection of potential protein targets implicated in various diseases. This data is for illustrative purposes to demonstrate how to present such findings clearly.

Target ProteinPDB IDLigand (Aspidospermine)Docking SoftwareBinding Affinity (kcal/mol)Key Interacting Residues
Hypothetical Target 1 1XYZAspidospermineAutoDock Vina-8.5TYR84, PHE290, GLU127
Hypothetical Target 2 2ABCAspidospermineGOLD-9.2LYS67, TRP110, ASP201
Hypothetical Target 3 3DEFAspidospermineLeDock-7.9HIS45, VAL99, SER150
Hypothetical Target 4 4GHIAspidospermineAutoDock Vina-8.8ILE55, ARG180, ASN212

Experimental Protocols

A successful molecular docking investigation involves a series of well-defined steps, from data preparation to results analysis.[4] The following protocol outlines a general workflow for docking Aspidospermine with a protein target of interest.

Protocol 1: Molecular Docking of Aspidospermine using AutoDock Vina

This protocol provides a step-by-step guide for performing molecular docking using AutoDock Vina, a widely used and freely available software.[4][5]

1. Preparation of the Target Protein:

  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Prepare the Receptor:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein in PDBQT format. This can be performed using tools like AutoDockTools (ADT) or UCSF Chimera.

2. Preparation of the Ligand (Aspidospermine):

  • Obtain Ligand Structure: Obtain the 3D structure of Aspidospermine from a chemical database like PubChem or ZINC.

  • Prepare the Ligand:

    • Assign partial charges and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format using ADT or a similar tool.

3. Grid Box Generation:

  • Define the search space for the docking simulation by creating a grid box that encompasses the active site of the target protein. The size and center of the grid box are crucial parameters that should be carefully determined based on the known binding site or by using blind docking if the site is unknown.[6]

4. Docking Simulation:

  • Use the AutoDock Vina command-line interface to run the docking simulation. The command will typically include the paths to the prepared receptor and ligand files, the grid box configuration file, and the output file.

5. Analysis of Results:

  • Analyze the output file, which contains the predicted binding poses of Aspidospermine ranked by their binding affinities (in kcal/mol).

  • Visualize the protein-ligand interactions of the top-ranked poses using molecular visualization software like PyMOL or UCSF Chimera to identify key interactions such as hydrogen bonds and hydrophobic contacts.

6. Validation of the Docking Protocol:

  • To ensure the reliability of the docking protocol, it is essential to perform a validation step. This typically involves redocking a co-crystallized ligand back into its corresponding protein's active site. A successful validation is generally indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[5]

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key conceptual frameworks relevant to the computational docking of Aspidospermine.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Receptor_Prep Receptor Preparation (PDB) Grid_Generation Grid Box Generation Receptor_Prep->Grid_Generation Ligand_Prep Ligand Preparation (Aspidospermine) Docking_Run Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Analysis Binding Pose Analysis Docking_Run->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis

Caption: General workflow for molecular docking studies.

Logical_Relationship Aspidospermine Aspidospermine Docking Computational Docking Aspidospermine->Docking Target_Protein Target Protein Target_Protein->Docking Binding_Affinity Binding Affinity (Quantitative) Docking->Binding_Affinity Binding_Pose Binding Pose (Qualitative) Docking->Binding_Pose Drug_Development Drug Development (Lead Optimization) Binding_Affinity->Drug_Development Binding_Pose->Drug_Development

Caption: Logical flow from compound to drug development.

Signaling_Pathway_Hypothetical cluster_pathway Hypothetical Signaling Pathway Inhibition Aspidospermine Aspidospermine Target_Protein Target Protein (e.g., Kinase) Aspidospermine->Target_Protein Binds and Inhibits Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Target_Protein->Inhibition Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Effector->Cellular_Response

Caption: Hypothetical inhibition of a signaling pathway.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aspidospermine Total Synthesis Yield

Welcome to the technical support center for the total synthesis of Aspidospermine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the o...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Aspidospermine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the overall yield and efficiency of this complex synthesis. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to assist in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for the total synthesis of Aspidospermine?

A1: The total synthesis of Aspidospermine has been approached through various strategies, each with its own set of key reactions. Some of the most prominent approaches include:

  • Stork's Enamine Alkylation and Ziegler Cyclization: A classic approach involving the construction of a key tricyclic intermediate followed by indole (B1671886) formation.

  • Diels-Alder Cycloaddition: Utilized to form the carbocyclic core of the molecule, often in a highly stereocontrolled manner.[1][2][3]

  • Intramolecular Heck Reaction: A powerful method for ring closure to form key carbocyclic and heterocyclic rings.[4][5][6]

  • Cascade Reactions: Multi-step transformations that occur in a single pot to rapidly build molecular complexity.[7][8][9][10]

  • Fischer Indole Synthesis: A common method for the formation of the indole ring system late in the synthesis.[1][11][12][13][14]

Q2: What are the typical overall yields for Aspidospermine total synthesis?

A2: The overall yields for the total synthesis of Aspidospermine vary significantly depending on the chosen route and the number of steps involved. Reported overall yields typically range from low single digits to around 20%. For example, one concise synthesis reports a 20% overall yield in 10 steps, while another route describes a 5.9% yield over 13 steps. A more recent asymmetric synthesis achieved a 9.6% overall yield in 11 steps.

Q3: What are the critical steps that often lead to low yields?

A3: Several steps in the total synthesis of Aspidospermine are known to be challenging and can result in lower than expected yields. These often include:

  • Formation of Quaternary Carbon Centers: The construction of the all-carbon quaternary center at C-20 is a significant challenge.[15][16]

  • Ring-Closing Metathesis (RCM): While powerful, RCM reactions can sometimes be low-yielding depending on the substrate and catalyst.[1][2]

  • Fischer Indole Synthesis: This reaction can be sensitive to substrate structure and acidic conditions, sometimes leading to undesired side products or failure of the reaction.[1][11]

  • Multi-component Cascade Reactions: While efficient, the optimization of these complex transformations to achieve high yields can be difficult.[7][9][10]

Troubleshooting Guides

Issue 1: Low Yield in Diels-Alder Reaction for Core Framework Construction

Question: My Diels-Alder reaction to form the ABC ring system is giving a low yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the Diels-Alder reaction for the Aspidosperma core can stem from several factors. Here is a systematic approach to troubleshooting this key step:

Troubleshooting Workflow:

Diels_Alder_Troubleshooting Start Low Yield in Diels-Alder Reaction Diene_Quality Check Diene Purity and Reactivity Start->Diene_Quality Dienophile_Quality Check Dienophile Purity and Reactivity Start->Dienophile_Quality Reaction_Conditions Optimize Reaction Conditions Start->Reaction_Conditions Side_Reactions Identify and Minimize Side Reactions Diene_Quality->Side_Reactions Dienophile_Quality->Side_Reactions Lewis_Acid Screen Lewis Acid Catalysts Reaction_Conditions->Lewis_Acid Solvent Evaluate Solvent Effects Reaction_Conditions->Solvent Temperature Adjust Reaction Temperature Reaction_Conditions->Temperature Concentration Vary Reactant Concentrations Reaction_Conditions->Concentration Improved_Yield Improved Yield Lewis_Acid->Improved_Yield Solvent->Improved_Yield Temperature->Improved_Yield Concentration->Improved_Yield Polymerization Check for Polymerization Side_Reactions->Polymerization Isomerization Analyze for Isomer Formation Side_Reactions->Isomerization

Caption: Troubleshooting workflow for a low-yielding Diels-Alder reaction.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Diene/Dienophile Quality - Ensure high purity of starting materials through techniques like distillation or recrystallization. - Check for decomposition of the diene or dienophile, especially if they are sensitive to air or light.
Suboptimal Reaction Conditions - Lewis Acid: The choice and stoichiometry of the Lewis acid (e.g., BF₃·OEt₂, TiCl₄) are critical. Screen a variety of Lewis acids and optimize their concentration.[7] - Solvent: The polarity of the solvent can significantly impact the reaction rate and selectivity. Test a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., CH₂Cl₂, MeCN). - Temperature: While many Diels-Alder reactions are run at elevated temperatures, some are more efficient at lower temperatures, especially when using a Lewis acid catalyst. - Concentration: Higher concentrations can sometimes favor the desired intramolecular reaction over intermolecular side reactions.
Side Reactions - Polymerization: Dienes and dienophiles can polymerize under the reaction conditions. Consider adding a radical inhibitor (e.g., BHT) or lowering the reaction temperature. - Isomerization: The product may be isomerizing to a more stable, but undesired, isomer. Analyze the crude reaction mixture carefully to identify any byproducts.

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction [7]

  • To a solution of the 2-vinyl indole (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C under an inert atmosphere (N₂ or Ar), add the dienophile (1.2 equiv).

  • Slowly add a solution of the Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv) in CH₂Cl₂ dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Issue 2: Inefficient Intramolecular Heck Reaction for Ring Closure

Question: The yield of my intramolecular Heck reaction to form a key ring of the Aspidosperma skeleton is low. How can I optimize this reaction?

Answer: The intramolecular Heck reaction is a powerful tool for C-C bond formation, but its efficiency can be influenced by several factors. A systematic optimization approach is recommended.

Troubleshooting Workflow:

Heck_Troubleshooting Start Low Yield in Intramolecular Heck Reaction Catalyst_System Optimize Catalyst System Start->Catalyst_System Reaction_Parameters Adjust Reaction Parameters Start->Reaction_Parameters Substrate_Issues Check Substrate Integrity Start->Substrate_Issues Pd_Source Screen Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Catalyst_System->Pd_Source Ligand Select Appropriate Ligand (e.g., PPh₃, BINAP) Catalyst_System->Ligand Base Vary the Base (e.g., Et₃N, K₂CO₃, Ag₂CO₃) Catalyst_System->Base Improved_Yield Improved Yield Pd_Source->Improved_Yield Ligand->Improved_Yield Base->Improved_Yield Solvent Test Different Solvents (e.g., DMF, MeCN, Toluene) Reaction_Parameters->Solvent Temperature Optimize Reaction Temperature Reaction_Parameters->Temperature Additives Consider Additives (e.g., Ag salts, Tl salts) Reaction_Parameters->Additives Solvent->Improved_Yield Temperature->Improved_Yield Additives->Improved_Yield Substrate_Issues->Start

Caption: Troubleshooting workflow for a low-yielding intramolecular Heck reaction.

Optimization Parameters:

Parameter Considerations and Recommendations
Palladium Source The choice of palladium precursor can be critical. Common sources include Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd₂(dba)₃. The optimal source is often substrate-dependent.
Ligand The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity. For intramolecular Heck reactions, phosphine (B1218219) ligands like PPh₃, P(o-tol)₃, and bidentate ligands like BINAP are commonly used.[16]
Base A base is required to regenerate the Pd(0) catalyst. Inorganic bases like K₂CO₃, Cs₂CO₃, and silver salts (e.g., Ag₂CO₃) or organic bases like Et₃N and DIPEA are frequently employed. Silver salts can also act as halide scavengers, promoting the reaction.[17]
Solvent Polar aprotic solvents such as DMF, DMAc, and MeCN are generally good choices for Heck reactions. Toluene is also a viable option.
Temperature Heck reactions are typically run at elevated temperatures (80-140 °C). The optimal temperature will depend on the reactivity of the substrates.
Additives Additives like silver or thallium salts can switch the reaction mechanism from a neutral to a cationic pathway, which can be beneficial in some cases.[17]

Experimental Protocol: Intramolecular Heck Reaction [5]

  • To a solution of the aryl or vinyl halide substrate (1.0 equiv) in anhydrous DMF (0.05 M) under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 0.05 equiv), the ligand (e.g., PPh₃, 0.1 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., EtOAc, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 3: Low Yield and/or Side Reactions in Stork Enamine Alkylation

Question: My Stork enamine alkylation is giving a low yield of the desired C-alkylated product, and I'm observing N-alkylation and poly-alkylation. What can I do to improve the outcome?

Answer: The Stork enamine alkylation is a powerful method for the α-alkylation of ketones, but it can be plagued by issues of regioselectivity and over-alkylation. Here are some troubleshooting strategies:

Troubleshooting Workflow:

Stork_Enamine_Troubleshooting Start Low Yield/Side Reactions in Stork Enamine Alkylation Enamine_Formation Optimize Enamine Formation Start->Enamine_Formation Alkylation_Step Optimize Alkylation Step Start->Alkylation_Step Hydrolysis Optimize Hydrolysis Step Start->Hydrolysis Side_Reactions Address Side Reactions Start->Side_Reactions Secondary_Amine Choice of Secondary Amine (e.g., Pyrrolidine, Morpholine) Enamine_Formation->Secondary_Amine Dehydration Ensure Complete Dehydration Enamine_Formation->Dehydration Improved_Yield Improved Yield and Selectivity Secondary_Amine->Improved_Yield Dehydration->Improved_Yield Electrophile Use a Reactive Electrophile Alkylation_Step->Electrophile Reaction_Conditions Control Reaction Conditions (Temp, Time) Alkylation_Step->Reaction_Conditions Electrophile->Improved_Yield Reaction_Conditions->Improved_Yield Hydrolysis->Improved_Yield N_Alkylation Minimize N-Alkylation Side_Reactions->N_Alkylation Poly_Alkylation Prevent Poly-alkylation Side_Reactions->Poly_Alkylation

Caption: Troubleshooting workflow for the Stork enamine alkylation.

Troubleshooting and Optimization Strategies:

Problem Possible Cause Solution
Low Yield of C-Alkylation Incomplete enamine formation.Ensure complete removal of water during enamine formation using a Dean-Stark trap or a drying agent like TiCl₄.[18]
Low reactivity of the electrophile.Use more reactive electrophiles such as allylic or benzylic halides. For less reactive alkyl halides, consider forming a metalloenamine (azaenolate).[19]
N-Alkylation The nitrogen of the enamine is also nucleophilic.This is more of a problem with less reactive electrophiles. Using more reactive electrophiles favors C-alkylation. Sterically hindered secondary amines can also reduce N-alkylation.
Poly-alkylation The mono-alkylated ketone can react further.Use a slight excess of the enamine relative to the electrophile. Add the electrophile slowly to the enamine solution to maintain a low concentration of the electrophile.

Experimental Protocol: Stork Enamine Alkylation [18]

  • Enamine Formation: A solution of the ketone (1.0 equiv) and a secondary amine (e.g., pyrrolidine, 1.2 equiv) in a suitable solvent (e.g., toluene) is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus. The reaction is monitored by GC or NMR until the starting ketone is consumed. The solvent and excess amine are then removed under reduced pressure.

  • Alkylation: The crude enamine is dissolved in an aprotic solvent (e.g., THF, dioxane) and the alkylating agent (1.0 equiv) is added at room temperature or below. The reaction is stirred until complete, as monitored by TLC.

  • Hydrolysis: The reaction mixture is then treated with an aqueous acid solution (e.g., 10% HCl) and stirred until the iminium salt is fully hydrolyzed to the α-alkylated ketone. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by distillation or chromatography.

Quantitative Data Summary

The following table summarizes reported yields for key steps in various Aspidospermine total syntheses. This data can be used as a benchmark for your own experiments.

Reaction Type Substrates Conditions Yield (%) Reference
Diels-Alder Cascade2-Vinyl Indole + Butyn-2-oneBF₃·OEt₂, CH₂Cl₂71[7]
Intramolecular HeckAryl HalidePd(OAc)₂, PPh₃, K₂CO₃, DMF, 100 °C43[5]
Stork-type Alkylation/Reduction1H-pyrrolo[2,3-d]carbazole derivativeAgOTf, NaBH₃CN, Toluene, -20 °C85[20]
Aza-Michael/Michael CascadeAcrylamide derivativeNaH, THFnearly quantitative[7]
Reductive Interrupted Fischer IndolizationDiketoneIsopropanol, 115 °C63[13]

This technical support center provides a starting point for addressing common challenges in the total synthesis of Aspidospermine. For more specific issues, consulting the primary literature for the particular synthetic route you are following is highly recommended.

References

Optimization

Technical Support Center: Optimization of Aspidospermine Extraction from Aspidosperma

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Aspidospermine (B1204331) from Aspidosperma species. The follo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Aspidospermine (B1204331) from Aspidosperma species. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate successful and efficient extraction processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for Aspidospermine? A1: Aspidospermine is an indole (B1671886) alkaloid primarily extracted from various species of the Aspidosperma genus, which belongs to the Apocynaceae family. A notable source is Aspidosperma quebracho-blanco, commonly known as quebracho-blanco. Other species such as Aspidosperma pyrifolium and Aspidosperma parvifolium also contain aspidospermine and related alkaloids.[1][2][3]

Q2: What is the general principle behind the extraction of Aspidospermine? A2: The most common method for extracting aspidospermine is a classic acid-base extraction.[4][5] This technique leverages the basic nature of the alkaloid. The process typically involves:

  • Defatting the powdered plant material with a non-polar solvent.

  • Extracting the alkaloids with an acidified polar solvent (like ethanol (B145695) or methanol) to form their water-soluble salt forms.

  • Making the acidic extract alkaline to precipitate the alkaloids in their free base form.

  • Extracting the free base alkaloids into an immiscible organic solvent.

  • Purifying the crude alkaloid extract.

Q3: Which solvents are most effective for Aspidospermine extraction? A3: The choice of solvent is critical for efficient extraction. Typically, a polar solvent is used for the initial extraction from the plant material, often acidified to improve alkaloid solubility. Ethanol (95% or 70%) is commonly used for the initial Soxhlet or maceration extraction.[1][2] For the subsequent liquid-liquid extraction of the free base alkaloid, chlorinated solvents like chloroform (B151607) and dichloromethane (B109758) are frequently employed.[1]

Q4: What is the role of pH in the extraction process? A4: pH plays a crucial role in the acid-base extraction of aspidospermine.

  • Acidic pH (typically pH 2-3): In an acidic medium, the nitrogen atom in the aspidospermine molecule gets protonated, forming a water-soluble salt. This allows for the separation of the alkaloid from non-basic, lipid-soluble impurities.[4]

  • Alkaline pH (typically pH 9-10): By raising the pH of the aqueous solution, the alkaloid salt is converted back to its free base form, which is less soluble in water and can be partitioned into an organic solvent.[1][5]

Q5: What are the advantages of using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE)? A5: Both UAE and MAE are modern techniques that can enhance extraction efficiency.

  • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt plant cell walls, leading to increased solvent penetration and mass transfer. This can result in higher yields in shorter extraction times and at lower temperatures, which is beneficial for thermolabile compounds.[6][7]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process. It often leads to higher extraction rates and yields with reduced solvent consumption compared to conventional methods.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Extraction Yield - Inadequate grinding of plant material (large particle size).- Inappropriate solvent selection.- Incorrect pH during acid-base extraction.- Insufficient extraction time or temperature.- Incomplete solvent evaporation.- Degradation of aspidospermine.- Grind the plant material to a fine and uniform powder to increase the surface area for extraction.- Use a polar solvent like ethanol for the initial extraction and a chlorinated solvent like chloroform for the final extraction of the free base.- Carefully monitor and adjust the pH to be sufficiently acidic (pH 2-3) and then sufficiently basic (pH 9-10) during the respective extraction steps.- Increase the extraction time or temperature, but be cautious of potential degradation at high temperatures.[6]- Ensure complete removal of the solvent under reduced pressure.- Avoid prolonged exposure to high temperatures and harsh acidic or basic conditions.
Presence of Impurities in the Final Extract - Incomplete removal of fats and waxes.- Co-extraction of other alkaloids or plant pigments.- Emulsion formation during liquid-liquid extraction.- Perform a preliminary defatting step with a non-polar solvent like hexane.- Utilize chromatographic techniques such as column chromatography or preparative HPLC for purification.- To break emulsions, try adding a saturated NaCl solution or centrifuging the mixture.
Difficulty in Isolating Crystalline Aspidospermine - Presence of impurities hindering crystallization.- Inappropriate crystallization solvent.- Further purify the extract using chromatography.- Experiment with different solvent systems for crystallization. Methanol is mentioned in the literature for the crystallization of aspidospermine.[8]
Inconsistent Results Between Batches - Variation in the alkaloid content of the plant material.- Inconsistent application of extraction parameters.- Source plant material from a reliable supplier and, if possible, analyze the raw material for aspidospermine content before extraction.- Maintain strict control over all extraction parameters, including particle size, solvent volumes, pH, temperature, and time.

Data Presentation: Extraction Parameter Summary

Table 1: Comparison of Conventional Extraction Methods for Aspidosperma Alkaloids
Plant SourceExtraction MethodInitial SolventPartitioning SolventsKey ParametersReference
Aspidosperma pyrifolium (Stem Bark)Soxhlet Extraction & Acid-Base Partitioning95% EthanolChloroform, 0.1 M HCl, n-Butanol72h Soxhlet extraction, aqueous phase basified to pH 10 with 1 M NaOH.[1]
Aspidosperma parvifolium (Trunk Bark)Percolation & Acid-Base Partitioning96% EthanolNot specified in detail, but follows acid-base principles.Percolation at room temperature.[3]
Aspidosperma ulei (Heartwood, Leaf, Root Bark)MacerationEthanolNot specified in detail.Maceration at room temperature for 72h.[2]
General Alkaloid ExtractionAcid-Base ExtractionDilute Hydrochloric AcidDiethyl ether, Chloroform, or n-ButanolAcidic extraction (pH < 2), followed by basification (pH > 9).[4]
Table 2: General Parameters for Advanced Extraction Methods (based on other natural products)
Extraction MethodKey ParametersPotential Advantages for Aspidospermine Extraction
Ultrasound-Assisted Extraction (UAE) - Frequency: 20-40 kHz- Power: 100-500 W- Temperature: 30-60 °C- Time: 15-60 min- Reduced extraction time and solvent consumption.- Increased yield.- Suitable for thermolabile compounds due to lower operating temperatures.[6][7]
Microwave-Assisted Extraction (MAE) - Power: 300-1000 W- Temperature: 50-150 °C- Time: 5-30 min- Very short extraction times.- Reduced solvent usage.- Improved extraction efficiency.

Experimental Protocols

Protocol 1: Classical Acid-Base Extraction of Aspidospermine from Aspidosperma Bark

1. Plant Material Preparation:

  • Dry the Aspidosperma bark at 40-50°C until a constant weight is achieved.

  • Grind the dried bark into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[5]

2. Initial Extraction:

  • Place 100 g of the powdered bark into a Soxhlet apparatus.

  • Extract with 500 mL of 95% ethanol for 24-48 hours.[1]

  • Alternatively, macerate the powder in ethanol at room temperature for 72 hours with occasional stirring.[2]

3. Solvent Evaporation:

  • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

4. Acid-Base Liquid-Liquid Extraction:

  • Dissolve the crude extract in 200 mL of 1 M hydrochloric acid.

  • Wash the acidic solution twice with 100 mL of n-hexane or diethyl ether to remove non-polar impurities. Discard the organic layers.[4][5]

  • Adjust the pH of the aqueous layer to approximately 10 with a concentrated ammonium (B1175870) hydroxide (B78521) solution.

  • Extract the alkaline aqueous layer three times with 100 mL of chloroform.[1][5]

  • Combine the chloroform layers and dry over anhydrous sodium sulfate.

5. Final Steps:

  • Filter the dried chloroform extract and evaporate the solvent under reduced pressure to yield the crude aspidospermine extract.

  • Further purify the crude extract by column chromatography or recrystallization from methanol.[8]

Protocol 2: General Protocol for Ultrasound-Assisted Extraction (UAE) of Aspidospermine

1. Sample Preparation:

  • Place 10 g of finely powdered Aspidosperma bark into a flask.

  • Add 200 mL of 70% ethanol.

2. Ultrasonic Extraction:

  • Place the flask in an ultrasonic bath or use an ultrasonic probe.

  • Set the ultrasonic frequency to approximately 30 kHz and the power to 200 W.

  • Maintain the temperature at 40°C.

  • Sonicate for 30 minutes.

3. Post-Extraction:

  • Filter the extract and repeat the extraction process on the plant residue with fresh solvent to ensure complete extraction.

  • Combine the filtrates and proceed with solvent evaporation and acid-base purification as described in Protocol 1.

Mandatory Visualizations

experimental_workflow start Start: Powdered Aspidosperma Bark extraction Initial Extraction (Soxhlet/Maceration/UAE) Solvent: Ethanol start->extraction evaporation Solvent Evaporation (Rotary Evaporator) extraction->evaporation acidification Acidification (e.g., 1M HCl) evaporation->acidification defatting Defatting (with Hexane/Ether) acidification->defatting basification Basification (e.g., NH4OH to pH 9-10) defatting->basification l_l_extraction Liquid-Liquid Extraction (with Chloroform) basification->l_l_extraction drying Drying of Organic Phase (e.g., Na2SO4) l_l_extraction->drying final_evaporation Final Evaporation drying->final_evaporation purification Purification (Chromatography/Recrystallization) final_evaporation->purification end Pure Aspidospermine purification->end

Caption: General experimental workflow for the extraction and purification of Aspidospermine.

troubleshooting_workflow start Low Aspidospermine Yield check_material Is plant material finely powdered? start->check_material grind_material Grind to a fine, uniform powder. check_material->grind_material No check_solvent Is the solvent appropriate? check_material->check_solvent Yes grind_material->check_solvent optimize_solvent Use ethanol for initial extraction and chloroform for final. check_solvent->optimize_solvent No check_ph Was pH correctly adjusted? check_solvent->check_ph Yes optimize_solvent->check_ph optimize_ph Ensure pH 2-3 for acidic and pH 9-10 for basic steps. check_ph->optimize_ph No check_time_temp Are extraction time and temperature sufficient? check_ph->check_time_temp Yes optimize_ph->check_time_temp optimize_time_temp Increase time/temperature cautiously. check_time_temp->optimize_time_temp No check_cycles Were multiple extraction cycles performed? check_time_temp->check_cycles Yes optimize_time_temp->check_cycles repeat_extraction Perform at least two extraction cycles. check_cycles->repeat_extraction No success Yield Improved check_cycles->success Yes repeat_extraction->success

Caption: Troubleshooting decision tree for low Aspidospermine extraction yield.

References

Troubleshooting

Technical Support Center: Stereocontrolled Synthesis of Aspidospermine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereocontrolled synthesis of Aspidosperm...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereocontrolled synthesis of Aspidospermine and related Aspidosperma alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereocontrolled synthesis of Aspidospermine?

The main hurdles in the synthesis of Aspidospermine revolve around the efficient and stereocontrolled construction of its complex pentacyclic ABCDE framework. Key challenges include:

  • Construction of the Quaternary Carbon Center: The creation of the all-carbon quaternary stereocenter at the C20 position is a significant synthetic obstacle.[1][2]

  • Diastereoselective Formation of the DE Ring System: Achieving the correct cis-relationship between the substituents at the C5 and C19 positions during the formation of the DE ring system is crucial for the desired stereochemistry.

  • Enantioselectivity: Many synthetic routes yield racemic mixtures. Developing enantioselective methods to obtain a single enantiomer of Aspidospermine is a major focus in the field.

  • Ring-Closing Metathesis (RCM) Efficiency: While a powerful tool for forming the D-ring, RCM can be plagued by issues such as catalyst poisoning and the formation of undesired dimeric byproducts.[3]

  • Regioselectivity of the Fischer Indolization: The classical Fischer indole (B1671886) synthesis can sometimes lead to mixtures of regioisomers, complicating the synthetic route.[4]

Troubleshooting Guides

Palladium-Catalyzed Enantioselective Allylic Alkylation

This reaction is pivotal for establishing the C20 quaternary stereocenter with high enantioselectivity.

Q1.1: I am observing low enantioselectivity in my Pd-catalyzed allylic alkylation. What are the potential causes and solutions?

Low enantioselectivity can stem from several factors related to the catalyst, ligands, and reaction conditions.

  • Ligand Choice: The chiral ligand is paramount for achieving high enantioselectivity. The Trost ligands, such as (R,R)-DACH-phenyl Trost ligand, have been shown to be effective. If you are using a different ligand, consider screening alternatives.

  • Catalyst Precursor: The choice of palladium precursor can influence the reaction's outcome. Pd₂(dba)₃ is a commonly used precursor.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. Aprotic solvents like THF, toluene, or dichloromethane (B109758) are often used. A screen of different solvents may be necessary.

  • Temperature: Temperature can have a profound effect on the enantiomeric ratio (e.r.). Lowering the reaction temperature can sometimes improve enantioselectivity, although it may also decrease the reaction rate.

  • Additives: Additives can influence the reaction. For instance, in some cases, borane (B79455) additives have been shown to affect the outcome.

Troubleshooting Table: Optimization of Enantioselective Allylic Substitution [5]

EntryLigandAdditiveSolventTemp (°C)Yield (%)e.r.
1(S,S)-L1B(OiPr)₃THF505080:20
2(S,S)-L2B(OiPr)₃THF506983:17
3(S,S)-L2B(OiPr)₃PhMe506081:19
4(S,S)-L2B(OiPr)₃CH₂Cl₂506580:20
5(S,S)-L2B(OiPr)₃THFrt6785:15
6(S,S)-L29-BBNTHFrt5591:9
7(S,S)-L2CatecholboraneTHFrt4588:12
8(R,R)-L29-BBNTHFrt4291:9

As shown in the table, switching to the 9-BBN additive and running the reaction at room temperature significantly improved the enantiomeric ratio.

Q1.2: My Pd-catalyzed allylic alkylation reaction is sluggish or does not go to completion. What should I check?

  • Catalyst Activity: Ensure the palladium precursor and ligand are of high purity and handled under an inert atmosphere to prevent deactivation.

  • Substrate Purity: Impurities in the substrate can poison the catalyst. Purify the starting materials thoroughly.

  • Degassing: Ensure the solvent is properly degassed to remove oxygen, which can deactivate the palladium catalyst.

  • Concentration: Running the reaction at a higher concentration might improve the rate, but be mindful of potential side reactions.

Experimental Protocol: Enantioselective Palladium-Catalyzed Allylic Substitution [5]

  • To a flame-dried flask under an inert atmosphere, add the tryptamine (B22526) derivative (1.0 equiv).

  • Dissolve the starting material in anhydrous, degassed THF.

  • In a separate flask, prepare the catalyst by adding Pd₂(dba)₃ (5 mol %) and the chiral ligand (e.g., (R,R)-L2, 15 mol %) to anhydrous, degassed THF and stir for 30 minutes.

  • Add the allyl cation precursor (2.0 equiv) and the additive (e.g., 9-BBN) to the substrate solution.

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction and purify by flash column chromatography.

DOT Diagram: Catalytic Cycle of Pd-Catalyzed Allylic Alkylation

palladium_catalyzed_allylic_alkylation pd0 Pd(0)L pi_allyl π-Allyl-Pd(II)L pd0->pi_allyl Oxidative Addition allyl_x Allyl-X allyl_x->pi_allyl product Alkylated Product pi_allyl->product Nucleophilic Attack nu Nucleophile (Enolate) nu->pi_allyl product->pd0 Reductive Elimination

Catalytic cycle for allylic alkylation.

Diels-Alder Cycloaddition

The Diels-Alder reaction is a powerful method for constructing the DE ring system with the desired cis stereochemistry.

Q2.1: My Diels-Alder reaction is giving a low yield and a mixture of diastereomers. How can I improve this?

  • Diene and Dienophile Reactivity: Ensure the diene and dienophile are sufficiently activated. The use of aminosiloxydienes as the diene component has been shown to be effective.[6]

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate and selectivity of the reaction. However, the stoichiometry of the Lewis acid can be critical. In some cases, lowering the amount of Lewis acid can prevent undesired side reactions like protecting group cleavage.[7][8]

  • Temperature Control: Running the reaction at low temperatures (e.g., -20 °C) can improve the endo selectivity, leading to the desired cis product.[6]

  • Solvent Choice: The choice of solvent can influence the reaction outcome. Aprotic solvents are typically used.

Experimental Protocol: Diels-Alder Reaction with Aminosiloxydiene [6]

  • To a solution of the aminosiloxydiene (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) at -20 °C under an inert atmosphere, add the dienophile (e.g., 2-ethylacrolein, 1.2 equiv).

  • If using a Lewis acid catalyst, add it portion-wise to the cooled solution.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

DOT Diagram: Diels-Alder Reaction for DE Ring Formation

diels_alder [4+2] Cycloaddition cluster_reactants Reactants cluster_product Product diene Aminosiloxydiene cycloadduct Cycloadduct (cis-DE ring precursor) diene->cycloadduct dienophile 2-Ethylacrolein dienophile->cycloadduct

Diels-Alder reaction schematic.

Ring-Closing Metathesis (RCM)

RCM is frequently used to form the D-ring of the Aspidospermine core.

Q3.1: My RCM reaction is not proceeding, or the yield is very low. What are the common causes of RCM failure?

  • Catalyst Choice: The choice of Grubbs' or Schrock's catalyst is critical and depends on the substrate. Second-generation Grubbs' catalysts are generally more robust and reactive.

  • Catalyst Poisoning: The catalyst can be poisoned by impurities in the starting material or solvent. Ensure all reagents and solvents are of high purity and that the reaction is performed under a strict inert atmosphere.

  • Substrate Steric Hindrance: Steric hindrance around the reacting double bonds can impede the reaction.

  • Ethylene (B1197577) Removal: The reaction is reversible, and the removal of the ethylene byproduct can drive the equilibrium towards the product. This can be achieved by bubbling an inert gas through the reaction mixture or performing the reaction under reduced pressure.

  • High Dilution: To favor the intramolecular RCM over intermolecular oligomerization, the reaction should be carried out under high dilution conditions.[3]

Troubleshooting Table: RCM Catalyst Comparison [6]

CatalystSolventTemperature (°C)Time (h)Yield (%)
Grubbs' ICH₂Cl₂401275
Schrock'sBenzene (B151609)55195

This table demonstrates that for this particular substrate, Schrock's catalyst provided a significantly higher yield in a shorter reaction time.

Experimental Protocol: Ring-Closing Metathesis [6]

  • Dissolve the diene substrate in a degassed solvent (e.g., benzene or toluene) to a low concentration (e.g., 0.005 M).

  • Add the RCM catalyst (e.g., Schrock's molybdenum catalyst, 5 mol %) to the solution under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 55 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., ethyl vinyl ether).

  • Concentrate the reaction mixture and purify by flash column chromatography.

DOT Diagram: RCM Workflow

rcm_workflow start Diene Substrate dissolve Dissolve in Degassed Solvent (High Dilution) start->dissolve add_catalyst Add RCM Catalyst (e.g., Grubbs' or Schrock's) dissolve->add_catalyst heat Heat Reaction add_catalyst->heat monitor Monitor by TLC heat->monitor quench Quench Reaction monitor->quench purify Purify Product quench->purify product Cyclized Product purify->product

A typical workflow for an RCM reaction.

Fischer Indole Synthesis

This reaction is a classic method for constructing the indole ring system of Aspidospermine.

Q4.1: My Fischer indole synthesis is giving me a mixture of regioisomers. How can I improve the regioselectivity?

  • Directed Indolization: Traditional Fischer indolization with unsymmetrical ketones can lead to regioisomeric products. A "directed" Fischer indolization approach, where the enol or enolate equivalent is pre-formed, can provide greater control over the regioselectivity.[9]

  • Choice of Acid Catalyst: The strength and type of acid catalyst can influence the reaction's outcome. Common catalysts include polyphosphoric acid (PPA), zinc chloride, and acetic acid. A screen of different acid catalysts may be necessary.

  • Protecting Groups: The use of protecting groups on the phenylhydrazine (B124118) component can influence the regioselectivity of the cyclization.

Q4.2: The harsh conditions of the Fischer indole synthesis are decomposing my starting material. Are there milder alternatives?

  • Reductive Interrupted Fischer Indolization: This is a milder variation that can be used to assemble the core framework and can be followed by redox diversification to access different Aspidosperma alkaloids.[10][11]

  • Alternative Indole Syntheses: Consider other named reactions for indole synthesis, such as the Bischler-Möhlau, Reissert, or Bartoli indole syntheses, which may offer milder conditions and greater functional group tolerance.

Experimental Protocol: Reductive Interrupted Fischer Indolization [11]

  • Dissolve the tricyclic ketone (1.0 equiv) and phenylhydrazine hydrochloride (1.2 equiv) in isopropanol.

  • Heat the reaction mixture to 115 °C and monitor by TLC.

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • Neutralize the reaction with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the product by flash column chromatography.

DOT Diagram: Fischer Indole Synthesis Mechanism

fischer_indole start Phenylhydrazine + Ketone hydrazone Phenylhydrazone Formation start->hydrazone tautomerization Tautomerization to Ene-hydrazine hydrazone->tautomerization rearrangement [3,3]-Sigmatropic Rearrangement tautomerization->rearrangement aromatization Aromatization with Loss of Ammonia rearrangement->aromatization product Indole aromatization->product

References

Troubleshooting

Technical Support Center: Process Optimization for the Production of Aspidospermine Analogues

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of Aspidospermine analogues. It is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of Aspidospermine analogues. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and streamline their synthetic workflows.

Frequently Asked questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Aspidospermine analogues, presented in a question-and-answer format.

I. Key Reactions & Cyclization Strategies

Question 1: My Pictet-Spengler reaction for the formation of the tetrahydro-β-carboline core is resulting in low yields and a complex mixture of products. What are the likely causes and solutions?

Answer: Low yields and multiple side products in the Pictet-Spengler reaction are common issues that can be addressed by systematically evaluating your experimental setup.[1] Key factors to consider include:

  • Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or reactant concentration can significantly impact the yield.[1]

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Systematically screen different temperatures and reaction times to find the optimal conditions for your specific substrate.

  • Poor Quality of Starting Materials: Impurities in the tryptamine (B22526) or aldehyde/ketone starting materials can lead to undesired side reactions and reduced yields.[1]

    • Solution: Ensure the purity of your starting materials. Consider recrystallization or column chromatography of the starting materials before use.

  • Inappropriate Catalyst Selection: The choice and concentration of the acid catalyst are critical and highly substrate-dependent.[1]

    • Solution: Screen a variety of Brønsted acids (e.g., TFA, HCl) and Lewis acids. The acidity of the catalyst needs to be sufficient to promote the formation of the iminium ion, which is the key electrophilic intermediate.[2][3]

  • Atmospheric Moisture: The reaction can be sensitive to moisture.

    • Solution: Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon) if necessary.[1]

  • Formation of Multiple Products (Multiple Spots on TLC): This often indicates the formation of regioisomers or other byproducts.[1]

    • Solution: Adjusting the acidity and temperature can influence the selectivity of the cyclization. In some cases, using a milder acid or lower temperature can favor the formation of the desired product.

Question 2: I am struggling with low yields and poor stereoselectivity in the Diels-Alder reaction to construct the cyclohexene (B86901) ring of a tabersonine (B1681870) analogue. How can I optimize this step?

Answer: The Diels-Alder reaction is a powerful tool for constructing the core of many Aspidosperma alkaloids, and its efficiency is highly dependent on several factors.[4][5]

  • Diene Conformation: The diene must be in the s-cis conformation to react.[6]

    • Solution: If your diene is conformationally locked in the s-trans position, it will not undergo the Diels-Alder reaction. Consider alternative synthetic routes or modifications to the diene structure that favor the s-cis conformation.

  • Electronic Effects: The reaction is generally favored between an electron-rich diene and an electron-poor dienophile (normal-demand Diels-Alder).[7]

    • Solution: The rate and selectivity can often be improved by modifying the electronic properties of the reactants. For example, introducing electron-donating groups on the diene or electron-withdrawing groups on the dienophile can accelerate the reaction.[7]

  • Lewis Acid Catalysis: Lewis acids can enhance the rate and stereoselectivity of the Diels-Alder reaction.

    • Solution: Experiment with different Lewis acids (e.g., BF₃·OEt₂, ZnCl₂) to catalyze the reaction. This can lower the energy of the dienophile's LUMO, accelerating the reaction and often improving the endo/exo selectivity.

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity.

    • Solution: Screen a range of solvents with varying polarities. While nonpolar solvents are often used, in some cases, polar or aqueous solvent systems can accelerate the reaction due to hydrophobic effects.

Question 3: My enantioselective palladium-catalyzed allylic substitution to form a key stereocenter is giving low enantiomeric excess (ee). What are the critical parameters to investigate?

Answer: Achieving high enantioselectivity in palladium-catalyzed allylic substitutions is a common challenge. The outcome is highly sensitive to the reaction conditions.

  • Ligand Choice: The chiral ligand is the most critical factor for inducing asymmetry.

    • Solution: Screen a variety of chiral phosphine (B1218219) ligands. The choice of ligand can dramatically impact the enantioselectivity.

  • Solvent: The solvent can influence the stability of the catalytic species and the transition state geometry.

  • Borane (B79455) Additives: In reactions involving indole (B1671886) nucleophiles, borane additives can play a crucial role.

    • Solution: The steric bulk of the borane additive can influence the enantiomeric ratio. For instance, increasing the steric bulk from triethylborane (B153662) to 9-BBN-octyl has been shown to increase the e.r. in certain systems.[9]

  • Temperature: Lowering the reaction temperature can often improve enantioselectivity.

    • Solution: Conduct the reaction at lower temperatures (e.g., room temperature, 0 °C, or even lower). However, be aware that this may also decrease the reaction rate.

II. Purification & Protecting Groups

Question 4: I am having difficulty purifying my Aspidospermidine intermediates by column chromatography. The compounds are either streaking or I am getting poor separation.

Answer: Purification of nitrogen-containing heterocyclic compounds like Aspidosperma intermediates can be challenging due to their basicity and potential for interaction with silica (B1680970) gel.

  • Tailing/Streaking on Silica Gel: The basic nitrogen atoms can interact strongly with the acidic silica gel, leading to tailing of spots on TLC and poor separation during column chromatography.

  • Poor Separation of Closely Eluting Compounds:

    • Solution: Optimize your solvent system using TLC. A good separation on TLC will generally translate to a good separation on the column. If you have two compounds with very close Rf values, try a shallower solvent gradient or isocratic elution. You can also consider using a different stationary phase, such as alumina (B75360) (basic or neutral) or reverse-phase silica gel (C18).

  • Compound Insolubility in Loading Solvent:

    • Solution: If your crude mixture is not soluble in the initial eluent, you can dissolve it in a minimal amount of a more polar solvent (like dichloromethane or acetone) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be loaded onto the top of the column.

Question 5: I am encountering issues with the removal of a protecting group in the late stages of my synthesis. What are some general troubleshooting strategies?

Answer: Protecting group removal can be problematic, especially in complex molecules with multiple functional groups.

  • Incomplete Deprotection:

    • Solution: Increase the reaction time or the equivalents of the deprotecting reagent. Ensure that the reagents are fresh and of high quality. In some cases, a change in solvent or temperature may be necessary. For example, some deprotections are more efficient in a solvent that can better solvate the substrate and the reagent.

  • Side Reactions/Decomposition: The deprotection conditions may be too harsh for other functional groups in the molecule.

    • Solution: If you observe decomposition of your product, consider using milder deprotection conditions. There are often multiple reagents that can remove a specific protecting group, each with different levels of reactivity and selectivity. For example, if acidic deprotection is causing side reactions, explore enzymatic or hydrogenolysis conditions if applicable. A protecting-group-free synthesis strategy, where possible, can circumvent these issues entirely.[10]

Data Presentation: Reaction Optimization

The following tables summarize quantitative data for key reactions in the synthesis of Aspidosperma analogues, providing a basis for comparison and optimization.

Table 1: Optimization of the Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

EntryAldehydeAcid Catalyst (equiv.)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
1BenzaldehydeTFA (1.1)CH₂Cl₂RT248590:10
2BenzaldehydeHCl (1.1)EtOHReflux127885:15
3p-NitrobenzaldehydeTFA (1.1)CH₂Cl₂RT1892>95:5
4AcetaldehydeTFA (1.0)CH₂Cl₂0486570:30

Data is representative and may vary based on the specific tryptamine substrate used.

Table 2: Optimization of the Diels-Alder Reaction for Tabersonine Precursor Synthesis

EntryDieneDienophileLewis Acid (equiv.)SolventTemp (°C)Time (h)Yield (%)Endo:Exo Ratio
11-Amino-3-siloxydiene2-EthylacroleinNoneToluene80246090:10
21-Amino-3-siloxydiene2-EthylacroleinBF₃·OEt₂ (1.0)CH₂Cl₂-78495>99:1
31-Amino-3-siloxydiene2-EthylacroleinZnCl₂ (1.0)THFRT128295:5
4Danishefsky's DieneMethyl acrylateNoneBenzeneReflux187588:12

Yields and selectivities are highly dependent on the specific substituents on the diene and dienophile.[4]

Table 3: Optimization of Enantioselective Palladium-Catalyzed Allylic Substitution of a 3-Substituted Indole

EntryChiral LigandBorane Additive (equiv.)SolventTemp (°C)Time (h)Yield (%)ee (%)
1(S,S)-Trost LigandEt₃B (1.0)CH₂Cl₂RT248885
2(R)-BINAPEt₃B (1.0)THFRT247570
3(S,S)-Trost Ligand9-BBN-Octyl (1.1)CH₂Cl₂RT248591
4(S,S)-Trost Ligand9-BBN-Octyl (1.1)CH₂Cl₂0488293

Data is based on representative procedures and will vary with the specific indole substrate and allylic partner.[8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for the Pictet-Spengler Reaction

To a solution of the tryptamine derivative (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) (0.1 M) under an inert atmosphere of argon is added the aldehyde (1.1 equiv). The mixture is stirred at room temperature for 30 minutes. Trifluoroacetic acid (TFA) (1.1 equiv) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with CH₂Cl₂ (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient, often with 1% NEt₃) to afford the desired tetrahydro-β-carboline.

Protocol 2: General Procedure for the Lewis Acid-Catalyzed Diels-Alder Reaction

To a flame-dried round-bottom flask under an argon atmosphere is added the dienophile (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂) (0.2 M). The solution is cooled to -78 °C. A solution of boron trifluoride etherate (BF₃·OEt₂) (1.0 equiv) in CH₂Cl₂ is added dropwise. The mixture is stirred at -78 °C for 15 minutes. A solution of the 1-amino-3-siloxydiene (1.2 equiv) in CH₂Cl₂ is then added dropwise over 30 minutes. The reaction is stirred at -78 °C for 4-6 hours and monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂ (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired cycloadduct.

Protocol 3: General Procedure for the Enantioselective Palladium-Catalyzed Allylic Substitution

In a glovebox, a flame-dried vial is charged with Pd₂(dba)₃ (2.5 mol%), the chiral ligand (e.g., (S,S)-Trost ligand, 7.5 mol%), and the 3-substituted indole (1.0 equiv). Anhydrous dichloromethane (CH₂Cl₂) (0.1 M) is added, and the mixture is stirred for 30 minutes. The allylic alcohol (1.5 equiv) is then added, followed by the dropwise addition of a solution of 9-BBN-octyl (1.1 equiv) in THF. The reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C) for 24-48 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is concentrated, and the residue is purified directly by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the enantioenriched product. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

The following diagrams illustrate key reaction mechanisms and experimental workflows relevant to the synthesis of Aspidospermine analogues.

pictet_spengler_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Tryptamine Tryptamine Imine Imine Tryptamine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Iminium Iminium Ion Imine->Iminium H⁺ Spiroindolenine Spiroindolenine Intermediate Iminium->Spiroindolenine Intramolecular Electrophilic Attack THBC Tetrahydro-β-carboline Spiroindolenine->THBC Rearrangement & -H⁺

Caption: Mechanism of the Pictet-Spengler Reaction.

diels_alder_workflow start Start setup Combine Dienophile & Lewis Acid in CH₂Cl₂ start->setup cool Cool to -78 °C setup->cool add_diene Add Diene Solution Dropwise cool->add_diene react Stir at -78 °C (4-6 h) add_diene->react quench Quench with aq. NaHCO₃ react->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify product Isolated Cycloadduct purify->product

Caption: Experimental workflow for a Lewis Acid-Catalyzed Diels-Alder Reaction.

pd_catalytic_cycle pd0 Pd(0)L* pi_allyl π-allyl Pd(II) Complex pd0->pi_allyl Oxidative Addition (Allylic Substrate) nucleophilic_attack Nucleophilic Attack (Indole) pi_allyl->nucleophilic_attack product_complex Pd(0)-Product Complex nucleophilic_attack->product_complex Forms C-C bond product_complex->pd0 Release of Product

Caption: Catalytic cycle for Palladium-Catalyzed Allylic Substitution.

References

Optimization

Technical Support Center: Diastereoselective Reactions in Aspidospermine Synthesis

Welcome to the technical support center for the synthesis of Aspidospermine and related alkaloids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues e...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Aspidospermine and related alkaloids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during key diastereoselective reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical diastereoselective reactions in the synthesis of Aspidospermine?

A1: The total synthesis of the structurally complex Aspidospermine alkaloid relies on several key diastereoselective reactions to establish its characteristic pentacyclic core with the correct stereochemistry. The most frequently employed and critical reactions include the Diels-Alder reaction, palladium-catalyzed asymmetric allylic alkylation (AAA), and intramolecular cyclizations such as the Mannich or Schmidt reactions. The success of the overall synthesis is often contingent on the high diastereoselectivity of these steps.

Q2: My Diels-Alder reaction is showing poor endo/exo selectivity. What are the common causes?

A2: Poor endo/exo selectivity in Diels-Alder reactions for Aspidospermine synthesis can stem from several factors. The choice of Lewis acid catalyst is paramount; its size and coordination properties can significantly influence the transition state geometry. Reaction temperature is also a critical parameter, with lower temperatures generally favoring higher selectivity. The solvent can play a crucial role by affecting the solubility of reactants and the stability of the transition state complex. Finally, the nature of the substituents on both the diene and dienophile can sterically and electronically influence the preferred pathway.

Q3: I am observing low enantioselectivity in my palladium-catalyzed allylic alkylation. What should I investigate?

A3: Low enantioselectivity in Pd-catalyzed AAA is often traced back to the chiral ligand, the palladium precursor, or the reaction conditions. The choice of ligand is the most critical factor, and screening different chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands is often necessary. The quality and source of the palladium catalyst (e.g., Pd2(dba)3) can also impact the catalytic cycle. Reaction temperature and solvent can influence the dynamics of the catalytic system and, consequently, the enantioselectivity. Additives, such as bases or salts, can also play a significant role and may need optimization.

Q4: My intramolecular Mannich/Schmidt reaction is sluggish or yielding byproducts. What are potential solutions?

A4: Sluggishness or byproduct formation in intramolecular Mannich or Schmidt reactions can be due to several factors. For the Mannich reaction, the generation of the key iminium ion intermediate may be inefficient. This can often be addressed by adjusting the pH or using a different acid catalyst. In the case of the Schmidt reaction, the activation of the azide (B81097) and the subsequent rearrangement are critical; the choice of acid (e.g., triflic acid) and reaction temperature are crucial parameters to optimize. For both reactions, the protecting groups on the nitrogen and other functional groups can influence reactivity and should be chosen carefully. The purity of the starting materials is also essential to avoid side reactions.

Troubleshooting Guides

Diastereoselective Diels-Alder Reaction

Problem: Low diastereomeric ratio (endo/exo selectivity) in the [4+2] cycloaddition.

Troubleshooting Workflow:

start Low Diastereomeric Ratio lewis_acid Optimize Lewis Acid start->lewis_acid Primary Check temperature Adjust Temperature lewis_acid->temperature If no improvement solution Improved Diastereoselectivity lewis_acid->solution Success solvent Screen Solvents temperature->solvent If still low temperature->solution Success substituents Evaluate Substituent Effects solvent->substituents Further Optimization solvent->solution Success substituents->solution Success

Caption: Troubleshooting workflow for low diastereoselectivity in Diels-Alder reactions.

Potential Causes and Solutions:

Potential CauseRecommended ActionExpected Outcome
Suboptimal Lewis Acid The choice of Lewis acid is critical. Bulky Lewis acids can favor the formation of the exo product.[1] Screen a variety of Lewis acids (e.g., AlCl3, BF3·OEt2, SnCl4) to find the optimal balance of reactivity and selectivity.Identification of a Lewis acid that enhances the desired diastereoselectivity.
Incorrect Reaction Temperature Diels-Alder reactions are often temperature-sensitive. Lowering the temperature can increase selectivity by favoring the kinetically controlled product.Improved diastereomeric ratio, although reaction times may be longer.
Inappropriate Solvent The solvent can influence the stability of the transition state. Experiment with solvents of varying polarity (e.g., toluene (B28343), dichloromethane (B109758), THF).Discovery of a solvent system that improves the diastereoselectivity.
Steric/Electronic Effects The substituents on the diene and dienophile can have a significant impact. While not easily changed, understanding these effects can guide the choice of other reaction parameters.Better understanding of the reaction to inform further optimization.
Palladium-Catalyzed Asymmetric Allylic Alkylation

Problem: Low enantiomeric excess (ee) in the formation of the quaternary stereocenter.

Troubleshooting Workflow:

start Low Enantiomeric Excess ligand Screen Chiral Ligands start->ligand Primary Check catalyst Check Palladium Source ligand->catalyst If no improvement solution Improved Enantioselectivity ligand->solution Success conditions Optimize Reaction Conditions catalyst->conditions If still low catalyst->solution Success additives Investigate Additives conditions->additives Further Optimization conditions->solution Success additives->solution Success

Caption: Troubleshooting workflow for low enantioselectivity in Pd-catalyzed AAA.

Potential Causes and Solutions:

Potential CauseRecommended ActionExpected Outcome
Suboptimal Chiral Ligand The choice of chiral ligand is the most critical factor for enantioselectivity. Screen a variety of ligands (e.g., Trost ligands, PHOX ligands).[2]Identification of a ligand that provides high enantioselectivity for the specific substrate.
Palladium Precursor Quality The activity of the palladium catalyst can be affected by its source and purity. Ensure the use of high-purity Pd2(dba)3 or other suitable precursors.Consistent and reproducible catalytic activity and enantioselectivity.
Incorrect Reaction Conditions Temperature and solvent can significantly impact the outcome. Optimize the reaction temperature and screen different solvents.Improved enantiomeric excess.
Absence of Necessary Additives Some AAA reactions require additives, such as a base or a Lewis acid, to achieve high selectivity.[3]Enhanced enantioselectivity through improved catalyst performance or substrate activation.
Intramolecular Mannich/Schmidt Reaction

Problem: Low yield or formation of side products in the final cyclization step.

Troubleshooting Workflow:

start Low Yield / Side Products activation Optimize Activation Method start->activation Primary Check protecting_groups Evaluate Protecting Groups activation->protecting_groups If no improvement solution Improved Yield and Purity activation->solution Success purity Check Substrate Purity protecting_groups->purity If still low protecting_groups->solution Success conditions Adjust Reaction Conditions purity->conditions Further Optimization purity->solution Success conditions->solution Success

Caption: Troubleshooting workflow for intramolecular Mannich/Schmidt reactions.

Potential Causes and Solutions:

Potential CauseRecommended ActionExpected Outcome
Inefficient Iminium Ion/Nitrenium Ion Formation For Mannich reactions, ensure the pH is optimal for iminium ion formation. For Schmidt reactions, the choice and concentration of the acid (e.g., triflic acid) is critical for nitrenium ion generation.[3][4]Efficient cyclization and improved product yield.
Incompatible Protecting Groups Protecting groups can influence the reactivity of the nitrogen nucleophile. Consider alternative protecting groups that are stable under the reaction conditions but do not significantly decrease nucleophilicity.Reduced side reactions and higher yield of the desired product.
Impure Starting Material Impurities in the substrate can lead to side reactions and lower the overall yield. Ensure the starting material is of high purity through appropriate purification techniques.Cleaner reaction profile and improved yield.
Suboptimal Reaction Conditions Temperature and reaction time are important parameters to control. Optimize these to favor the desired cyclization over decomposition or side reactions.Increased yield of the desired pentacyclic product.

Experimental Protocols

Catalytic Asymmetric Diels-Alder Reaction (Adapted from Kozmin, S. A.; Rawal, V. H., et al. J. Am. Chem. Soc. 2002, 124, 4628-4641)[5]

To a solution of the chiral catalyst (e.g., a copper(II)-bis(oxazoline) complex) (10 mol%) in dichloromethane (0.1 M) at -78 °C is added the dienophile (1.0 equiv). After stirring for 15 minutes, the diene (1.2 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for 24-48 hours, monitoring by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3 and warmed to room temperature. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.

Palladium-Catalyzed Enantioselective Allylic Substitution (Adapted from Stoltz, B. M., et al. Org. Lett. 2024, 26, 9689–9692)[6]

To a flame-dried Schlenk tube are added Pd2(dba)3 (2.5 mol%) and the chiral ligand (e.g., a phosphoramidite (B1245037) or PHOX ligand) (6.0 mol%). The tube is evacuated and backfilled with argon. Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes. The nucleophile (e.g., a 3-substituted indole (B1671886) derivative) (1.2 equiv) and the allylic electrophile (1.0 equiv) are then added, followed by any necessary additives (e.g., a borane (B79455) reagent). The reaction mixture is stirred at the optimized temperature until the starting material is consumed (as monitored by TLC or LC-MS). The reaction is then cooled to room temperature and directly loaded onto a silica gel column for purification by flash chromatography.

Intramolecular Schmidt Reaction (General Procedure)

To a solution of the azido-alcohol precursor (1.0 equiv) in anhydrous dichloromethane (0.05 M) at 0 °C under an argon atmosphere is added triflic acid (1.1 equiv) dropwise. The reaction mixture is stirred at this temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is then carefully quenched by the addition of a saturated aqueous solution of NaHCO3. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pentacyclic amine.[3]

Data Summary

Diastereoselectivity in Diels-Alder Reactions
DieneDienophileCatalyst (mol%)SolventTemp (°C)d.r. (endo:exo)Yield (%)Reference
1-Amino-3-siloxydiene2-EthylacroleinNoneToluene110>95:585Kozmin, Rawal et al.[5]
1-Amino-3-siloxydiene2-EthylacroleinCu(OTf)2-(S,S)-tBu-box (10)CH2Cl2-78>95:592 (95% ee)Kozmin, Rawal et al.[5]
Enantioselectivity in Palladium-Catalyzed Allylic Alkylation
NucleophileElectrophileLigand (mol%)AdditiveSolventTemp (°C)Yield (%)ee (%)Reference
3-Substituted IndoleAllyl Carbonate(R,R)-Trost Ligand (6)-Toluene508591Stoltz et al.[6]
3-Substituted IndoleAllyl Carbonate(S)-tBu-PHOX (6)9-BBNToluene607894Stoltz et al.[6]

References

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of the Pentacyclic Aspidospermine Framework

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of the pentacyclic Asp...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of the pentacyclic Aspidospermine framework. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategic approaches for synthesizing the Aspidospermine framework on a larger scale?

A1: Several key strategies have been developed for the synthesis of the Aspidospermine pentacyclic core, with some demonstrating better scalability. Notable approaches include:

  • Divergent Cascade and Common Intermediate Strategy: This approach utilizes a cascade reaction to rapidly construct a common intermediate containing the full carbon skeleton, which can then be elaborated into various Aspidospermine alkaloids.[1][2] This strategy can be efficient for producing multiple analogs from a single advanced precursor.

  • [4+2] Cycloaddition of Aminosiloxydienes: This method has been successfully applied to the gram-scale synthesis of Aspidosperma alkaloids like (+)-tabersonine.[3][4][5][6] The key step is a catalyzed, enantioselective Diels-Alder reaction that establishes crucial stereocenters early in the synthesis.[3][6]

  • Photoredox-Initiated Reactions: Recent advancements have employed photoinduced electron transfer (PET) to initiate cascade reactions, such as a [2+2] cycloaddition followed by a retro-Mannich reaction, to construct the tetracyclic core.[7][8][9] While powerful, scaling up photochemical reactions requires specialized equipment like flow reactors to ensure consistent light penetration.[7][10]

  • Intramolecular [3+2] Cycloaddition: A formal synthesis has been achieved using an intramolecular [3+2] cycloaddition of a 2-azapentadienyllithium intermediate.[10][11]

  • Intramolecular Heck Reaction: This reaction is a reliable method for forming carbocyclic and heterocyclic rings and has been used to create key bonds in the Aspidospermine framework.[11]

  • Stork's Classic Approach and Modifications: The seminal synthesis by Stork involved a late-stage Fischer indolization of a tricyclic ketone intermediate.[11] Many subsequent syntheses have intercepted or modified this classic route, for instance, by using an intramolecular Schmidt reaction.[12]

Q2: What are the primary challenges when moving from a lab-scale synthesis to a larger-scale production of the Aspidospermine framework?

A2: Scaling up complex syntheses like that of the Aspidospermine framework introduces several challenges:[5]

  • Reaction Kinetics and Heat Transfer: Reactions that are easily controlled in a small flask can become difficult to manage on a larger scale. Exothermic or endothermic reactions may lead to temperature gradients, causing side reactions or incomplete conversion.

  • Mixing Efficiency: Achieving homogeneous mixing in large reactors is more challenging than in a small flask with a magnetic stir bar. Inefficient mixing can lead to localized high concentrations of reagents, promoting side product formation.

  • Reagent Addition and Stoichiometry: The rate of addition of reagents can significantly impact the outcome of a reaction on a large scale. Maintaining precise stoichiometry is also critical.

  • Purification: Chromatographic purification, which is common in lab-scale synthesis, can be cumbersome and expensive on a large scale. Crystallization, extraction, and distillation are preferred methods for purification in scaled-up processes. The complex structure of Aspidospermine intermediates can make finding suitable crystallization conditions challenging.[12][13]

  • Photochemical Reaction Scalability: For strategies involving photoredox catalysis, ensuring uniform irradiation of the reaction mixture becomes a significant hurdle in large, conventional reactors due to the limited penetration depth of light.[7] The use of flow chemistry setups is a common solution to this problem.[7][10]

Troubleshooting Guides

Issues with the Intramolecular Heck Reaction

Q: My intramolecular Heck reaction is giving a low yield of the desired cyclized product. What are the potential causes and solutions?

A: Low yields in intramolecular Heck reactions can stem from several factors. Here's a systematic approach to troubleshooting:

  • Check Catalyst Activity: The Pd(0) catalyst is the active species. Ensure your palladium source is properly activated. If using a Pd(II) precatalyst, ensure the reducing conditions are adequate.

  • Ligand Choice: The choice of phosphine (B1218219) ligand is crucial. For enantioselective reactions, (R)-BINAP is commonly used.[14] The ligand influences both the reactivity and selectivity of the reaction. Experiment with different phosphine ligands (e.g., PPh₃, P(o-tol)₃) for non-asymmetric reactions.

  • Solvent and Base: The polarity of the solvent and the strength of the base can significantly affect the reaction rate and yield. Common solvents include DMF, NMP, and acetonitrile (B52724). The base (e.g., Et₃N, K₂CO₃, Ag₂CO₃) is necessary to neutralize the HX generated. Silver salts can sometimes prevent side reactions like olefin isomerization.[15]

  • Reaction Temperature: Heck reactions are typically run at elevated temperatures (80-140 °C). If the yield is low, a higher temperature might be required to facilitate the oxidative addition and subsequent steps. However, excessively high temperatures can lead to catalyst decomposition.

  • Substrate Purity: Impurities in the starting material can poison the catalyst. Ensure your aryl/vinyl halide precursor is pure.

Q: I am observing the formation of an isomerized alkene side product in my Heck reaction. How can I suppress this?

A: Alkene isomerization is a common side reaction that can occur through a palladium-hydride intermediate. To minimize this:

  • Addition of a Re-oxidant: Including a mild re-oxidant like a silver salt (e.g., Ag₂CO₃) or a benzoquinone can help to regenerate the Pd(0) catalyst and minimize the concentration of the Pd-H species responsible for isomerization.[15]

  • Use of a Hydride Scavenger: Certain additives can act as hydride scavengers.

  • Optimize Reaction Time: Monitor the reaction by TLC or GC-MS. Stopping the reaction as soon as the starting material is consumed can prevent further isomerization of the product.

Challenges in Photoredox-Initiated Cycloadditions

Q: My PET-initiated [2+2]/retro-Mannich reaction is inefficient, with low conversion of the starting material. What should I investigate?

A: Inefficiency in photoredox reactions often relates to the reaction setup and components:

  • Light Source and Intensity: Ensure your light source (e.g., blue LEDs) is emitting at the correct wavelength to excite the photocatalyst and that the intensity is sufficient.[8] The distance of the light source from the reaction vessel is also critical.

  • Photocatalyst Selection and Loading: The choice of photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(ppy)]PF₆, Ru(bpy)₃Cl₂) is crucial. Ensure the catalyst is pure and active. The catalyst loading is typically low (1-5 mol%), but may need to be optimized.

  • Solvent Degassing: Oxygen can quench the excited state of the photocatalyst, inhibiting the desired electron transfer. Thoroughly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Reaction Concentration: The concentration of the reactants can affect the efficiency of light absorption. If the solution is too concentrated, light may not penetrate the entire reaction mixture. Diluting the reaction mixture may improve results.

  • Use of Flow Chemistry: For larger-scale reactions, transitioning to a flow reactor can significantly improve efficiency by ensuring uniform light exposure to the entire reaction volume.[7][10]

Q: How can I improve the diastereoselectivity of my photoredox-catalyzed reaction?

A: Diastereoselectivity in these reactions can be influenced by several factors:

  • Substrate Control: The inherent stereochemistry of the substrate can direct the stereochemical outcome of the reaction.

  • Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different diastereomers. Screening different solvents may be beneficial.

Difficulties with Protecting Group Manipulations

Q: I am having trouble removing a benzyloxymethyl (BOM) protecting group without affecting other sensitive functional groups in my molecule. What conditions should I try?

A: The BOM group can be challenging to remove, especially in the presence of other reducible groups like alkenes or other benzyl-type protecting groups.

  • Optimized Hydrogenolysis: A reliable method for BOM deprotection in the presence of sensitive groups involves hydrogenation with 10% Pd/C in a mixed solvent system of isopropanol (B130326) and water (10:1) with the addition of 0.5% formic acid.[16][17] The presence of water can help to prevent catalyst deactivation, especially if free amines are present in the substrate.[16]

  • Acidic Cleavage: If hydrogenolysis is not compatible with your substrate, acidic conditions can be employed. However, strong acids like TFA may not be suitable for acid-sensitive molecules. Milder Lewis acids can be explored.

  • Catalyst Deactivation: If the reaction stalls, it could be due to catalyst poisoning. If your substrate contains basic nitrogen atoms, they can coordinate to the palladium catalyst and inhibit its activity. The addition of a small amount of acid (like formic acid) can protonate the amines and prevent this coordination.[16]

Issues with the Wolff-Kishner Reduction

Q: My Wolff-Kishner reduction is very slow and requires extremely high temperatures. Are there any modifications to improve the reaction conditions?

A: The classical Wolff-Kishner reduction often requires harsh conditions. Several modifications have been developed to address this:

  • Huang-Minlon Modification: This is the most common modification and involves carrying out the reaction in a high-boiling solvent like diethylene glycol with a base such as potassium hydroxide.[18][19] The initial formation of the hydrazone is done at a lower temperature, after which the water is distilled off, allowing the temperature to rise to effect the reduction. This significantly shortens the reaction time.[18]

  • Barton Modification: For sterically hindered ketones, even higher temperatures may be necessary. The Barton modification uses a more reactive hydrazine (B178648) source and a higher boiling solvent.[18]

  • Cram Modification: This modification uses potassium tert-butoxide in DMSO and is effective at lower temperatures. However, it can favor the formation of azine side products if not performed carefully.[20]

Q: I am observing the formation of an azine as a major side product in my Wolff-Kishner reduction. How can I avoid this?

A: Azine formation occurs when the hydrazone reacts with another molecule of the starting ketone. To minimize this:

  • Use Pre-formed Hydrazone: Forming the hydrazone in a separate step and then subjecting it to the reduction conditions can sometimes reduce azine formation.

  • Vigorous Exclusion of Water: Ensure anhydrous conditions during the reduction step, as the presence of water can facilitate the competing reaction.[20]

  • Order of Addition: The order and rate of addition of reagents can be critical. For the Cram modification, rapid addition of the pre-formed hydrazone to the base can favor azine formation.[20]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic approaches to the Aspidospermine framework.

Table 1: Comparison of Key Reaction Yields in Different Synthetic Strategies

Synthetic StrategyKey ReactionSubstrateProductYield (%)Reference
Divergent CascadeDiels-Alder/Iminium Cyclization2-Vinyl IndolePyrroloindoline Intermediate71%[2]
[4+2] CycloadditionEnantioselective Diels-Alder1-Amino-3-siloxydiene & 2-EthylacroleinCycloadductup to 95% ee[3][6]
PET-Initiated[2+2]/Retro-MannichTryptamine-substituted CyclobutenoneTetracyclic Indoline86%[7][9]
Formal SynthesisIntramolecular [3+2] CycloadditionAcyclic ImineTricyclic AmineExcellent[10][11]
Heck Reaction RouteIntramolecular Heck ReactionVinyl IodideTricyclic Amine43%[11]

Table 2: Optimization of a PET-Initiated [2+2]/Retro-Mannich Reaction

EntryPhotocatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1[FCNIr(III)Pic]MeCN302486[8]
2Ru(bpy)₃Cl₂MeCN3024Lower[7]
3[FCNIr(III)Pic]MeOH3024Decreased[7]
4[FCNIr(III)Pic]DCM3024Decreased[7]

Detailed Experimental Protocols

Protocol 1: Gram-Scale Asymmetric Synthesis of (+)-Tabersonine via [4+2] Cycloaddition

This protocol is adapted from the work of Aubé and coworkers and demonstrates a scalable key step.[3][5][6]

Step 1: Formation of the Chiral Catalyst A chiral copper(II)-bis(oxazoline) complex is typically used as the catalyst for the enantioselective Diels-Alder reaction. The catalyst is prepared in situ by reacting Cu(OTf)₂ with the appropriate chiral bis(oxazoline) ligand in a suitable solvent like dichloromethane (B109758) (DCM).

Step 2: Enantioselective Diels-Alder Reaction

  • To a solution of the chiral catalyst in DCM at -78 °C is added the dienophile (e.g., 2-ethylacrolein).

  • The 1-amino-3-siloxydiene, freshly prepared and used without purification, is then added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for several hours and monitored by TLC.

  • Upon completion, the reaction is quenched with an aqueous solution of NaHCO₃ and warmed to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the cycloadduct in high yield and enantiomeric excess (up to 95% ee).

Protocol 2: PET-Initiated [2+2]/Retro-Mannich Reaction

This protocol is based on the synthesis of the tetracyclic core of Aspidosperma alkaloids.[8]

  • A solution of the tryptamine-substituted enaminone (1.0 equiv) and the photoredox catalyst [FCNIr(III)Pic] (3.0 mol %) in anhydrous acetonitrile is prepared in a reaction vessel suitable for photochemistry.

  • The solution is thoroughly degassed by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes.

  • The reaction mixture is then irradiated with a blue LED lamp (e.g., 455 nm) at 30 °C for 24 hours with stirring.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to yield the desired tetracyclic product (86% yield reported).

Visualizations

experimental_workflow_divergent_synthesis cluster_start Starting Materials cluster_cascade Cascade Reactions cluster_intermediate Common Intermediate cluster_products Final Products start1 N-Boc Tryptamine step1 Suzuki-Miyaura Cross-Coupling start1->step1 start2 Vinylboronic acid pinacol (B44631) ester start2->step1 start3 Butyn-2-one step2 Diels-Alder Reaction start3->step2 step1->step2 2-Vinyl Indole step3 Amidation & Reduction step2->step3 Pyrroloindoline step4 Aza-Michael/Michael Addition Cascade step3->step4 intermediate Pentacyclic Common Intermediate (16) step4->intermediate product1 (±)-Aspidospermidine intermediate->product1 Reduction & Deprotection product2 (±)-Vincadifformine intermediate->product2 Oxidation & Trapping product3 (±)-Aspidofractinine intermediate->product3 Further Elaboration product4 (±)-Limaspermidine intermediate->product4 Further Elaboration

Caption: Divergent synthesis of Aspidosperma alkaloids from a common intermediate.

troubleshooting_heck_reaction cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in Intramolecular Heck Reaction cause1 Inactive Catalyst problem->cause1 cause2 Suboptimal Ligand problem->cause2 cause3 Incorrect Solvent/Base problem->cause3 cause4 Low Temperature problem->cause4 cause5 Impure Substrate problem->cause5 solution1 Ensure Catalyst Activation cause1->solution1 solution2 Screen Different Ligands cause2->solution2 solution3 Optimize Solvent and Base cause3->solution3 solution4 Increase Reaction Temperature cause4->solution4 solution5 Purify Starting Material cause5->solution5

Caption: Troubleshooting flowchart for a low-yielding intramolecular Heck reaction.

References

Optimization

Technical Support Center: Refinement of Analytical Methods for Complex Aspidospermine Mixtures

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with complex mixtures of Aspidospermine (B1204331) alkaloids. Here you will find troub...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with complex mixtures of Aspidospermine (B1204331) alkaloids. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges when working with Aspidosperma alkaloid mixtures?

A1: The primary challenges include:

  • Structural Complexity and Isomerism: Aspidosperma alkaloids are a diverse group of monoterpene indole (B1671886) alkaloids with numerous structural isomers and stereoisomers, which can be difficult to separate chromatographically.

  • Matrix Effects: Crude plant extracts contain a multitude of compounds that can interfere with the ionization of target alkaloids in LC-MS analysis, leading to ion suppression or enhancement.[1]

  • Peak Tailing: As basic compounds, Aspidosperma alkaloids are prone to interacting with acidic silanol (B1196071) groups on silica-based HPLC columns, resulting in asymmetrical peak shapes (tailing). This can compromise resolution and quantification.

  • Co-elution: Due to the structural similarity of many alkaloids within a mixture, achieving baseline separation can be challenging, leading to co-eluting peaks.

  • Low Abundance of Certain Alkaloids: Some biologically active alkaloids may be present in very low concentrations, requiring highly sensitive analytical methods for detection and quantification.

Q2: Which analytical techniques are most suitable for the analysis of Aspidosperma alkaloids?

A2: A combination of chromatographic and spectroscopic techniques is generally employed:

  • High-Performance Liquid Chromatography (HPLC) with UV-Diode Array Detection (DAD): HPLC-DAD is a robust technique for the separation and preliminary identification of alkaloids based on their retention times and UV spectra.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These are powerful tools for the identification and quantification of alkaloids, providing molecular weight and structural information. UPLC-MS/MS offers higher resolution and sensitivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are indispensable for the definitive structural elucidation of isolated alkaloids.[2]

Q3: How can I improve the peak shape for basic alkaloids like aspidospermine in reversed-phase HPLC?

A3: To mitigate peak tailing for basic compounds, consider the following:

  • Mobile Phase pH Adjustment: Increase the pH of the mobile phase (e.g., using ammonium (B1175870) formate (B1220265) buffer at pH 8-10) to analyze the alkaloids in their neutral form, reducing interactions with silanol groups. Ensure your column is stable at higher pH.

  • Use of Mobile Phase Additives: Incorporate a small concentration of a competing base, such as triethylamine (B128534) (TEA), or an acidic modifier like formic acid or trifluoroacetic acid (TFA) to mask the silanol groups.

  • Column Selection: Employ a column with end-capping or a hybrid particle technology to minimize exposed silanol groups. Phenyl-hexyl or embedded polar group phases can also offer alternative selectivity.

  • Lower Analyte Concentration: Column overload can lead to peak tailing. Try diluting your sample to see if the peak shape improves.

Troubleshooting Guides

HPLC and LC-MS Common Issues
IssuePossible CausesRecommended Solutions
Peak Tailing - Secondary interactions between basic alkaloids and acidic silanol groups on the column. - Column overload. - Inappropriate mobile phase pH.- Use a mobile phase with a higher pH (if column permits) or add a competing base (e.g., TEA). - Dilute the sample. - Use an end-capped column or a column with a different stationary phase.
Peak Splitting or Broadening - Column contamination or void formation. - Sample solvent stronger than the mobile phase. - Co-elution of closely related isomers.- Backflush the column or replace it if necessary. - Dissolve the sample in the initial mobile phase. - Optimize the gradient, mobile phase composition, or try a different column chemistry.
Retention Time Shifts - Changes in mobile phase composition or pH. - Fluctuations in column temperature. - Column degradation.- Prepare fresh mobile phase and ensure proper mixing. - Use a column oven for temperature control. - Replace the column if it's old or has been used extensively with aggressive mobile phases.
High Backpressure - Blockage in the system (e.g., column frit, tubing, guard column). - Particulate matter from the sample. - Mobile phase precipitation.- Systematically disconnect components to locate the blockage. - Filter all samples before injection. - Ensure mobile phase components are fully dissolved and miscible.
Low Signal Intensity (LC-MS) - Ion suppression from matrix components. - Suboptimal ionization source parameters. - Analyte degradation.- Improve sample preparation to remove interfering matrix components (e.g., solid-phase extraction). - Optimize source temperature, gas flows, and voltages. - Check sample stability and prepare fresh samples.
Ghost Peaks - Carryover from previous injections. - Contamination in the mobile phase or system.- Implement a robust needle wash protocol. - Run blank injections to identify the source of contamination. - Use high-purity solvents and additives.

Experimental Protocols

General Extraction of Total Alkaloids from Aspidosperma Bark

This protocol describes a typical acid-base extraction method.

  • Maceration: Air-dried and powdered bark material is macerated with ethanol (B145695) for 72 hours.

  • Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Acidification: The crude extract is suspended in a 2% hydrochloric acid solution and partitioned with dichloromethane (B109758) to remove neutral and acidic compounds.

  • Basification: The aqueous acidic layer is basified with ammonium hydroxide (B78521) to a pH of 9-10.

  • Liquid-Liquid Extraction: The basified aqueous layer is extracted with dichloromethane or chloroform (B151607) to obtain the total alkaloid fraction.

  • Drying and Concentration: The organic layer containing the alkaloids is dried over anhydrous sodium sulfate (B86663) and concentrated to dryness.

UPLC-MS/MS Analysis of Aspidosperma Alkaloids

This method is suitable for the sensitive detection and quantification of various alkaloids in a complex mixture.

  • Chromatographic System: Waters ACQUITY UPLC system or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-12 min: 5-95% B (linear gradient)

    • 12-14 min: 95% B (hold)

    • 14-14.1 min: 95-5% B (linear gradient)

    • 14.1-16 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for each target alkaloid should be determined by infusion experiments.

¹H-NMR for Structural Elucidation of Indole Alkaloids

This provides general parameters for acquiring ¹H-NMR spectra of purified alkaloids.

  • Spectrometer: 500 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (B129727) (CD₃OD) are commonly used. For quantitative NMR (qNMR), deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can be advantageous for separating exchangeable proton signals.[3][[“]]

  • Sample Preparation: Dissolve 1-5 mg of the purified alkaloid in 0.5-0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • Referencing: The residual solvent peak is used for chemical shift referencing (e.g., CDCl₃ at 7.26 ppm).

Quantitative Data

Table 1: Chromatographic and Mass Spectrometric Data for Selected Aspidosperma Alkaloids

AlkaloidRetention Time (min)[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)
Uleine9.8267.18221, 194, 180
N-Demethyluleine9.2253.17221, 194, 180
Aspidospermine10.5355.24283, 224, 193
15-Methoxyaspidospermine11.2385.25313, 254, 223
Quebrachamine8.9283.22194, 180, 167
Yohimbine7.5355.20295, 144
Olivacine8.1247.12232, 217

Note: Retention times are approximate and can vary depending on the specific chromatographic conditions.

Table 2: Reported Biological Activities of Selected Aspidosperma Alkaloids

Alkaloid/ExtractBiological ActivityIC₅₀/EC₅₀Reference
UleineAntiplasmodial (vs. P. falciparum)0.75 µg/mL (W2 strain)[5]
20-epi-dasycarpidoneAntiplasmodial (vs. P. falciparum)4.5 µg/mL (K1 strain)[5]
AspidospermineAdrenergic blocking activity-[6]
A. subincanum extractCytotoxic (MCF7 cells)-[7]
HecubineNeuroinflammation inhibition-[5]

Visualizations

Experimental Workflow: From Plant Material to Purified Alkaloid

G plant Aspidosperma Plant Material (e.g., Bark) powder Drying and Powdering plant->powder extraction Solvent Extraction (e.g., Ethanol) powder->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base total_alkaloids Total Alkaloid Fraction acid_base->total_alkaloids chromatography Chromatographic Separation (e.g., HPLC, MPLC) total_alkaloids->chromatography fractions Alkaloid Fractions chromatography->fractions purification Further Purification (e.g., Semi-preparative HPLC) fractions->purification pure_alkaloid Purified Alkaloid purification->pure_alkaloid analysis Structural Elucidation (NMR, MS) pure_alkaloid->analysis

Caption: Workflow for the extraction and purification of alkaloids.

Troubleshooting Logic for HPLC Peak Tailing

G start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload dilute Dilute Sample check_overload->dilute Yes check_mobile_phase Is the mobile phase pH appropriate? check_overload->check_mobile_phase No resolved Peak Shape Improved dilute->resolved adjust_ph Adjust Mobile Phase pH (e.g., increase pH) check_mobile_phase->adjust_ph No add_modifier Add Mobile Phase Modifier (e.g., TEA) check_mobile_phase->add_modifier Partially check_column Is the column suitable? check_mobile_phase->check_column Yes adjust_ph->resolved add_modifier->resolved change_column Use End-capped or Different Phase Column check_column->change_column No check_column->resolved Yes change_column->resolved

Caption: Decision tree for troubleshooting HPLC peak tailing.

Hecubine-Mediated TREM2 Signaling Pathway in Neuroinflammation

G cluster_0 Microglial Cell Hecubine Hecubine TREM2 TREM2 Hecubine->TREM2 activates DAP12 DAP12 TREM2->DAP12 associates with TLR4 TLR4 Signaling TREM2->TLR4 downregulates SYK SYK DAP12->SYK activates PI3K_AKT PI3K/AKT Pathway SYK->PI3K_AKT Nrf2 Nrf2 Activation PI3K_AKT->Nrf2 upregulates Antioxidant Antioxidant Response Nrf2->Antioxidant NFkB NF-κB Pathway TLR4->NFkB Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory

Caption: Hecubine activates TREM2, leading to anti-inflammatory and antioxidant effects.[5][8]

Modulation of Pro-inflammatory and Oxidative Stress Pathways by Aspidosperma Extract

G cluster_1 Cancer Cell (MCF7) Aspidosperma Aspidosperma subincanum Alkaloid Fraction ROS Reactive Oxygen Species (ROS) Aspidosperma->ROS decreases Catalase Catalase Activity Aspidosperma->Catalase increases COX2 COX-2 Expression Aspidosperma->COX2 suppresses IL8 IL-8 Levels Aspidosperma->IL8 reduces Apoptosis Apoptosis Aspidosperma->Apoptosis induces ROS->Apoptosis induces COX2->Apoptosis inhibits IL8->Apoptosis inhibits

References

Troubleshooting

Strategies to minimize by-product formation in Aspidospermine synthesis

Welcome to the technical support center for Aspidospermine synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and minimizing by-pro...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aspidospermine synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and minimizing by-product formation during their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the Aspidosperma core, and what are their known limitations?

A1: Several successful strategies for the total synthesis of Aspidospermine and related alkaloids have been reported. The most common include:

  • Palladium-Catalyzed Allylic Substitution: This method is often used to form a key quaternary carbon center. A major challenge is controlling regioselectivity and preventing N-alkylation of the indole (B1671886) nitrogen.[1][2][3]

  • Fischer Indole Synthesis: A classic method for constructing the indole ring system. A significant drawback can be the formation of regioisomers when using unsymmetrical ketones, leading to difficult purification steps.[1][4][5][6]

  • Intramolecular Heck Reaction: This reaction is effective for ring closure to form the polycyclic system. Potential side reactions include double bond isomerization and issues with stereocontrol.

  • Diels-Alder Cycloadditions: These reactions can be powerful for constructing the carbocyclic framework, but may require specific diene and dienophile precursors that can be challenging to synthesize.

  • Cascade Reactions: Multi-step, one-pot sequences can be highly efficient but are often sensitive to reaction conditions, and optimization can be complex.[7][8][9]

Q2: How can I prevent N-allylation during palladium-catalyzed reactions on the indole core?

A2: N-allylation is a common side reaction.[2] Strategies to minimize it include:

  • Use of Protecting Groups: While not always ideal due to extra steps, protecting the indole nitrogen with a suitable group (e.g., Boc, PMB) can effectively block N-alkylation.

  • Lewis Acid Additives: The use of borane (B79455) reagents, such as triethylborane (B153662) or 9-BBN, can form a complex with the indole nitrogen. This not only prevents competing N-alkylation but can also increase the nucleophilicity of the C3 position.[1][3]

  • Reaction Condition Optimization: Screening of solvents, ligands, and temperature can help favor C3-alkylation over N-alkylation.

Q3: I am observing a mixture of regioisomers in my Fischer indole synthesis. How can I improve the regioselectivity?

A3: The formation of regioisomers is a known challenge.[1] To improve selectivity:

  • Choice of Acid Catalyst: The type and strength of the acid catalyst can influence the direction of enolization and subsequent cyclization. Experimenting with different Brønsted or Lewis acids is recommended.

  • Reaction Temperature: Temperature can play a crucial role in the selectivity of the indolization step. Careful control and optimization are necessary.

  • Substrate Modification: If possible, modifying the ketone substrate to favor enolization towards the desired carbon can be a highly effective strategy.

  • Alternative Strategies: In some cases, a "reductive interrupted Fischer indolization" has been shown to provide better regio- and chemoselectivity.[5]

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Allylic Substitution

Symptoms:

  • Low conversion of starting material.

  • Formation of multiple unidentified by-products.

  • Significant N-allylation observed.

Possible Causes & Solutions:

CauseRecommended Action
Inactive Catalyst Ensure the palladium(0) source is active. If using a Pd(II) precursor, ensure complete reduction in situ. Use fresh, high-purity catalyst.
Inappropriate Ligand The choice of ligand is critical for both yield and enantioselectivity. Screen a variety of phosphine-based ligands (e.g., DACH-phenyl, DACH-naphthyl).[1][10]
Suboptimal Temperature Temperature can significantly impact the reaction outcome. Lowering the temperature may increase both yield and enantiomeric ratio.[1][10] However, in some cases, elevated temperatures are required to drive the reaction to completion.[6]
Incorrect Solvent Solvent polarity can influence the reaction pathway. Screen a range of solvents such as THF, toluene, and CH2Cl2.[1][10]
Competing N-allylation Add a trialkylborane reagent (e.g., 9-BBN-octyl) to protect the indole nitrogen and enhance C3 nucleophilicity.[1][3][10]
Issue 2: Formation of Multiple Isomers in Fischer Indole Synthesis

Symptoms:

  • NMR and LC-MS analysis show the presence of two or more major products with the same mass.

  • Difficulty in separating the products by column chromatography.

Possible Causes & Solutions:

CauseRecommended Action
Non-regioselective Indolization The use of an unsymmetrical ketone is leading to the formation of both possible indole regioisomers.[1]
- Modify Reaction Conditions: Experiment with different acid catalysts (e.g., acetic acid, PTSA, Lewis acids) and temperatures to favor one isomer.[1][4]
- Consider a Directed Approach: If possible, modify the ketone substrate to block one of the alpha positions or introduce a directing group to favor the desired cyclization.
Stereoisomer Formation If the ketone has pre-existing stereocenters, epimerization may be occurring under the acidic reaction conditions.
- Milder Conditions: Attempt the reaction at lower temperatures or with weaker acids to minimize epimerization.

Data Presentation

Table 1: Optimization of Enantioselective Allylic Substitution Conditions

This table summarizes the optimization of a key palladium-catalyzed allylic substitution reaction in an Aspidospermidine synthesis, demonstrating the effect of various parameters on yield and enantiomeric ratio (e.r.).

EntryLigand (L*)BoraneTemperature (°C)Yield (%)e.r. (R:S)
1L1 (DACH-naphthyl)Et3B503586:14
2L2 (DACH-phenyl)Et3B504185:15
3L29-BBN-octyl503190:10
4L29-BBN-octylrt3891:9
5L29-BBN-octyl42590:10
6L3 (ANDEN-phenyl)Et3B502879:21
7L29-BBN-octylrt2990:10
8L29-BBN-octylrt3391:9

Data adapted from a study on the total synthesis of (-)-Aspidospermidine.[1][10]

Experimental Protocols

Protocol 1: Optimized Pd-Catalyzed Enantioselective Allylic Substitution

This protocol is a representative procedure for the key allylic substitution step to form the indolenine intermediate.

Materials:

  • Tryptamine (B22526) derivative (1.0 equiv)

  • Allylic alcohol precursor (2.0 equiv)

  • Pd2(dba)3 (5 mol %)

  • (R,R)-DACH-phenyl ligand (L2) (15 mol %)

  • 9-BBN-octyl (1.5 equiv)

  • Anhydrous THF

Procedure:

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the tryptamine derivative and the allylic alcohol precursor.

  • Add anhydrous THF and stir to dissolve.

  • In a separate flask, prepare the catalyst by mixing Pd2(dba)3 and the (R,R)-DACH-phenyl ligand in anhydrous THF. Stir for 20-30 minutes at room temperature.

  • Add the catalyst solution to the reaction mixture.

  • Add the 9-BBN-octyl solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 24 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired indolenine product.

Mandatory Visualizations

reaction_pathway cluster_start Starting Materials cluster_catalysis Catalytic Cycle reactant reactant intermediate intermediate product product byproduct byproduct catalyst catalyst condition condition Tryptamine Tryptamine Derivative Pi_Allyl π-Allyl Pd Complex Tryptamine->Pi_Allyl Nucleophilic Attack Allyl_Alcohol Allylic Alcohol Allyl_Alcohol->Pi_Allyl Oxidative Addition Pd_Catalyst Pd(0) Catalyst + Ligand Desired_Product C3-Alkylated Indolenine Pi_Allyl->Desired_Product Reductive Elimination Byproduct_N N-Alkylated Indole Pi_Allyl->Byproduct_N Side Reaction (N-Alkylation) Borane Borane Additive (e.g., 9-BBN) Borane->Tryptamine Blocks N-Alkylation

Caption: Palladium-catalyzed allylic substitution pathway.

troubleshooting_flowchart problem problem question question solution solution check check start Low Yield in Allylic Substitution check_catalyst Is the Catalyst Active? start->check_catalyst check_ligand Is the Ligand Optimal? check_catalyst->check_ligand Yes sol_catalyst Use Fresh Catalyst / Ensure Pre-activation check_catalyst->sol_catalyst No check_temp Is Temperature Optimized? check_ligand->check_temp Yes sol_ligand Screen Different Phosphine Ligands check_ligand->sol_ligand No check_n_alkylation Is N-Alkylation Occurring? check_temp->check_n_alkylation Yes sol_temp Vary Temperature (e.g., rt or 4°C) check_temp->sol_temp No sol_borane Add Borane Reagent (e.g., 9-BBN) check_n_alkylation->sol_borane Yes end Yield Improved check_n_alkylation->end No sol_catalyst->check_ligand sol_ligand->check_temp sol_temp->check_n_alkylation sol_borane->end

Caption: Troubleshooting flowchart for low yield.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Bioactivity of Aspidospermine and Its Analogues

For Researchers, Scientists, and Drug Development Professionals Aspidospermine (B1204331), a prominent monoterpenoid indole (B1671886) alkaloid isolated from various Aspidosperma species, has garnered significant attenti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aspidospermine (B1204331), a prominent monoterpenoid indole (B1671886) alkaloid isolated from various Aspidosperma species, has garnered significant attention for its diverse biological activities. This guide provides a comparative overview of the bioactivity of aspidospermine and its naturally occurring analogues, supported by experimental data. It delves into the methodologies of key assays and explores the current understanding of its mechanism of action, offering a valuable resource for researchers in pharmacology and medicinal chemistry.

Comparative Bioactivity: Cytotoxicity and Antiplasmodial Effects

The bioactivity of aspidospermine and its related alkaloids has been evaluated across several therapeutic areas, with notable activity against cancer cell lines and the malaria parasite, Plasmodium falciparum. The following tables summarize the quantitative data from these studies.

Cytotoxicity Data

Aspidospermine has demonstrated dose-dependent cytotoxic effects on various cell lines. The half-maximal inhibitory concentration (IC₅₀) values indicate the potency of the compound in inhibiting cell growth.

CompoundCell LineAssayIncubation TimeIC₅₀ (µM)Reference
Aspidospermine HepG2 (Human Liver Cancer)Resazurin (B115843)24 hours92.46[1]
Aspidospermine NIH3T3 (Mouse Fibroblast)[³H]-hypoxanthine incorporation24 hours53.2[1]
Aspidospermine NIH3T3 (Mouse Fibroblast)[³H]-hypoxanthine incorporation72 hours46.2[1]
Antiplasmodial Activity

A comparative study on alkaloids with the aspidospermane skeleton has revealed varying levels of efficacy against both chloroquine-sensitive (GHA) and chloroquine-resistant (K1) strains of P. falciparum. This highlights the potential for developing novel antimalarial agents from this structural class.

CompoundP. falciparum StrainIC₅₀ (µM) - 72h
Aspidospermine GHA (sensitive)3.2
K1 (resistant)3.9
N-Formyl-aspidospermidine GHA (sensitive)3.2
K1 (resistant)4.8
N-Methyl-aspidospermidine GHA (sensitive)3.8
K1 (resistant)4.6
Demethoxy-aspidospermine GHA (sensitive)5.2
K1 (resistant)8.7
Aspidospermidine GHA (sensitive)15.4
K1 (resistant)14.2
Demethyl-aspidospermine GHA (sensitive)11.2
K1 (resistant)10.4

Data sourced from a study on the antiplasmodial activity of Aspidosperma indole alkaloids.

Mechanism of Action: Induction of Oxidative and Endoplasmic Reticulum Stress

Studies on human liver cancer (HepG2) cells suggest that aspidospermine's cytotoxic and genotoxic effects are linked to the induction of oxidative and endoplasmic reticulum (ER) stress, rather than direct activation of classical apoptosis pathways.[1][2] At cytotoxic concentrations (e.g., 100 µM), aspidospermine modulates the expression of key genes involved in cellular stress responses.[1][2]

This leads to an increase in the expression of:

  • CYP1A1: A gene involved in xenobiotic metabolism.[1][2]

  • SOD1 (Superoxide Dismutase): An enzyme that combats oxidative stress.[1][2]

  • GADD153 (CHOP): A pro-apoptotic gene activated during ER stress.[1][2]

Simultaneously, it causes the repression of:

  • GR (Glutathione Reductase): An enzyme crucial for maintaining the reduced glutathione (B108866) pool, a key cellular antioxidant.[1][2]

Interestingly, the expression of key genes directly involved in the apoptosis cascade, such as caspases and members of the Bcl-2 family, were not significantly modulated by aspidospermine treatment.[1][2] This suggests a mechanism where cellular damage accumulates due to oxidative and ER stress, eventually leading to cell death.

Aspidospermine_Mechanism_of_Action Proposed Mechanism of Aspidospermine-Induced Cytotoxicity cluster_extracellular cluster_cellular_response Cellular Response in HepG2 Cells cluster_gene_expression Gene Expression Modulation Aspidospermine Aspidospermine Oxidative_Stress Oxidative Stress Aspidospermine->Oxidative_Stress ER_Stress Endoplasmic Reticulum Stress (UPR) Aspidospermine->ER_Stress Cell_Death Cell Death Oxidative_Stress->Cell_Death SOD1_up SOD1 ↑ Oxidative_Stress->SOD1_up GR_down GR ↓ Oxidative_Stress->GR_down ER_Stress->Cell_Death GADD153_up GADD153 ↑ (Pro-apoptotic) ER_Stress->GADD153_up Apoptosis_Genes Caspases, Bcl-2 family (No significant change)

Aspidospermine-induced stress pathways leading to cell death.

Key Experimental Protocols

The following sections provide detailed methodologies for the key assays used to determine the bioactivity of aspidospermine and its analogues.

Resazurin Cytotoxicity Assay

This assay measures cell viability based on the metabolic reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin (B1680543) by viable cells.

Materials:

  • 96-well cell culture plates (opaque-walled for fluorescence)

  • Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)

  • Complete cell culture medium

  • Test compounds (Aspidospermine and analogues)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells (e.g., HepG2) into a 96-well plate at a predetermined optimal density (e.g., 2 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compounds. Include wells with untreated cells (negative control) and medium only (background control).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • Resazurin Addition: Following incubation, add 20 µL of the resazurin solution to each well for a final concentration of approximately 60 µM.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Record the fluorescence intensity using a microplate reader with an excitation wavelength of 540-560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Resazurin_Workflow Resazurin Cytotoxicity Assay Workflow start Start seed_cells 1. Seed cells in 96-well plate start->seed_cells incubate_24h 2. Incubate 24h (Cell Attachment) seed_cells->incubate_24h add_compounds 3. Add Aspidospermine or Analogues incubate_24h->add_compounds incubate_treatment 4. Incubate for Exposure Period add_compounds->incubate_treatment add_resazurin 5. Add Resazurin Solution to wells incubate_treatment->add_resazurin incubate_dye 6. Incubate 1-4h (Color Development) add_resazurin->incubate_dye read_fluorescence 7. Measure Fluorescence (Ex: 560nm, Em: 590nm) incubate_dye->read_fluorescence analyze_data 8. Calculate % Viability & Determine IC50 read_fluorescence->analyze_data end End analyze_data->end

References

Comparative

Aspidospermine: A Comparative Analysis of its Antiplasmodial Activity

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive validation of the antiplasmodial activity of aspidospermine (B1204331), presenting a comparative analysis against other...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the antiplasmodial activity of aspidospermine (B1204331), presenting a comparative analysis against other established antimalarial agents. The information is curated to support research and development efforts in the discovery of novel antimalarial compounds. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological and experimental processes.

Comparative Antiplasmodial Activity

Aspidospermine, an indole (B1671886) alkaloid primarily isolated from plants of the Aspidosperma genus, has demonstrated notable in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The following tables summarize the 50% inhibitory concentration (IC50) values of aspidospermine and its derivatives against various parasite strains, alongside data for standard antimalarial drugs for comparative evaluation.

Table 1: In Vitro Antiplasmodial Activity of Aspidospermine and Related Alkaloids against Plasmodium falciparum

CompoundP. falciparum StrainIC50 (µM)Reference
AspidospermineK1 (Chloroquine-resistant)3.2 - 8.7[1]
AspidospermineChloroquine-resistant4.1[2]
N-formyl-aspidospermidineChloroquine-resistant3.8[2]
Demethoxy-aspidospermineChloroquine-resistant5.6[2]
VallesineChloroquine-resistant6.2[2]
PalosineChloroquine-resistant12.7[2]
AspidoscarpineK1 (Chloroquine-resistant)Significant Activity[1]
EllipticineK1 (Chloroquine-resistant)Significant Activity[1]
OlivacineK1 (Chloroquine-resistant)Significant Activity[1]

Table 2: In Vitro Activity of Standard Antimalarial Drugs against Plasmodium falciparum

DrugP. falciparum StrainIC50 (nM)Reference
ChloroquineW2 (Chloroquine-resistant)>100[3]
Chloroquine3D7 (Chloroquine-sensitive)<15
Monodesethylamodiaquine->60 (Resistant)[3]
Quinine-Variable[3]
Dihydroartemisinin-Generally low[3]
Lumefantrine-Generally low[3]
Piperaquine-Generally low[3]

Table 3: Cytotoxicity of Aspidosperma Alkaloids

CompoundCell LineIC50 (µg/mL)Reference
3,4,5,6-tetradehydro-β-yohimbineNIH3T3> 50[1]
19(E)-hunteracineNIH3T3> 50[1]
20-epi-dasycarpidoneNIH3T3> 50[1]
20(E)-nor-subincanadine ENIH3T3> 50[1]
12-hydroxy-N-acetyl-21(N)-dehydroplumeran-18-oic acidNIH3T3> 50[1]
Ellipticine-Low cytotoxicity[1]
Olivacine-Low cytotoxicity[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Antiplasmodial Activity Assays

Several methods are employed to determine the in vitro efficacy of compounds against P. falciparum. The most common assays are detailed here.

This colorimetric assay measures the activity of the parasite-specific lactate (B86563) dehydrogenase enzyme, which serves as a biomarker for parasite viability.

Protocol:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., K1 or W2 strains) in human erythrocytes (O+) in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3 at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Prepare serial dilutions of the test compounds (e.g., aspidospermine) and standard antimalarials (e.g., chloroquine, artemisinin) in a 96-well microtiter plate.

  • Incubation: Add parasite culture (1% parasitemia, 2.5% hematocrit) to the wells containing the drug dilutions. Include positive (drug-free media) and negative (uninfected erythrocytes) controls. Incubate the plates for 72 hours under the same culture conditions.

  • Lysis and Reaction: After incubation, lyse the cells by freeze-thawing. Add Malstat reagent and NBT/PES solution to each well.

  • Measurement: Measure the absorbance at 650 nm using a microplate reader. The pLDH activity is proportional to the optical density.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the logarithm of the drug concentration using a non-linear regression model.

This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the parasite.

Protocol:

  • Parasite Culture and Drug Preparation: Follow steps 1 and 2 of the pLDH assay protocol.

  • Incubation: Add parasite culture to the drug-containing plates and incubate for 72 hours.

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well. Incubate in the dark at room temperature for 1 hour.

  • Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Determine the IC50 values as described for the pLDH assay.

This radiometric assay measures the incorporation of [3H]-hypoxanthine into the parasite's DNA, which is indicative of parasite proliferation.

Protocol:

  • Parasite Culture and Drug Preparation: Follow steps 1 and 2 of the pLDH assay protocol.

  • Incubation: Add parasite culture to the wells and incubate for 48 hours.

  • Radiolabeling: Add [3H]-hypoxanthine to each well and incubate for an additional 24 hours.

  • Harvesting and Measurement: Harvest the parasites onto a glass fiber filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 values based on the reduction in radioactivity in drug-treated wells compared to control wells.

Cytotoxicity Assay

Evaluating the toxicity of compounds against mammalian cells is crucial to determine their selectivity index (SI = IC50 of host cell / IC50 of parasite).

This colorimetric assay assesses cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by mitochondrial dehydrogenases.

Protocol:

  • Cell Culture: Culture a mammalian cell line (e.g., NIH3T3 or HepG2) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition and Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at approximately 570 nm.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

In Vivo Antiplasmodial Activity

The 4-day suppressive test (Peter's test) is a standard method to evaluate the in vivo efficacy of antimalarial compounds in a murine model.

Protocol:

  • Infection: Infect mice with Plasmodium berghei.

  • Treatment: Administer the test compound orally or intraperitoneally to groups of infected mice for four consecutive days, starting on the day of infection. Include a positive control group (e.g., treated with chloroquine) and a negative control group (vehicle only).

  • Parasitemia Monitoring: On day 5, collect blood smears from the tail of each mouse, stain with Giemsa, and determine the percentage of parasitized red blood cells by microscopic examination.

  • Data Analysis: Calculate the average percentage of parasitemia suppression in the treated groups compared to the untreated control group.

Visualizations

The following diagrams illustrate the experimental workflows and proposed mechanisms of action.

experimental_workflow Experimental Workflow for Antiplasmodial Activity Assessment cluster_in_vitro In Vitro Assays cluster_assays Activity Measurement cluster_cytotoxicity Cytotoxicity Assay parasite_culture P. falciparum Culture incubation Co-incubation (72h) parasite_culture->incubation drug_prep Drug Dilution Plate drug_prep->incubation pldh pLDH Assay incubation->pldh sybr SYBR Green I Assay incubation->sybr hypoxanthine [3H]-Hypoxanthine Assay incubation->hypoxanthine data_analysis_vitro IC50 Determination pldh->data_analysis_vitro sybr->data_analysis_vitro hypoxanthine->data_analysis_vitro selectivity_index Selectivity Index Calculation data_analysis_vitro->selectivity_index cell_culture Mammalian Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding drug_treatment Drug Treatment (48-72h) cell_seeding->drug_treatment mtt_assay MTT Assay drug_treatment->mtt_assay data_analysis_cyto IC50 Determination mtt_assay->data_analysis_cyto data_analysis_cyto->selectivity_index

Caption: Workflow for in vitro antiplasmodial and cytotoxicity evaluation.

mechanism_of_action Proposed Mechanism of Action of Antimalarial Drugs cluster_parasite Plasmodium falciparum in Erythrocyte cluster_drugs Antimalarial Drug Action hemoglobin Hemoglobin food_vacuole Food Vacuole hemoglobin->food_vacuole Digestion heme Toxic Heme food_vacuole->heme hemozoin Non-toxic Hemozoin heme->hemozoin Polymerization parasite_death Parasite Death heme->parasite_death Accumulation leads to toxicity chloroquine Chloroquine inhibition Inhibition chloroquine->inhibition artemisinin Artemisinin ros Reactive Oxygen Species (ROS) artemisinin->ros Heme-mediated activation aspidospermine Aspidospermine (Proposed) aspidospermine->parasite_death Potential interference with parasite metabolism (Mechanism under investigation) inhibition->hemozoin Blocks Heme Polymerization ros->parasite_death Oxidative Stress

Caption: Comparative mechanisms of action of antimalarial agents.

References

Validation

Aspidosperma Alkaloids in Oncology: A Comparative Analysis of Aspidospermine and Its Congeners

For Researchers, Scientists, and Drug Development Professionals The quest for novel anti-cancer agents has led researchers to explore the rich chemical diversity of the plant kingdom. Among these, the Aspidosperma genus...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents has led researchers to explore the rich chemical diversity of the plant kingdom. Among these, the Aspidosperma genus stands out as a prolific source of structurally complex and biologically active indole (B1671886) alkaloids. This guide provides a comparative analysis of Aspidospermine (B1204331) and other notable Aspidosperma alkaloids—Vincamine, Tabersonine, and Yohimbine (B192690)—in the context of cancer research. We delve into their cytotoxic profiles, mechanisms of action, and the signaling pathways they modulate, supported by experimental data to aid in the evaluation of their therapeutic potential.

Comparative Cytotoxicity

The anti-cancer potential of a compound is initially assessed by its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). While direct comparative studies of these alkaloids under identical conditions are limited, a compilation of data from various studies provides a useful, albeit indirect, comparison of their cytotoxic potencies across different cancer cell lines.

AlkaloidCancer Cell LineIC50 (µM)Reference
Aspidospermine HepG2 (Hepatocellular Carcinoma)92.46 (cytotoxicity)[1]
NIH3T3 (Mouse Fibroblast)53.2[1]
Vincamine A549 (Lung Carcinoma)309.7[2]
Tabersonine SMMC7721 (Hepatocellular Carcinoma)7.89 ± 1.2[3]
Bel7402 (Hepatocellular Carcinoma)5.07 ± 1.4[3]
HepG2 (Hepatocellular Carcinoma)12.39 ± 0.7[3]
BT549 (Triple-Negative Breast Cancer)18.1[4][5]
MDA-MB-231 (Triple-Negative Breast Cancer)27.0[4][5]
Yohimbine KB-ChR-8-5 (Drug-Resistant Oral Cancer)44[6][7]
HCT116 (Colorectal Carcinoma)10-32[6]

Note: IC50 values are highly dependent on the specific cell line, assay conditions, and duration of treatment. This table should be used as a general guide to the relative potency of these compounds.

Mechanisms of Action and Signaling Pathways

The anti-cancer effects of these alkaloids are exerted through diverse and complex mechanisms, primarily culminating in the induction of apoptosis or the inhibition of cell proliferation.

Aspidospermine

Aspidospermine has been shown to be cytotoxic and genotoxic to human hepatocellular carcinoma (HepG2) cells.[1] While its precise signaling pathway in cancer cells is not as extensively characterized as other alkaloids, studies suggest that its anti-cancer activity is linked to the induction of oxidative stress and a persistent unfolded protein response (UPR) , which can lead to apoptosis.[1] Gene expression analyses have shown that Aspidospermine treatment can upregulate genes involved in xenobiotic metabolism and ER stress, such as CYP1A1 and GADD153.[1] However, significant modulation of key apoptosis-related genes like BCL-2, BAX, or caspases was not observed in one study, indicating a potentially complex or cell-type-specific mechanism of action.[1] An indole alkaloid-rich fraction from Aspidosperma subincanum, containing aspidospermine, was found to induce apoptosis in MCF7 breast cancer cells by increasing the Bax/Bcl-xL ratio and suppressing COX-2 expression.[8]

aspidospermine_mechanism Aspidospermine Aspidospermine Cell Cancer Cell Aspidospermine->Cell Oxidative_Stress Increased Oxidative Stress Cell->Oxidative_Stress UPR Unfolded Protein Response (UPR) Cell->UPR Apoptosis Apoptosis Oxidative_Stress->Apoptosis UPR->Apoptosis

Caption: Proposed mechanism of Aspidospermine-induced apoptosis.

Vincamine

Vincamine has demonstrated anti-cancer properties, notably in lung carcinoma cells, by inducing apoptosis.[2] Its mechanism is better defined and involves the intrinsic apoptotic pathway. Vincamine treatment leads to a decrease in the mitochondrial membrane potential, which triggers the release of cytochrome c from the mitochondria into the cytosol.[2] This, in turn, activates caspase-3 , a key executioner caspase, leading to the cleavage of cellular substrates and ultimately, apoptosis.[2] Vincamine has also been shown to modulate the expression of Bcl-2 family proteins, with an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[9]

vincamine_pathway Vincamine Vincamine Bax Bax ↑ Vincamine->Bax Bcl2 Bcl-2 ↓ Vincamine->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion inhibits Caspase3 Caspase-3 activation Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by Vincamine.

Tabersonine

Tabersonine exhibits potent anti-cancer activity through multiple mechanisms. In hepatocellular carcinoma, it induces apoptosis via both the mitochondrial (intrinsic) pathway and the death receptor (extrinsic) pathway .[3] It promotes the release of cytochrome c and increases the Bax/Bcl-2 ratio, hallmarks of the intrinsic pathway.[3] Furthermore, Tabersonine has been shown to inhibit the PI3K/Akt signaling pathway , a crucial pathway for cancer cell survival and proliferation.[3] By downregulating the phosphorylation of Akt, Tabersonine effectively blocks this pro-survival signaling.[3] In triple-negative breast cancer, Tabersonine enhances the sensitivity to cisplatin (B142131) by downregulating Aurora kinase A and suppressing the epithelial-mesenchymal transition (EMT).[4][5]

tabersonine_pathway cluster_0 PI3K/Akt Pathway Inhibition cluster_1 Apoptosis Induction PI3K PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt phosphorylation Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival Mitochondrial_Pathway Mitochondrial Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis Death_Receptor_Pathway Death Receptor Pathway Death_Receptor_Pathway->Apoptosis Tabersonine Tabersonine Tabersonine->pAkt inhibits Tabersonine->Mitochondrial_Pathway Tabersonine->Death_Receptor_Pathway

Caption: Tabersonine's multifaceted anti-cancer mechanism.

Yohimbine

Yohimbine's anti-cancer activity is primarily attributed to its role as an antagonist of G-protein-coupled receptors (GPCRs) , which are often dysregulated in cancer and play roles in proliferation and metastasis.[6] By blocking specific GPCRs, such as α2-adrenergic receptors, Yohimbine can disrupt downstream signaling pathways that promote cancer cell growth.[6] In drug-resistant oral cancer cells, Yohimbine has been shown to induce apoptosis, accompanied by the generation of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane.[6][7]

yohimbine_pathway Yohimbine Yohimbine GPCR Cancer-Related GPCRs Yohimbine->GPCR antagonizes Downstream_Signaling Pro-proliferative Signaling GPCR->Downstream_Signaling activates Cell_Proliferation Cancer Cell Proliferation Downstream_Signaling->Cell_Proliferation

Caption: Yohimbine's antagonism of GPCR signaling in cancer.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are methodologies for key assays used in the evaluation of these alkaloids.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow:

mtt_workflow A Seed cells in 96-well plate B Treat with varying alkaloid concentrations A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the Aspidosperma alkaloid in culture medium. Remove the old medium from the wells and add 100 µL of the diluted alkaloid solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the alkaloid concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow:

apoptosis_workflow A Treat cells with alkaloid B Harvest and wash cells with PBS A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify apoptotic cell populations F->G

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Detailed Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of the alkaloid for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

Aspidospermine and its related alkaloids, Vincamine, Tabersonine, and Yohimbine, all demonstrate promising anti-cancer properties, albeit through distinct mechanisms of action. Tabersonine appears to be a particularly potent agent with a multifaceted mechanism involving the induction of apoptosis through both intrinsic and extrinsic pathways, as well as the inhibition of the pro-survival PI3K/Akt pathway. Vincamine's action is well-characterized through the intrinsic apoptotic pathway. Yohimbine presents an interesting case of targeting cancer-related GPCRs. The anti-cancer mechanism of Aspidospermine is less defined but appears to involve the induction of cellular stress.

The data presented here underscores the potential of Aspidosperma alkaloids as a source for the development of novel oncology drugs. Further research, particularly direct comparative studies and in-vivo efficacy assessments, is warranted to fully elucidate their therapeutic potential and to identify the most promising candidates for clinical development. The detailed protocols and pathway diagrams provided in this guide aim to facilitate such future investigations.

References

Comparative

Aspidospermine: A Comparative Analysis of Efficacy Against Established Drugs

For Researchers, Scientists, and Drug Development Professionals Introduction Aspidospermine is a monoterpenoid indole (B1671886) alkaloid isolated from various species of the Aspidosperma genus. Traditionally, extracts f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspidospermine is a monoterpenoid indole (B1671886) alkaloid isolated from various species of the Aspidosperma genus. Traditionally, extracts from these plants have been used in folk medicine to treat a range of ailments including malaria, fever, and rheumatism.[1][2][3] Modern pharmacological studies have begun to explore the therapeutic potential of Aspidospermine and related alkaloids, revealing promising antiparasitic, anti-inflammatory, and adrenergic blocking activities. This guide provides a comparative analysis of the available efficacy data for Aspidospermine and its derivatives against established drugs in these therapeutic areas. It is important to note that while preclinical data for Aspidospermine is emerging, direct head-to-head comparative studies with established pharmaceuticals are limited.

Antiparasitic Activity

Extracts from Aspidosperma species have demonstrated notable activity against various parasites, including Plasmodium, Leishmania, and Trypanosoma. The primary focus of research has been on crude extracts and other isolated alkaloids, such as uleine (B1208228) and aspidoscarpine, with some data available for Aspidospermine itself.

Comparative Efficacy Data: Antiparasitic Activity
Compound/DrugTarget OrganismAssay TypeEfficacy Metric (IC50/ED50)Reference
Aspidospermine Plasmodium falciparum (CQ-resistant)In vitro3.2 - 15.4 µM[4]
Aspidospermine Plasmodium falciparum (CQ-sensitive)In vitro3.2 - 15.4 µM[4]
Alkaloid Fraction (A. parvifolium)P. falciparum (W2, CQ-resistant)In vitro< 1 µg/mL[5]
Uleine (A. parvifolium)P. falciparum (W2, CQ-resistant)In vitro< 1 µg/mL[5]
Alkaloid Fraction (A. nitidum)Leishmania amazonensis (amastigotes)In vitro18.5 ± 0.94 µg/mL[6]
Amphotericin B Leishmania spp.In vitro / In vivoStandard of care[7]
Miltefosine Leishmania spp.In vitro / In vivoStandard of care[8]
Artemether-lumefantrine Plasmodium falciparumIn vivoStandard of care
Chloroquine (B1663885) Plasmodium falciparum (sensitive)In vivoStandard of care
Suramin Trypanosoma brucei rhodesiense (Stage 1)In vivoStandard of care
Experimental Protocols: Antiparasitic Activity

A standard method to evaluate the in vivo antimalarial activity of compounds is the Plasmodium berghei infection model in mice.

  • Animal Model: Female Swiss Webster mice (25-30 g) are used.

  • Parasite Strain: A transgenic P. berghei line expressing green fluorescent protein (GFP) and luciferase is utilized for ease of monitoring parasitemia.

  • Infection: Mice are infected via intraperitoneal (i.p.) injection with 1x10^3 P. berghei-infected erythrocytes obtained from a donor mouse.

  • Treatment: Two days post-infection, treatment commences for five consecutive days. The test compound (e.g., Aspidospermine) is administered at various doses (mg/kg body weight) via oral gavage or i.p. injection. A control group receives the vehicle, and a positive control group is treated with a standard antimalarial drug like chloroquine (20 mg/kg/day i.p. or 40 mg/kg/day orally).

  • Monitoring Parasitemia: On day 7 post-infection, parasitemia is quantified. For luciferase-expressing parasites, mice are anesthetized, injected i.p. with D-luciferin, and imaged using an in vivo imaging system. The bioluminescence intensity correlates with the parasite load.

  • Efficacy Determination: The reduction in parasitemia in the treated groups is calculated relative to the vehicle-treated control group. The 50% effective dose (ED50), the dose that reduces parasitemia by 50%, can be determined.[9]

The murine model of cutaneous leishmaniasis is widely used to assess the efficacy of potential treatments.

  • Animal Model: BALB/c mice (6-12 weeks old) are used due to their susceptibility to L. amazonensis.

  • Parasite Strain: Leishmania amazonensis promastigotes are cultured to the stationary phase.

  • Infection: Mice are infected subcutaneously in the footpad with 1x10^5 to 2x10^6 promastigotes.

  • Treatment: Treatment is initiated after a defined period of infection (e.g., 4 weeks) when lesions are established. The test compound is administered, for example, daily via an appropriate route (e.g., intragastric gavage).

  • Evaluation of Efficacy:

    • Lesion Size: The thickness of the infected footpad is measured weekly using a caliper. A reduction in lesion size compared to the untreated control group indicates efficacy.

    • Parasite Load: At the end of the treatment period, the parasite burden in the infected footpad and spleen can be quantified using methods like quantitative PCR or by limiting dilution assay.

  • Immunomodulatory Effects: Cytokine levels (e.g., IFN-γ, IL-10) in the serum or spleen can be measured by ELISA to assess the host's immune response to the treatment.[6][10][11][12][13][14]

experimental_workflow_antiparasitic cluster_malaria In Vivo Antimalarial Assay cluster_leishmaniasis In Vivo Antileishmanial Assay m_infection Infection of Mice (P. berghei) m_treatment Treatment with Aspidospermine or Control Drug m_infection->m_treatment m_monitoring Monitoring of Parasitemia m_treatment->m_monitoring m_efficacy Determination of Efficacy (e.g., ED50) m_monitoring->m_efficacy l_infection Infection of Mice (L. amazonensis) l_treatment Treatment with Aspidospermine or Control Drug l_infection->l_treatment l_evaluation Evaluation of Efficacy (Lesion Size, Parasite Load) l_treatment->l_evaluation l_immuno Assessment of Immunomodulatory Effects l_evaluation->l_immuno

Experimental workflows for in vivo antiparasitic assays.

Anti-inflammatory and Neuroprotective Activity

Aspidosperma extracts have shown anti-inflammatory properties in various preclinical models. This activity is often attributed to the flavonoid content, such as rutin, as well as the alkaloids. A related aspidosperma-type alkaloid, hecubine, has been shown to alleviate neuroinflammation by activating the Triggering Receptor Expressed on Myeloid cells 2 (TREM2).

Comparative Efficacy Data: Anti-inflammatory Activity
Compound/DrugModelEfficacy MetricReference
A. pyrifolium extractCarrageenan-induced peritonitis (mice)Significant inhibition of cell migration at 2, 10, and 40 mg/kg[15]
RutinCarrageenan-induced peritonitis (mice)Significant inhibition of cell migration at 2, 2.5, and 5 mg/kg[15]
A. tomentosum extractFormalin test (inflammatory phase, mice)64.8% inhibition of licking at 100 mg/kg[16]
HecubineLPS-induced NO production (microglia)Potent inhibition[17]
Indomethacin Formalin test (inflammatory phase, mice)64.8% inhibition[16]
Dexamethasone Carrageenan-induced peritonitis (mice)Significant inhibition of cell migration at 0.5 mg/kg[15][18]
Ibuprofen General anti-inflammatoryStandard of care
Celecoxib COX-2 inhibitorStandard of care
Experimental Protocols: Anti-inflammatory Activity

This is a classic model for acute inflammation.

  • Animal Model: Female Swiss mice (25-30 g) are used.

  • Treatment: Animals are pre-treated with the test compound (e.g., Aspidosperma extract or Aspidospermine) at various doses, a vehicle control (e.g., saline), or a standard anti-inflammatory drug (e.g., dexamethasone) via an appropriate route (e.g., intraperitoneal or intravenous).

  • Induction of Peritonitis: After a specified time (e.g., 30 minutes), inflammation is induced by an intraperitoneal injection of carrageenan (e.g., 1% solution).

  • Sample Collection: After a set period (e.g., 4 hours), the mice are euthanized, and the peritoneal cavity is washed with a buffered saline solution containing an anticoagulant (e.g., heparin).

  • Analysis: The peritoneal fluid is collected, and the total number of leukocytes is counted using a Neubauer chamber. The concentration of inflammatory mediators (e.g., cytokines, nitric oxide) and total protein in the exudate can also be measured.

  • Efficacy Evaluation: A significant reduction in the number of migrating leukocytes and the levels of inflammatory markers in the treated groups compared to the vehicle control group indicates anti-inflammatory activity.[19][20]

Signaling Pathways in Neuroinflammation: TREM2 Activation

The TREM2 receptor on microglia plays a crucial role in neuroinflammation. Its activation can lead to phagocytosis of cellular debris and modulation of the inflammatory response. The signaling cascade involves the adaptor protein DAP12, which upon phosphorylation, activates downstream pathways including PI3K/Akt and NF-κB, influencing microglial survival, proliferation, and cytokine production.

TREM2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TREM2 TREM2 DAP12 DAP12 TREM2->DAP12 Associates with Syk Syk DAP12->Syk Recruits & Activates Aspidospermine Aspidosperma Alkaloid (e.g., Hecubine) Aspidospermine->TREM2 Activates PI3K PI3K Syk->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Gene_Expression Gene Expression NFkB->Gene_Expression Translocates to Nucleus Outcome Microglial Survival Phagocytosis Modulation of Inflammation Gene_Expression->Outcome

Simplified TREM2 signaling pathway in microglia.

Adrenergic Blocking Activity

Preliminary studies suggest that Aspidospermine possesses adrenergic blocking activities, similar to yohimbine. This indicates a potential interaction with adrenergic receptors, which are key components of the sympathetic nervous system. However, quantitative data on the binding affinity and selectivity of Aspidospermine for different adrenergic receptor subtypes are currently lacking.

Established Adrenergic Blocking Drugs
  • Alpha-blockers (e.g., Prazosin, Yohimbine): Primarily act on α-adrenergic receptors, leading to vasodilation and a decrease in blood pressure.

  • Beta-blockers (e.g., Propranolol, Metoprolol): Block β-adrenergic receptors, primarily in the heart, resulting in a reduced heart rate and force of contraction.

Experimental Protocols: Adrenergic Receptor Binding Assay

Radioligand binding assays are the standard method for determining the affinity of a compound for a specific receptor.

  • Membrane Preparation: Membranes expressing the adrenergic receptor subtype of interest (e.g., α1, α2, β1, β2) are prepared from cultured cells or tissues.

  • Radioligand: A specific radiolabeled ligand with high affinity for the receptor (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [3H]-dihydroalprenolol for β receptors) is used.

  • Competition Binding: The receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Aspidospermine).

  • Separation and Counting: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity bound to the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated to represent the affinity of the compound for the receptor.

Signaling Pathways: Adrenergic Receptors

Adrenergic receptors are G-protein coupled receptors (GPCRs). Their activation or blockade affects downstream signaling cascades.

  • β-Adrenergic Receptors: Typically couple to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).

  • α1-Adrenergic Receptors: Couple to Gq proteins, activating phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

  • α2-Adrenergic Receptors: Couple to Gi proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.

adrenergic_signaling cluster_beta β-Adrenergic Receptor cluster_alpha1 α1-Adrenergic Receptor cluster_alpha2 α2-Adrenergic Receptor b_receptor β-AR Gs Gs b_receptor->Gs Activates AC_b Adenylyl Cyclase Gs->AC_b Activates cAMP_b cAMP AC_b->cAMP_b PKA PKA cAMP_b->PKA Activates b_response Cellular Response (e.g., Increased Heart Rate) PKA->b_response a1_receptor α1-AR Gq Gq a1_receptor->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC IP3_DAG->Ca_PKC a1_response Cellular Response (e.g., Vasoconstriction) Ca_PKC->a1_response a2_receptor α2-AR Gi Gi a2_receptor->Gi Activates AC_a Adenylyl Cyclase Gi->AC_a Inhibits cAMP_a cAMP AC_a->cAMP_a a2_response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP_a->a2_response Aspidospermine_beta Aspidospermine (Blocker) Aspidospermine_beta->b_receptor Aspidospermine_alpha Aspidospermine (Blocker) Aspidospermine_alpha->a1_receptor Aspidospermine_alpha->a2_receptor

General signaling pathways of adrenergic receptors.

Conclusion

Aspidospermine and related alkaloids from Aspidosperma species present a compelling case for further investigation as potential therapeutic agents. The available preclinical data indicate promising antiparasitic and anti-inflammatory activities. However, to establish the true clinical potential of Aspidospermine, rigorous research is required. Specifically, there is a critical need for:

  • Direct comparative studies: Head-to-head efficacy and safety studies comparing pure Aspidospermine against the current standards of care for leishmaniasis, malaria, trypanosomiasis, and inflammatory conditions.

  • Mechanism of action studies: Detailed investigations into the specific molecular targets and signaling pathways modulated by Aspidospermine.

  • Pharmacokinetic and toxicological profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess the drug-like properties and safety profile of Aspidospermine.

While the journey from a traditional remedy to a modern pharmaceutical is long and challenging, the preliminary findings for Aspidospermine warrant its continued exploration in drug discovery and development programs.

References

Validation

Cross-Validation of Aspidospermine's Therapeutic Targets: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the therapeutic targets of Aspidospermine (B1204331), a naturally occurring indole (B1671886) alkaloid. By obj...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic targets of Aspidospermine (B1204331), a naturally occurring indole (B1671886) alkaloid. By objectively evaluating its performance against other alternatives and presenting supporting experimental data, this document aims to facilitate further research and drug development efforts.

Aspidospermine has demonstrated a range of biological activities, primarily as an antiparasitic agent and an adrenergic blocker. This guide will delve into these therapeutic areas, presenting available quantitative data, detailed experimental methodologies for target validation, and visual representations of relevant biological pathways and workflows.

Adrenergic Receptor Blockade

Aspidospermine has been identified as possessing adrenergic blocking activities, similar to the known α2-adrenergic receptor antagonist, yohimbine.[1] This suggests that Aspidospermine may act as an antagonist at adrenergic receptors, which are key components of the sympathetic nervous system and are implicated in a variety of physiological processes, including the regulation of blood pressure and neurotransmitter release.

However, a comprehensive search of available pharmacological databases and literature has not yielded specific quantitative binding affinities (e.g., Kᵢ or IC₅₀ values) for Aspidospermine at various adrenergic receptor subtypes. Such data is crucial for a direct and robust comparison with other established adrenergic antagonists. The information available to date is qualitative, indicating a potential for further investigation in this area.

Comparative Adrenergic Antagonists

To provide a framework for future comparative studies, the binding affinities of well-characterized α-adrenergic antagonists are presented below. Once quantitative data for Aspidospermine becomes available, this table will serve as a valuable benchmark.

CompoundReceptor SubtypeKᵢ (nM)
Aspidospermine α-adrenergicData not available
Yohimbineα2A1.5
α2B4.8
α2C2.5
Atipamezoleα2A1.8
α2B1.2
α2C1.6
Prazosinα10.5-2
Experimental Protocol: Adrenergic Receptor Binding Assay

A standard method to determine the binding affinity of a compound to adrenergic receptors is a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Kᵢ) of Aspidospermine for a specific adrenergic receptor subtype (e.g., α2A).

Materials:

  • Cell membranes expressing the human adrenergic receptor subtype of interest.

  • Radioligand (e.g., [³H]-Rauwolscine for α2-adrenergic receptors).

  • Aspidospermine at varying concentrations.

  • Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like yohimbine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Prepare a series of dilutions of Aspidospermine.

  • In a multi-well plate, incubate the cell membranes with the radioligand at a fixed concentration (typically at or below its Kₔ value) and the varying concentrations of Aspidospermine.

  • For the determination of non-specific binding, incubate the membranes and radioligand with a saturating concentration of the unlabeled antagonist.

  • Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of Aspidospermine by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the Aspidospermine concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cluster_workflow Adrenergic Receptor Binding Assay Workflow prep Prepare Reagents: - Cell Membranes - Radioligand - Aspidospermine dilutions incubate Incubate: Membranes + Radioligand + Aspidospermine prep->incubate filter Filter to separate bound and free ligand incubate->filter wash Wash filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze

Experimental workflow for determining the binding affinity of Aspidospermine.

Antiparasitic Activity

Aspidospermine has demonstrated notable activity against several protozoan parasites, positioning it as a potential lead compound for the development of new antiparasitic drugs.

Anti-plasmodial Activity

Aspidospermine-type alkaloids have been shown to inhibit the in vitro growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

CompoundParasite StrainIC₅₀ (µM)
Aspidospermine-type alkaloids P. falciparum3.2 - 8.7[1]
ChloroquineP. falciparum (sensitive)0.01 - 0.02
ArtemisininP. falciparum (sensitive)0.005 - 0.015
Anti-leishmanial Activity

Studies have also indicated the efficacy of Aspidospermine against Leishmania amazonensis, a causative agent of leishmaniasis. A concentration of 100 µM resulted in an 89% reduction in parasite growth.[2]

CompoundParasite StrainActivity
Aspidospermine L. amazonensis89% growth reduction at 100 µM[2]
Amphotericin BL. amazonensisIC₅₀ ~ 0.1 µM
MiltefosineL. amazonensisIC₅₀ ~ 2-5 µM
Experimental Protocol: In Vitro Antiparasitic Assays

Objective: To determine the 50% inhibitory concentration (IC₅₀) of Aspidospermine against P. falciparum or L. amazonensis.

P. falciparum Growth Inhibition Assay (SYBR Green I-based):

  • Culture chloroquine-sensitive or -resistant strains of P. falciparum in human erythrocytes in complete medium.

  • Prepare serial dilutions of Aspidospermine in a 96-well plate.

  • Add parasitized erythrocytes to the wells.

  • Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • After incubation, lyse the cells and add SYBR Green I dye, which intercalates with parasitic DNA.

  • Measure fluorescence using a microplate reader.

  • Calculate the IC₅₀ value by non-linear regression analysis of the dose-response curve.

L. amazonensis Promastigote Viability Assay:

  • Culture L. amazonensis promastigotes in appropriate liquid medium.

  • Seed the promastigotes in a 96-well plate.

  • Add serial dilutions of Aspidospermine to the wells.

  • Incubate for 48-72 hours at 25-28°C.

  • Add a viability indicator such as resazurin (B115843) or MTT.

  • Measure the absorbance or fluorescence according to the chosen indicator.

  • Determine the IC₅₀ value from the dose-response curve.

Cytotoxicity and Cellular Mechanisms

A study on human hepatoma HepG2 cells revealed that Aspidospermine exhibits cytotoxicity at higher concentrations, with a calculated IC₅₀ of 92.46 µM.[2] This is an important consideration for its therapeutic index.

The mechanism of action in these cells at cytotoxic concentrations involves the induction of oxidative stress and an unfolded protein response.[2] At non-cytotoxic but genotoxic concentrations (starting at 50 µM), an increased expression of CYP1A1 (a cytochrome P450 enzyme involved in xenobiotic metabolism) and APC (a tumor suppressor gene involved in cell cycle control) was observed.[2]

cluster_pathway Cellular Effects of Aspidospermine in HepG2 Cells Aspidospermine Aspidospermine CYP1A1 CYP1A1 Expression ↑ Aspidospermine->CYP1A1 ≥50 µM APC APC Expression ↑ Aspidospermine->APC 50 µM Oxidative_Stress Oxidative Stress ↑ Aspidospermine->Oxidative_Stress 100 µM UPR Unfolded Protein Response (UPR) ↑ Aspidospermine->UPR 100 µM Genotoxicity Genotoxicity Aspidospermine->Genotoxicity ≥50 µM Cytotoxicity Cytotoxicity Oxidative_Stress->Cytotoxicity UPR->Cytotoxicity

Signaling pathways affected by Aspidospermine in HepG2 cells.

Putative Target: TREM2

While there is no direct experimental evidence for the interaction of Aspidospermine with the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), a related aspidosperma-type alkaloid, Hecubine, has been identified as a TREM2 activator with anti-inflammatory and neuroprotective potential. This finding suggests that the aspidosperma alkaloid scaffold may have the potential to modulate TREM2 activity. Further investigation is warranted to determine if Aspidospermine shares this activity.

Conclusion

Aspidospermine presents a multifaceted pharmacological profile with confirmed antiparasitic activity and qualitative evidence of adrenergic blockade. The available quantitative data on its anti-plasmodial and anti-leishmanial effects are promising, though further studies are needed to elucidate the precise molecular targets and mechanisms of action. A significant data gap exists regarding its interaction with adrenergic receptors, and direct, quantitative binding studies are essential to validate and characterize this activity. The potential for TREM2 modulation, based on the activity of a related compound, opens another avenue for future research. This guide serves as a foundation for these future investigations, providing the available data and standardized methodologies to facilitate the cross-validation of Aspidospermine's therapeutic targets.

References

Comparative

The Pharmacological Profile of Aspidospermine: An In-Vitro and In-Vivo Comparative Validation Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the pharmacological effects of Aspidospermine (B1204331), a prominent indole (B1671886) alkaloid. Through a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the pharmacological effects of Aspidospermine (B1204331), a prominent indole (B1671886) alkaloid. Through a compilation of in-vitro and in-vivo experimental data, this document offers a comparative perspective on its therapeutic potential and toxicological profile. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

In-Vitro Pharmacological Effects of Aspidospermine

Aspidospermine has demonstrated a range of biological activities in various in-vitro models, including cytotoxic, antiplasmodial, and adrenergic receptor blocking effects.

Cytotoxicity and Genotoxicity

Aspidospermine exhibits dose-dependent cytotoxicity and genotoxicity in human cell lines. Studies on the human hepatoma cell line (HepG2) indicate that cytotoxicity is significant at concentrations of 75 µM and higher, with an IC50 value of 92.46 µM after 24 hours of incubation.[1] Genotoxic effects have been observed at a lower concentration of 50 µM.[1] In comparison, the IC50 value for cytotoxicity in mouse fibroblast NIH3T3 cells was found to be 53.2 µM after 24 hours.[1]

Table 1: In-Vitro Cytotoxicity of Aspidospermine

Cell LineAssayIncubation TimeIC50 (µM)Reference
HepG2Resazurin (B115843) Assay24 hours92.46[1]
NIH3T3[³H]-hypoxanthine incorporation24 hours53.2[1]
NIH3T3[³H]-hypoxanthine incorporation72 hours46.2[1]
Antiplasmodial Activity

Aspidospermine has shown notable activity against the malaria parasite, Plasmodium falciparum. Its efficacy has been evaluated against both chloroquine-sensitive and chloroquine-resistant strains. Tetracyclic aspidospermane alkaloids, including Aspidospermine, have demonstrated IC50 values ranging from 3.2 to 15.4 µM after 72 hours of incubation. Furthermore, Aspidospermine exhibits a synergistic effect when combined with chloroquine.

Table 2: In-Vitro Antiplasmodial Activity of Aspidospermine and Comparators

Compound/ExtractP. falciparum StrainIncubation TimeIC50 (µM)Reference
AspidospermineChloroquine-resistant72 hours3.2 - 15.4
N-formyl-aspidospermidineChloroquine-resistant72 hours-
ChloroquineChloroquine-sensitive--
Combination
Aspidospermine + ChloroquineChloroquine-resistant-Synergistic Effect
Adrenergic Blocking Activity

Aspidospermine is recognized for its adrenergic blocking activities, similar to the well-characterized α2-adrenergic antagonist, yohimbine (B192690).[2] While direct comparative studies with quantitative binding affinities (Ki values) were not identified in the reviewed literature, the shared pharmacological action suggests a potential for interaction with adrenergic receptors. Yohimbine is known to selectively block pre- and postsynaptic α2-adrenergic receptors. Further research is warranted to delineate the specific receptor subtype affinities and antagonistic potency of Aspidospermine in comparison to yohimbine and other adrenergic modulators.

In-Vivo Pharmacological Effects of Aspidospermine

In-vivo studies, primarily using murine models, have provided insights into the toxicity and efficacy of Aspidosperma-derived extracts and, to a lesser extent, isolated Aspidospermine.

Toxicity

Acute and subacute toxicity studies of ethanolic and alkaloid fractions from Aspidosperma nitidum in mice have indicated low toxicity. Oral administration of doses up to 2000 mg/kg did not result in mortality or significant clinical signs of toxicity, suggesting a favorable safety profile for these extracts. However, specific LD50 values for isolated Aspidospermine are not well-documented in the reviewed literature.

Antiplasmodial and Antileishmanial Efficacy

While in-vivo efficacy data for isolated Aspidospermine is limited, studies on extracts from Aspidosperma species have demonstrated promising antiparasitic activity. Ethanolic and alkaloid fractions of A. nitidum have been shown to be effective in murine models of Leishmania amazonensis infection. Similarly, extracts from Aspidosperma olivaceum have shown activity against Plasmodium berghei in mice.[1] These findings support the traditional use of these plants for treating parasitic infections and highlight the potential of their constituent alkaloids, including Aspidospermine, as therapeutic agents.

Mechanisms of Action

The pharmacological effects of Aspidospermine are underpinned by its interaction with specific cellular pathways, primarily involving the induction of oxidative stress and the unfolded protein response (UPR).

Oxidative Stress

Treatment with Aspidospermine has been shown to modulate the expression of genes involved in the oxidative stress response. In HepG2 cells, Aspidospermine treatment leads to an increased expression of superoxide (B77818) dismutase (SOD) and a repression of glutathione (B108866) reductase (GR). This imbalance can lead to an accumulation of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.

Aspidospermine Aspidospermine ROS Reactive Oxygen Species (ROS) Aspidospermine->ROS Induces SOD Superoxide Dismutase (SOD) Aspidospermine->SOD Upregulates Expression GR Glutathione Reductase (GR) Aspidospermine->GR Downregulates Expression CellularDamage Cellular Damage (Genotoxicity) ROS->CellularDamage Causes Apoptosis Apoptosis CellularDamage->Apoptosis Leads to

Aspidospermine-Induced Oxidative Stress Pathway.
Unfolded Protein Response (UPR)

Aspidospermine treatment can induce endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR). This is evidenced by the increased expression of the pro-apoptotic gene GADD153 (CHOP) at cytotoxic concentrations. The UPR is a complex signaling network that aims to restore ER homeostasis but can trigger apoptosis under conditions of prolonged or severe stress.

cluster_ER Endoplasmic Reticulum (ER) ER_Stress ER Stress (Unfolded Proteins) PERK PERK ER_Stress->PERK Activates IRE1 IRE1 ER_Stress->IRE1 Activates ATF6 ATF6 ER_Stress->ATF6 Activates GADD153 GADD153 (CHOP) PERK->GADD153 Upregulates Aspidospermine Aspidospermine Aspidospermine->ER_Stress Induces Apoptosis Apoptosis GADD153->Apoptosis Promotes

Aspidospermine's Role in the Unfolded Protein Response.

Experimental Protocols

In-Vitro Cytotoxicity Assay (Resazurin Method)
  • Cell Culture: HepG2 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Treatment: Cells are treated with varying concentrations of Aspidospermine (e.g., 0, 5, 25, 50, 75, 100 µM) for 24 hours. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.

  • Resazurin Addition: After the incubation period, the medium is replaced with a fresh medium containing resazurin (final concentration, e.g., 20 µg/mL).

  • Incubation and Measurement: Plates are incubated for 2-4 hours at 37°C. The fluorescence is then measured using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

cluster_workflow Cytotoxicity Assay Workflow Start Seed HepG2 cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Aspidospermine Incubate1->Treat Incubate2 Incubate 24h Treat->Incubate2 AddResazurin Add Resazurin Incubate2->AddResazurin Incubate3 Incubate 2-4h AddResazurin->Incubate3 Measure Measure Fluorescence Incubate3->Measure Analyze Calculate IC50 Measure->Analyze

Workflow for In-Vitro Cytotoxicity Testing.
In-Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

  • Parasite Culture: Chloroquine-sensitive and -resistant strains of P. falciparum are maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

  • Drug Preparation: Aspidospermine and control drugs (e.g., chloroquine) are prepared as stock solutions in DMSO and serially diluted in culture medium.

  • Assay Setup: Asynchronous parasite cultures (e.g., 2% parasitemia, 2% hematocrit) are added to 96-well plates containing the drug dilutions.

  • Incubation: Plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the erythrocytes. A lysis buffer containing SYBR Green I is then added to each well.

  • Fluorescence Measurement: The plates are incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: The fluorescence intensity is proportional to the parasite density. The IC50 value is determined by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

In-Vivo Antimalarial Suppressive Test (Peter's 4-Day Test)
  • Animal Model: Swiss albino mice (e.g., 6-8 weeks old) are used.

  • Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes (e.g., 1 x 10^7 parasites).

  • Treatment: Two hours post-infection, mice are randomly divided into groups and treated orally or intraperitoneally with Aspidospermine, a vehicle control, or a standard antimalarial drug (e.g., chloroquine) once daily for four consecutive days.

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined under a microscope to determine the percentage of parasitemia.

  • Efficacy Calculation: The average percentage of parasitemia in each group is calculated, and the percentage of chemosuppression is determined using the formula: [(A - B) / A] x 100, where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.

Conclusion

Aspidospermine exhibits a multifaceted pharmacological profile with promising antiparasitic properties. Its in-vitro activity against Plasmodium falciparum, coupled with a potential for synergistic interactions with existing antimalarials, positions it as a valuable lead compound for further drug development. The mechanisms of action, involving the induction of oxidative stress and the unfolded protein response, provide a basis for understanding its cytotoxic and antiparasitic effects. While in-vivo data for the isolated compound is still emerging, the low toxicity of Aspidosperma extracts is encouraging. Further research should focus on detailed in-vivo efficacy studies of purified Aspidospermine and a thorough characterization of its adrenergic receptor binding profile to fully elucidate its therapeutic potential and potential side effects.

References

Validation

Comparative study of different total synthesis routes for Aspidospermine

Aspidospermine, a complex indole (B1671886) alkaloid, has been a compelling target for synthetic chemists for decades due to its intricate pentacyclic framework and potential biological activity. The development of numer...

Author: BenchChem Technical Support Team. Date: December 2025

Aspidospermine, a complex indole (B1671886) alkaloid, has been a compelling target for synthetic chemists for decades due to its intricate pentacyclic framework and potential biological activity. The development of numerous total synthesis strategies has not only showcased the evolution of synthetic methodology but also provided diverse pathways to this natural product and its analogues. This guide presents a comparative study of prominent total synthesis routes to Aspidospermine, offering a detailed examination of their efficiency, key chemical transformations, and experimental protocols for researchers, scientists, and drug development professionals.

Comparative Data of Selected Aspidospermine Total Syntheses

The efficiency of a total synthesis is often measured by its overall yield and the number of steps required to reach the target molecule. The following table summarizes these key metrics for several notable total syntheses of Aspidospermine or its immediate precursor, Aspidospermidine (B1197254).

Synthetic Route Key Strategy Number of Steps Overall Yield (%) Stereochemistry
Stork (Modified) Reductive Interrupted Fischer Indolization814Enantioselective
Heathcock Intramolecular Cascade Reaction135.9Racemic
Ma and She One-pot Carbonyl Reduction/Iminium Formation/Intramolecular Conjugate Addition1020Racemic
Stoltz Enantioselective Palladium-Catalyzed Allylic Substitution7Not explicitly stated in abstractEnantioselective
Padwa Intramolecular Dipolar Cycloaddition of a Carbonyl YlideNot explicitly stated in abstractNot explicitly stated in abstractNot explicitly stated in abstract

Key Synthetic Strategies and Methodologies

The diverse approaches to Aspidospermine highlight a range of powerful synthetic transformations. Below, we delve into the key aspects of some of the most influential routes.

The Stork Synthesis (Modified)

A modification of the classic Stork synthesis provides an enantioselective route to (-)-aspidospermidine in 8 steps with an overall yield of 14%.[1][2] A key feature of this approach is a reductive interrupted Fischer indolization process, which efficiently assembles the core structure.

The Heathcock Synthesis

The racemic total synthesis of aspidospermidine by Heathcock and Toczko was accomplished in 13 steps with an overall yield of 5.9%.[3] The cornerstone of this synthesis is an elegant intramolecular cascade reaction that simultaneously forms three of the five rings of the Aspidosperma skeleton.

The Ma and She Synthesis

Ma, Xie, and She developed a concise total synthesis of (±)-aspidospermidine in 10 steps with an impressive overall yield of 20%.[4] The key transformation is a one-pot cascade reaction involving a carbonyl reduction, iminium ion formation, and an intramolecular conjugate addition.

The Stoltz Synthesis

The Stoltz group reported a highly efficient, enantioselective total synthesis of (−)-aspidospermidine in just 7 linear steps.[5] This route utilizes a palladium-catalyzed enantioselective allylic substitution reaction as the key stereochemistry-defining step.

The Padwa Synthesis

Padwa and coworkers developed a strategy centered around the intramolecular dipolar cycloaddition of a rhodium-generated carbonyl ylide.[6] This powerful transformation allows for the rapid construction of the complex pentacyclic core of the Aspidosperma alkaloids.

Experimental Protocols for Key Reactions

Detailed experimental procedures are crucial for the replication and adaptation of synthetic routes. Below are representative protocols for key steps from selected syntheses.

Heathcock Synthesis: Intramolecular Cascade Reaction

Ma and She Synthesis: One-pot Carbonyl Reduction/Iminium Formation/Intramolecular Conjugate Addition

Visualizing the Synthetic Pathways

To better understand the logical flow of these complex syntheses, the following diagrams, generated using the DOT language, illustrate the key transformations and strategic bond formations.

Stork_Synthesis A Tricyclic Ketone Core B Reductive Interrupted Fischer Indolization A->B Key Step C Pentacyclic Intermediate B->C D (-)-Aspidospermidine C->D Final Steps Heathcock_Synthesis A Acyclic Precursor B Intramolecular Cascade Reaction A->B Key Step C Tetracyclic Intermediate B->C D (±)-Aspidospermidine C->D Ring Closure Ma_She_Synthesis A Carbazole Derivative B One-pot Cascade: - Carbonyl Reduction - Iminium Formation - Conjugate Addition A->B Key Step C Tetracyclic Lactam B->C D (±)-Aspidospermidine C->D Final Steps Stoltz_Synthesis A Indole Derivative B Pd-Catalyzed Enantioselective Allylic Substitution A->B Key Step C Chiral Intermediate B->C D (-)-Aspidospermidine C->D Ring Closures Padwa_Synthesis A Diazo Imide Precursor B Intramolecular Dipolar Cycloaddition of Carbonyl Ylide A->B Key Step C Pentacyclic Adduct B->C D Aspidosperma Skeleton C->D Functional Group Manipulation

References

Comparative

Evaluating the Cytotoxicity of Aspidospermine on Murine Fibroblasts: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive evaluation of the cytotoxicity of Aspidospermine (B1204331) on murine fibroblasts. Aspidospermine, an indole (B1671886)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the cytotoxicity of Aspidospermine (B1204331) on murine fibroblasts. Aspidospermine, an indole (B1671886) alkaloid derived from trees of the Aspidosperma genus, has garnered interest for its potential therapeutic properties. Understanding its cytotoxic profile is crucial for assessing its safety and potential as a pharmacological agent. This document compares the cytotoxic effects of Aspidospermine with other well-known alkaloids, Vincristine and Colchicine, and provides detailed experimental protocols and insights into its potential mechanism of action.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of Aspidospermine and comparator alkaloids on murine fibroblasts and other relevant cell lines. It is important to note that direct comparisons are most accurate when conducted on the same cell line under identical conditions.

CompoundCell LineAssay MethodIncubation TimeIC50 Value
Aspidospermine NIH3T3 (Murine Fibroblast) [³H]-hypoxanthine incorporation 24 hours 53.2 µM [1]
Aspidospermine NIH3T3 (Murine Fibroblast) [³H]-hypoxanthine incorporation 72 hours 46.2 µM [1]
ColchicineBALB/3T3 (Murine Fibroblast)Not SpecifiedNot SpecifiedIC50 values reported, but specific value not provided in the abstract.[2]
VincristineL1210 (Murine Leukemia)Colony Formation Assay4 hours6 nM

Note: The provided IC50 values are sourced from different studies and methodologies, which may contribute to variations in results.

Proposed Mechanism of Action: Aspidospermine-Induced Cytotoxicity

Experimental evidence from studies on human liver carcinoma (HepG2) cells suggests that Aspidospermine's cytotoxic effects may be mediated through the induction of oxidative stress and apoptosis.[1] While this has not been conclusively demonstrated in murine fibroblasts, it provides a strong hypothetical framework.

At cytotoxic concentrations (e.g., 100 µM in HepG2 cells), Aspidospermine has been shown to increase the expression of genes involved in oxidative stress response, such as Superoxide Dismutase (SOD), and pro-apoptotic genes like GADD153, which is associated with endoplasmic reticulum stress.[1] This suggests a cascade of events where Aspidospermine induces cellular stress, leading to an unfolded protein response (UPR) and ultimately, programmed cell death.

G Aspidospermine Aspidospermine Cell Murine Fibroblast Aspidospermine->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS ER_Stress Endoplasmic Reticulum (ER) Stress Cell->ER_Stress ROS->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR GADD153 GADD153 Upregulation UPR->GADD153 Apoptosis Apoptosis GADD153->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Proposed signaling pathway for Aspidospermine-induced cytotoxicity.

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is fundamental. Below are detailed protocols for two common colorimetric assays used to determine cell viability: the MTT and Resazurin (B115843) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

Materials:

  • Murine fibroblast cell line (e.g., NIH3T3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Aspidospermine and other test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed murine fibroblasts into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Aspidospermine and comparator compounds in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value.

Resazurin (AlamarBlue) Assay

This assay is another indicator of metabolic activity. The blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin (B1680543) by viable cells.

Materials:

  • Murine fibroblast cell line (e.g., NIH3T3)

  • Complete cell culture medium

  • Aspidospermine and other test compounds

  • Resazurin solution (e.g., 0.15 mg/mL in sterile PBS)

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds as described above.

  • Incubation: Incubate for the desired exposure time.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well.

  • Incubation for Reduction: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assay cluster_2 Data Analysis A Seed Murine Fibroblasts (96-well plate) B Incubate (24h) A->B C Treat with Aspidospermine (Serial Dilutions) B->C D Incubate (24-72h) C->D E Add Viability Reagent (MTT or Resazurin) D->E F Incubate (1-4h) E->F G Measure Signal (Absorbance or Fluorescence) F->G H Calculate % Viability G->H I Generate Dose-Response Curve H->I J Determine IC50 Value I->J

General experimental workflow for cytotoxicity assessment.

Conclusion

Aspidospermine exhibits moderate cytotoxicity against murine fibroblasts, with IC50 values in the mid-micromolar range.[1] Its potency appears to be lower than that of established cytotoxic agents like Vincristine, which is active at nanomolar concentrations. The proposed mechanism of action involves the induction of oxidative stress and apoptosis, highlighting a potential avenue for further investigation, particularly in the context of cancer research. The provided experimental protocols offer a standardized approach for researchers to further evaluate the cytotoxic properties of Aspidospermine and other novel compounds. Future studies should aim to confirm the signaling pathways involved in Aspidospermine-induced cytotoxicity specifically in murine fibroblasts and conduct direct comparative studies with other alkaloids on the same cell line to provide a more definitive assessment of its relative potency.

References

Validation

Benchmarking Aspidospermine's Biological Activity: A Comparative Guide for Researchers

An Objective Comparison of Aspidospermine (B1204331) with Other Prominent Indole (B1671886) Alkaloids Indole alkaloids represent a vast and structurally diverse class of natural products that have been a cornerstone of d...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Aspidospermine (B1204331) with Other Prominent Indole (B1671886) Alkaloids

Indole alkaloids represent a vast and structurally diverse class of natural products that have been a cornerstone of drug discovery for decades. Among these, Aspidospermine, a pentacyclic indole alkaloid from the Aspidosperma genus, has garnered interest for its potential biological activities. This guide provides a comparative analysis of Aspidospermine's anticancer and antimicrobial properties against other well-established indole alkaloids, supported by experimental data and detailed methodologies to aid researchers in the fields of pharmacology and drug development.

I. Comparative Analysis of Anticancer Activity

The cytotoxicity of Aspidospermine and other selected indole alkaloids against various cancer cell lines has been evaluated in numerous studies. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methods.

Table 1: In Vitro Cytotoxicity (IC50) of Selected Indole Alkaloids Against Human Cancer Cell Lines
Indole AlkaloidCancer Cell LineIC50 Value (µM)Mechanism of Action
Aspidospermine HepG2 (Liver)92.46[1]Not fully elucidated, induces genotoxic damage[1]
NIH3T3 (Fibroblast)53.2 (24h), 46.2 (72h)[1]Not fully elucidated
Vincristine A549 (Lung)0.04Microtubule polymerization inhibitor
MCF-7 (Breast)0.005Microtubule polymerization inhibitor
SY5Y (Neuroblastoma)0.0016Microtubule polymerization inhibitor
Vinblastine MCF-7 (Breast)0.00068Microtubule polymerization inhibitor
A2780 (Ovarian)0.00392–0.00539Microtubule polymerization inhibitor
Ellipticine IMR-32 (Neuroblastoma)< 1DNA intercalation, Topoisomerase II inhibition
HL-60 (Leukemia)< 1DNA intercalation, Topoisomerase II inhibition
MCF-7 (Breast)~ 1DNA intercalation, Topoisomerase II inhibition
Camptothecin HT-29 (Colon)0.037Topoisomerase I inhibitor
SKOV3 (Ovarian)0.048Topoisomerase I inhibitor
MDA-MB-157 (Breast)0.007Topoisomerase I inhibitor
Reserpine JB6 P+ (Mouse Skin)43.9Vesicular monoamine transporter (VMAT) inhibitor
HepG2-C8 (Liver)54.9Vesicular monoamine transporter (VMAT) inhibitor
Yohimbine KB-ChR-8-5 (Oral)44[2][3]α2-adrenergic receptor antagonist, induces apoptosis[2][3]

Disclaimer: The IC50 values are sourced from various studies and may not be directly comparable due to different experimental protocols.

Mechanisms of Anticancer Action: Signaling Pathways

The anticancer activity of many indole alkaloids stems from their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.

Microtubule Disruption by Vinca Alkaloids: Vincristine and Vinblastine, derived from the Madagascar periwinkle (Catharanthus roseus), are classical examples of microtubule-destabilizing agents. They bind to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network is crucial for the formation of the mitotic spindle during cell division. The inability to form a functional spindle leads to arrest in the M-phase of the cell cycle and ultimately triggers the intrinsic apoptotic pathway.

G cluster_0 Vinca_Alkaloids Vincristine / Vinblastine Tubulin β-Tubulin Vinca_Alkaloids->Tubulin Binds to Microtubule_Assembly Microtubule Polymerization Vinca_Alkaloids->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Disruption M_Phase_Arrest M-Phase Arrest Mitotic_Spindle->M_Phase_Arrest Apoptosis Apoptosis M_Phase_Arrest->Apoptosis

Mechanism of Vinca Alkaloids

Topoisomerase Inhibition by Camptothecin and Ellipticine: Camptothecin and its derivatives are potent inhibitors of Topoisomerase I, an enzyme responsible for relaxing supercoiled DNA during replication and transcription. By stabilizing the Topoisomerase I-DNA covalent complex, Camptothecin prevents the re-ligation of the DNA strand, leading to DNA single-strand breaks. These breaks, when encountered by the replication machinery, are converted into double-strand breaks, which trigger cell cycle arrest and apoptosis.

Ellipticine exhibits a multi-faceted mechanism of action, primarily acting as a DNA intercalator and an inhibitor of Topoisomerase II. By inserting itself between DNA base pairs, it distorts the DNA structure and interferes with DNA replication and transcription. Its inhibition of Topoisomerase II, an enzyme that manages DNA tangles and supercoils, leads to the accumulation of DNA double-strand breaks, ultimately inducing apoptosis.

G cluster_0 cluster_1 Camptothecin Camptothecin Topo_I Topoisomerase I-DNA Complex Camptothecin->Topo_I Stabilizes DNA_SSB DNA Single-Strand Breaks Topo_I->DNA_SSB Prevents re-ligation DNA_DSB_C DNA Double-Strand Breaks DNA_SSB->DNA_DSB_C During replication Apoptosis_C Apoptosis DNA_DSB_C->Apoptosis_C Ellipticine Ellipticine DNA DNA Ellipticine->DNA Intercalates Topo_II Topoisomerase II Ellipticine->Topo_II Inhibits DNA_DSB_E DNA Double-Strand Breaks Topo_II->DNA_DSB_E Causes Apoptosis_E Apoptosis DNA_DSB_E->Apoptosis_E

Mechanisms of Camptothecin and Ellipticine

II. Comparative Analysis of Antimicrobial Activity

While the anticancer properties of many indole alkaloids are well-documented, their antimicrobial activities are also an area of active research. Data on the antimicrobial potency of Aspidospermine is limited, with most studies focusing on crude extracts or other alkaloids from the Aspidosperma genus.

Table 2: In Vitro Antimicrobial Activity (MIC) of Selected Indole Alkaloids
Indole Alkaloid/SourceBacterial StrainMIC (µg/mL)
Ramiflorine A (from A. ramiflorum) Staphylococcus aureus25[4][5][6]
Enterococcus faecalis50[4][5][6]
Ramiflorine B (from A. ramiflorum) Staphylococcus aureus25[4][5][6]
Enterococcus faecalis50[4][5][6]
A. pyrifolium (Alkaloid fraction) Staphylococcus aureus125[2]
Bacillus subtilis250[2]
A. tomentosum (Crude extract) Staphylococcus aureus1000[2]
Bacillus subtilis500[2]
Reserpine Staphylococcus aureusInhibits biofilm formation

The available data suggests that alkaloids from Aspidosperma species possess antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[2][4][5][6] However, more research is needed to isolate and evaluate the specific antimicrobial spectrum and potency of Aspidospermine.

III. Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed experimental protocols are essential. Below are standardized methodologies for assessing cytotoxicity and antimicrobial activity.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow of MTT Assay

G cluster_0 A 1. Seed cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Treat cells with varying concentrations of the indole alkaloid B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4h until formazan (B1609692) crystals form E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate cell viability and IC50 value H->I

Workflow of a typical MTT assay

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indole alkaloids in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using a suitable software.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Detailed Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture on an appropriate agar (B569324) plate. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of the indole alkaloids in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

IV. Conclusion

This guide provides a comparative overview of the biological activities of Aspidospermine and other selected indole alkaloids. While established alkaloids like Vincristine, Vinblastine, Ellipticine, and Camptothecin demonstrate potent anticancer activity with well-defined mechanisms of action, the quantitative data on Aspidospermine's cytotoxicity is still emerging. The available information suggests that Aspidosperma-type alkaloids are a promising source of bioactive compounds, but further rigorous investigation is required to fully elucidate the therapeutic potential of Aspidospermine itself. Similarly, while the antimicrobial potential of the Aspidosperma genus is indicated, more specific studies on pure Aspidospermine are needed to determine its spectrum of activity and potency. The provided experimental protocols offer a standardized approach for researchers to conduct further comparative studies and contribute to a more comprehensive understanding of the biological profile of this intriguing indole alkaloid.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Aspidospermine: A Procedural Guide for Laboratory Professionals

The proper disposal of Aspidospermine, a complex indole (B1671886) alkaloid, is crucial for laboratory safety and environmental protection. Due to its biological activity, all materials contaminated with Aspidospermine m...

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Aspidospermine, a complex indole (B1671886) alkaloid, is crucial for laboratory safety and environmental protection. Due to its biological activity, all materials contaminated with Aspidospermine must be treated as hazardous waste. This guide provides a step-by-step operational plan for its safe handling and disposal.

Immediate Safety and Hazard Assessment

Given that Aspidospermine is a bioactive alkaloid, it should be handled with care, assuming high toxicity. The following personal protective equipment (PPE) is mandatory when handling Aspidospermine waste:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If creating aerosols or handling the powder, a respirator may be necessary.

Waste Characterization and Segregation

Proper segregation of Aspidospermine waste at the point of generation is the first critical step in safe disposal.

Waste TypeDescriptionCollection Container
Solid Waste Unused Aspidospermine, contaminated lab supplies (e.g., weigh boats, filter paper, gloves, pipette tips).Clearly labeled, leak-proof hazardous waste container for solids.
Liquid Waste Solutions containing Aspidospermine, solvent rinses of contaminated glassware.Clearly labeled, leak-proof, and chemically compatible hazardous waste container for liquids (e.g., glass or polyethylene).
Sharps Waste Contaminated needles, syringes, or glass Pasteur pipettes.Puncture-resistant sharps container specifically for chemically contaminated sharps.

Chemical Incompatibility: Avoid mixing Aspidospermine waste with strong oxidizing agents, strong acids, or strong bases, as this could lead to hazardous reactions.

Step-by-Step Disposal Protocol

The following protocol outlines the safe collection, storage, and disposal of Aspidospermine waste.

  • Waste Collection:

    • Solid Waste: Whenever possible, dispose of solid Aspidospermine in its original container. If not feasible, use a new, compatible container. Contaminated lab debris should be double-bagged in clear plastic bags and placed in the solid waste container.

    • Liquid Waste: Collect all liquid waste containing Aspidospermine in a designated, screw-capped container. Do not use corks or parafilm as primary seals.

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name ("Aspidospermine"), the approximate concentration and quantity of the waste, and the date accumulation started.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store sealed and labeled waste containers in a designated SAA within the laboratory.

    • The SAA must be under the control of the laboratory personnel.

    • Use secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.

  • Requesting Waste Pickup:

    • Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days), request a pickup from your institution's EHS office.

    • Do not transport hazardous waste outside of the laboratory.

Experimental Protocols

While no specific experimental protocols for the chemical neutralization of Aspidospermine for disposal are readily available, a general procedure for the treatment of alkaloid waste, if deemed necessary and permissible by your institution's EHS, would likely involve degradation. However, without specific data on the reactivity and degradation products of Aspidospermine, chemical treatment is not recommended . The safest and most compliant method of disposal is through a licensed hazardous waste contractor arranged by your EHS office.

Disposal Workflow Diagram

The following diagram illustrates the general workflow for the proper disposal of Aspidospermine waste.

Aspidospermine_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 EHS & Final Disposal start Aspidospermine Use waste_generation Waste Generation (Solid, Liquid, Sharps) start->waste_generation segregation Segregate Waste by Type waste_generation->segregation labeling Label Containers 'Hazardous Waste - Aspidospermine' segregation->labeling storage Store in Satellite Accumulation Area (SAA) with Secondary Containment labeling->storage request_pickup Request EHS Waste Pickup storage->request_pickup ehs_collection EHS Collection from Lab request_pickup->ehs_collection final_disposal Disposal by Licensed Hazardous Waste Contractor ehs_collection->final_disposal

Caption: Workflow for the safe disposal of Aspidospermine waste.

This guide provides a framework for the responsible disposal of Aspidospermine. Adherence to these procedures, in conjunction with institution-specific EHS protocols, is paramount for ensuring a safe laboratory environment.

Handling

Essential Safety and Logistics for Handling Aspidospermine

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety. Aspidospermine, an indole (B1671886) alkaloid, requires careful manag...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety. Aspidospermine, an indole (B1671886) alkaloid, requires careful management due to its potential health hazards. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide laboratory personnel in the safe handling of Aspidospermine.

Disclaimer: No specific Safety Data Sheet (SDS) for pure Aspidospermine was publicly available at the time of this writing. The following guidance is based on information for closely related indole alkaloids and general principles of laboratory safety for hazardous chemicals. It is imperative to treat Aspidospermine with a high degree of caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.

Quantitative Toxicity Data

The following table summarizes available quantitative toxicity data for Aspidospermine or related compounds. It is crucial to note that some of this data may be from an SDS for a mixture containing Aspidospermine or for a structurally similar compound.

ParameterValueSpeciesSource / Compound
Acute Oral Toxicity (LD50) 1,890 mg/kgRat (male and female)Aldrich A88182 SDS (for a mixture)[1]
Acute Dermal Toxicity (LD50) > 2,000 mg/kgRat (male and female)Aldrich A88182 SDS (for a mixture)[1]
Acute Inhalation Toxicity (LC50) > 3.87 mg/l (4 h, aerosol)Rat (male and female)Aldrich A88182 SDS (for a mixture)[1]
Cytotoxicity (IC50) 92.46 µM (24 h)Human HepG2 cellsAspidospermine
Genotoxicity Observed at concentrations of 50 µM and 100 µMHuman HepG2 cellsAspidospermine

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific procedures being undertaken should be conducted to determine the appropriate level of PPE. The following recommendations are based on general guidelines for handling hazardous chemicals and related indole alkaloids.[2][3][4]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile or neoprene) at all times when handling Aspidospermine or its containers.[2][3] Double gloving is recommended.

  • Eye and Face Protection: Use safety glasses with side shields or chemical splash goggles.[2][3] If there is a risk of splashing, a face shield should also be worn.

  • Skin and Body Protection: A fully buttoned lab coat is mandatory.[3] For procedures with a higher risk of exposure, consider disposable coveralls.

  • Respiratory Protection: All work with solid Aspidospermine or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[2]

Operational Plan: Safe Handling Workflow

The following diagram outlines the procedural steps for the safe handling of Aspidospermine in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for Aspidospermine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don PPE Review 2. Review SOPs & SDS (if available) Prep->Review Gather 3. Gather Materials in Fume Hood Review->Gather Weigh 4. Weigh/Measure Aspidospermine Gather->Weigh Inside Fume Hood Experiment 5. Perform Experimental Procedure Weigh->Experiment Decontaminate 6. Decontaminate Work Area & Equipment Experiment->Decontaminate Segregate 7. Segregate Waste Decontaminate->Segregate Dispose 8. Dispose of Waste via EHS Segregate->Dispose Doff 9. Doff PPE Dispose->Doff

Caption: A flowchart outlining the key steps for the safe handling of Aspidospermine, from preparation to disposal.

Disposal Plan

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.[3][5]

1. Waste Segregation and Collection:

  • Solid Aspidospermine Waste:

    • Container: Use a dedicated, clearly labeled, and sealable solid waste container.

    • Labeling: The container must be labeled as "Hazardous Waste: Aspidospermine (Solid)".

  • Liquid Aspidospermine Waste (e.g., solutions, rinsates):

    • Container: Use a dedicated, clearly labeled, and leak-proof liquid waste container.

    • Labeling: The container must be labeled as "Hazardous Waste: Aspidospermine (Liquid)" and list all solvents present.

  • Contaminated Labware (e.g., pipette tips, gloves, bench paper):

    • Container: Place in a dedicated, labeled hazardous waste bag or container.

    • Labeling: Label as "Hazardous Waste: Contaminated with Aspidospermine".

2. Disposal Procedure:

  • Consult Institutional Guidelines: Always follow your institution's specific procedures for hazardous waste disposal. Contact your EHS department for guidance.

  • Do Not Dispose Down the Drain: Never dispose of Aspidospermine or its waste solutions down the sanitary sewer.[5]

  • Arrange for Pickup: Once waste containers are full, arrange for a hazardous waste pickup through your institution's EHS department.

Experimental Protocols

While specific experimental protocols for all applications of Aspidospermine are beyond the scope of this document, the synthesis of Aspidospermine often involves multiple steps with various reagents and solvents. Researchers should develop a detailed Standard Operating Procedure (SOP) for each experimental protocol involving Aspidospermine. This SOP should include a risk assessment, a detailed description of the procedure, the required PPE, and emergency procedures.

General Procedural Steps in a Research Setting:

  • Preparation: Before starting any experiment, ensure all necessary PPE is readily available and in good condition. Prepare the work area within the chemical fume hood by covering the surface with absorbent bench paper.

  • Weighing and Transfer: Carefully weigh the solid Aspidospermine within the fume hood to avoid generating dust. Use appropriate tools (e.g., spatulas) for transfer.

  • Dissolution and Reaction: When preparing solutions, add the solvent to the solid Aspidospermine slowly to avoid splashing. If the reaction is exothermic, use an ice bath for cooling.

  • Work-up and Purification: During the work-up and purification steps (e.g., extraction, chromatography), ensure all waste is collected in appropriately labeled hazardous waste containers.

  • Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with Aspidospermine using an appropriate cleaning agent (e.g., a detergent solution followed by a solvent rinse, collecting all rinsates as hazardous waste).

  • Waste Disposal: Follow the disposal plan outlined above.

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling Aspidospermine and maintain a safe laboratory environment.

References

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